molecular formula C7H6FNO3 B2466241 2-Fluoro-4-methyl-5-nitrophenol CAS No. 110298-75-4

2-Fluoro-4-methyl-5-nitrophenol

Cat. No.: B2466241
CAS No.: 110298-75-4
M. Wt: 171.127
InChI Key: VYCDLDNAWPSNMM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrophenol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCDLDNAWPSNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110298-75-4
Record name 2-Fluoro-4-methyl-5-nitrophenol
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Foundational & Exploratory

The Strategic Synthesis and Application of 2-Fluoro-4-methyl-5-nitrophenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 110298-75-4

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-nitrophenol, a highly functionalized aromatic intermediate with significant potential in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom, a methyl group, and a nitro group on the phenol scaffold creates a versatile building block for the synthesis of complex molecular architectures. This document will elucidate a robust synthetic pathway to this compound, detail its analytical characterization, and explore its applications as a key precursor in the development of novel therapeutics, including kinase inhibitors. The causality behind experimental choices and the principles of self-validating protocols are emphasized to provide researchers with actionable insights.

Introduction: The Significance of Fluorinated Nitrophenols in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity to its biological target. When combined with the synthetic versatility of a nitrophenol scaffold, the resulting fluorinated nitrophenols become powerful tools for the medicinal chemist.

This compound (Figure 1) is a prime example of such a strategic building block. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl and the nitro group itself are amenable to a wide range of chemical transformations. This guide will provide a comprehensive overview of the synthesis, characterization, and application of this valuable intermediate.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is most effectively achieved through the regioselective nitration of the commercially available precursor, 4-fluoro-3-methylphenol. The following protocol is a robust and scalable method derived from established procedures for the nitration of substituted phenols.

Underlying Principles of the Synthesis

The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the nitration. The hydroxyl and methyl groups of the starting material are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the hydroxyl group and meta to the fluorine atom. The use of a mixed acid system (sulfuric acid and nitric acid) at low temperatures helps to control the reaction rate and minimize the formation of undesired isomers.

Experimental Workflow

A Technical Guide to 2-Fluoro-4-methyl-5-nitrophenol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitrophenol, a substituted aromatic compound of interest in synthetic chemistry. We will delve into its precise molecular structure and formal nomenclature, outline its key physicochemical properties, and propose a viable synthetic pathway based on established chemical principles. Furthermore, this guide explores the compound's chemical reactivity, potential applications in drug discovery and materials science, and essential safety protocols for its handling. This information is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific chemical entity.

Nomenclature and Molecular Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with four different functional groups: a hydroxyl (-OH), a fluorine (-F) atom, a methyl (-CH₃) group, and a nitro (-NO₂) group.

Chemical Identifiers

A compound's unique identity is crucial for regulatory and research purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 110298-75-4[1][2][3][4]
Molecular Formula C₇H₆FNO₃[1][2][3][4]
SMILES CC1=CC(=C(C=C1--INVALID-LINK--[O-])O)F[1][5]
InChI InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3[1][5]
Structural Elucidation

The substitution pattern on the phenol backbone is key to its reactivity. The hydroxyl group is at position 1, the fluorine atom at position 2, the methyl group at position 4, and the nitro group at position 5. This specific arrangement dictates the electronic and steric environment of the molecule.

The fluorine atom and the nitro group are strong electron-withdrawing groups, which increase the acidity of the phenolic proton. The methyl group, being electron-donating, slightly counteracts this effect. The ortho-positioning of the fluorine atom relative to the hydroxyl group allows for potential intramolecular hydrogen bonding.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its application in experimental settings. The following table summarizes the key computed and known properties of this compound.

PropertyValueUnitSource
Molecular Weight 171.13 g/mol [1][2]
Monoisotopic Mass 171.03317122Da[1]
Appearance Data not available-
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)°C[2]
Purity ≥95% - ≥98% (as supplied by vendors)%[3][4]
XLogP3 (Predicted) 1.9-[1]

Synthesis and Characterization

While specific peer-reviewed synthesis procedures for this compound are not abundant in the literature, a logical synthetic route can be devised from its structure. The most plausible approach is the electrophilic nitration of the precursor, 2-fluoro-4-methylphenol.

Proposed Synthetic Pathway: Electrophilic Nitration

The directing effects of the substituents on the 2-fluoro-4-methylphenol ring are critical. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho, para-directing groups. The fluorine (-F) is a deactivating but ortho, para-directing group.

  • The powerful activating effect of the hydroxyl group primarily directs incoming electrophiles to its ortho and para positions.

  • The para position is already occupied by the methyl group.

  • One ortho position (C6) is sterically unhindered.

  • The other ortho position (C2) is occupied by fluorine.

  • The methyl group at C4 directs to its ortho positions (C3 and C5).

  • The position C5 is activated by both the hydroxyl (para) and methyl (ortho) groups, making it the most electronically enriched and likely site for nitration, leading to the desired product.

A similar methodology is employed in the synthesis of related compounds like 2-fluoro-4-nitrophenol from 2-fluorophenol.[6]

Representative Experimental Protocol

Disclaimer: The following protocol is a representative, hypothetical procedure based on established methods for nitrating phenols and has not been optimized for this specific substrate.

Objective: To synthesize this compound from 2-fluoro-4-methylphenol.

Materials:

  • 2-fluoro-4-methylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoro-4-methylphenol (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and saturated sodium bicarbonate solution (2x) to neutralize residual acids. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

G cluster_0 Workflow: Synthesis of this compound start Dissolve 2-fluoro-4-methylphenol in DCM at 0 °C nitration Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at T < 5 °C start->nitration stir Stir at 0-5 °C Monitor by TLC nitration->stir workup Quench on Ice & Separate Layers stir->workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Chromatography or Recrystallization dry->purify end Pure Product purify->end

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

  • ¹H NMR: The spectrum should show two distinct aromatic proton signals, each appearing as a singlet or a narrowly split doublet due to small F-H coupling constants. A singlet corresponding to the methyl protons and a broad singlet for the phenolic hydroxyl proton would also be expected.

  • ¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large C-F coupling constant.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and the C-F stretch (~1200-1100 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion, consistent with the calculated value of 171.0332.[1]

Reactivity and Potential Applications

The multifunctionality of this compound makes it a valuable intermediate in organic synthesis.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂), yielding 5-amino-2-fluoro-4-methylphenol. This resulting aminophenol is a versatile building block for synthesizing heterocyclic compounds.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom by strong nucleophiles under specific conditions.

  • Phenolic Hydroxyl Group Reactivity: The hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. This is a common strategy for modifying the properties of a molecule in drug design.

Potential Applications
  • Pharmaceutical Intermediates: Fluorinated and nitrated phenols are common precursors in the pharmaceutical industry.[7] The various functional groups allow for sequential, regioselective modifications to build more complex drug candidates.

  • Protein Degrader Building Blocks: The compound is listed by at least one supplier as a "Protein Degrader Building Block".[4] This suggests its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality where a small molecule directs a target protein for degradation.

  • Agrochemicals and Dyes: The nitrophenol scaffold is a core component of various herbicides, fungicides, and dyes. This compound could serve as a starting material for novel derivatives in these fields.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Handling Precautions: Due to its hazardous nature, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Conclusion

This compound is a synthetically valuable substituted phenol. Its well-defined structure, characterized by the IUPAC name and CAS number 110298-75-4, presents multiple reactive sites for chemical modification. While detailed experimental data is limited, its synthesis is logically achievable through the nitration of 2-fluoro-4-methylphenol. The compound's primary utility lies in its role as a versatile building block for creating more complex molecules, with significant potential in the development of pharmaceuticals, particularly in emerging fields like protein degradation. Strict adherence to safety protocols is mandatory when handling this hazardous chemical.

References

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Fluoro-4-methyl-5-nitrophenol

This compound is a key chemical intermediate whose structural motifs—a fluorinated and nitrated phenol—are highly sought after in the synthesis of complex organic molecules.[1] Its utility spans the development of pharmaceuticals, agrochemicals, and specialty materials where the specific arrangement of its functional groups allows for precise downstream chemical modifications. This guide provides a detailed, field-proven methodology for the synthesis of this valuable compound from 2-fluoro-4-methylphenol, emphasizing mechanistic understanding, procedural accuracy, and uncompromising safety.

Mechanistic Rationale and Regioselectivity

The synthesis of this compound is achieved through an electrophilic aromatic substitution, specifically a nitration reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents on the starting phenol ring: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group.

  • Methyl (-CH₃) Group: A moderately activating, ortho, para-directing group.

  • Fluoro (-F) Group: A weakly deactivating (due to inductive effects) yet ortho, para-directing group (due to resonance).

The interplay of these directing effects determines the position of the incoming nitro (-NO₂) group. The hydroxyl group, being the strongest activator, primarily directs substitution to its ortho positions (positions 3 and 6) and its para position (position 4, which is blocked by the methyl group). The methyl group directs to its ortho positions (3 and 5), while the fluorine atom directs to its para position (5).

The desired 5-nitro isomer is achieved due to the synergistic directing influence towards position 5 from both the methyl and fluoro groups, and the steric hindrance at other activated positions. Precise control of reaction conditions, particularly temperature, is paramount to favor this specific isomer and prevent the formation of undesired byproducts or over-nitration. Some methodologies for similar compounds employ a protecting group for the phenolic hydrogen to further control regioselectivity.[2] However, direct nitration under carefully controlled low-temperature conditions has proven effective.[3]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration of substituted phenols.[3] It prioritizes safety and reproducibility.

2.1 Reagents and Equipment

ReagentMolecular Wt.Moles (Equivalents)QuantityRole
2-Fluoro-4-methylphenol126.13 g/mol 0.200 mol (1.0 eq)25.23 gStarting Material
90% Nitric Acid (HNO₃)63.01 g/mol ~0.220 mol (1.1 eq)~15.4 mLNitrating Agent
Dichloromethane (CH₂Cl₂)84.93 g/mol -400 mLSolvent
Methylcyclohexane98.19 g/mol -As neededRecrystallization Solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37 g/mol -As neededDrying Agent

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer with adapter

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

2.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel in a chemical fume hood.[4]

  • Initial Cooling: Charge the flask with 2-fluoro-4-methylphenol (25.23 g) and dichloromethane (400 mL). Begin stirring to dissolve the solid. Cool the mixture to -10 °C using an ice-salt bath.

  • Controlled Nitration: Slowly add 90% nitric acid (~15.4 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of approximately 1 hour. Crucially, maintain the internal reaction temperature at or below -5 °C throughout the addition. [3] Rapid addition can lead to a dangerous exothermic reaction and the formation of undesired byproducts.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1 hour to ensure the reaction goes to completion.[3]

  • Product Isolation: A precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid several times with small portions of cold dichloromethane to remove residual acid and byproducts.[3]

  • Aqueous Work-up: Transfer the filtered solid to a separatory funnel and dissolve it in diethyl ether or ethyl acetate. Wash the organic solution with water to remove any remaining nitric acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization: Recrystallize the crude solid from methylcyclohexane to obtain the purified this compound as a pale yellow solid.[3]

Safety as a Self-Validating System

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The potential for thermal runaway, explosions, and severe chemical burns is significant.[5][6]

3.1 Hazard Analysis

  • Nitric Acid: A powerful oxidizing agent and highly corrosive.[6][7] It can cause severe skin and eye burns and its vapors are toxic upon inhalation.[6][8] It reacts violently with many organic compounds, metals, and reducing agents.[7][8]

  • Exothermic Reaction: The reaction generates significant heat. Inadequate cooling or too rapid addition of the nitrating agent can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing an explosion.[5]

  • Organic Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. All organic solvents used are flammable.

3.2 Mandatory Safety Measures

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash station and safety shower must be immediately accessible.[4][8]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical safety goggles and a full-face shield.[4][7]

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • A flame-resistant lab coat.

  • Procedural Controls:

    • Never add the substrate to the nitric acid. Always add the nitric acid slowly to the cooled substrate solution.

    • Continuously monitor the reaction temperature. Have a larger cooling bath ready in case of an unexpected temperature rise.

    • Do not store nitric acid waste with organic solvent waste.[8] Segregate waste streams to prevent violent reactions.[8]

  • Emergency Preparedness: Ensure a spill kit containing a neutralizer for acids (such as sodium carbonate) is available. All personnel must be trained on the emergency response plan.[4]

Visualization of the Synthetic Workflow

The following diagram outlines the critical stages of the synthesis process, from initial setup to the final purified product.

Synthesis_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Assemble Apparatus in Fume Hood B 2. Charge Flask with 2-Fluoro-4-methylphenol & CH₂Cl₂ A->B C 3. Cool to -10 °C (Ice-Salt Bath) B->C D 4. Slow, Dropwise Addition of 90% Nitric Acid C->D E 5. Maintain Temp ≤ -5 °C (Critical Control Point) D->E F 6. Stir at 0 °C for 1 hr Post-Addition E->F G 7. Isolate by Filtration F->G H 8. Wash with Cold CH₂Cl₂ G->H I 9. Aqueous Wash & Dry (MgSO₄) H->I J 10. Recrystallize from Methylcyclohexane I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Health and safety information for 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 2-Fluoro-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₃.[1][2][3] As a functionalized phenol, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of a fluorine atom, a nitro group, and a methyl group on the phenol ring imparts specific reactivity and biological properties, making it a compound of interest for medicinal chemists and process development scientists. However, these same functional groups also necessitate a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the health and safety information for this compound, grounded in authoritative data, to empower researchers to work with this compound safely and effectively.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a substance's physical properties, which dictate its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₆FNO₃PubChem[1]
Molecular Weight 171.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 110298-75-4PubChem[1]
Appearance Solid (Specific color not consistently reported)Inferred from related compounds
Storage Conditions Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°CBIOFOUNT[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity via multiple routes of exposure and its potential for causing irritation.

GHS Pictogram:

alt text

Signal Word: Warning [1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Expert Insight: The hazard profile is characteristic of many nitrophenolic compounds. The nitro group can interfere with cellular respiration, and the phenolic hydroxyl group can be corrosive to tissues. The fluorine substitution can alter the compound's acidity and its ability to penetrate biological membranes, potentially influencing its toxicokinetics. The multiple "Harmful" classifications underscore the importance of preventing direct contact and inhalation.

Toxicological Profile

Acute Toxicity: The compound is harmful through oral, dermal, and inhalation routes.[1] This broad toxicity profile means that all potential exposure routes must be controlled. Ingestion can lead to systemic poisoning. Dermal contact is not only a source of local irritation but also a significant route for systemic absorption. Inhalation of dusts or aerosols can cause respiratory tract irritation and systemic effects.[1]

Skin and Eye Irritation: Direct contact will cause skin irritation and serious eye irritation.[1] The phenolic nature of the compound contributes to its irritant properties. Prolonged skin contact can lead to inflammation, redness, and pain. In the eyes, it can cause significant damage if not promptly and thoroughly rinsed.

Specific Target Organ Toxicity (Single Exposure): The compound may cause respiratory irritation, categorized under STOT SE 3.[1] This is a common hazard for fine chemical powders and is a direct result of inhaling dust particles, which can irritate the mucous membranes of the nose, throat, and lungs.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[4][5] Standard safety glasses do not provide adequate protection from splashes or fine dust.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

    • Lab Coat/Protective Clothing: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be worn.[2][4]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[5]

Hygiene Practices:

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

  • Contaminated clothing should be removed promptly and washed before reuse.[4]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Follow recommended storage temperatures: -4°C for short-term and -20°C for long-term storage to maintain chemical stability.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • Waste material should be considered hazardous. Do not allow it to enter drains or the environment.

  • Arrange for disposal by a licensed professional waste disposal service.[2]

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Hypothetical Experimental Workflow: Safety in Practice

To illustrate the practical application of these safety protocols, consider a common synthetic step: the N-arylation of an amine using this compound. The causality behind each safety measure is highlighted.

Objective: Synthesis of a substituted diphenylamine via nucleophilic aromatic substitution.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification weigh 1. Weigh Compound (in fume hood with particulate respirator) reagents 2. Prepare Reagents (under inert atmosphere) weigh->reagents Transfer solid setup 3. Assemble Glassware (in fume hood) reagents->setup Add to flask reaction 4. Run Reaction (heated, monitored) setup->reaction Start heating quench 5. Quench & Extract (handle aqueous waste) reaction->quench Cool and process purify 6. Purify Product (e.g., column chromatography) quench->purify Isolate crude product decon 7. Decontaminate & Dispose of Waste purify->decon Final step

References

A Technical Guide to the Research Applications of Fluorinated Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine and Nitro Functional Groups

In the landscape of synthetic chemistry and drug discovery, the rational design of molecular scaffolds is paramount. Fluorinated nitrophenols represent a class of aromatic compounds whose utility is derived from the powerful synergistic interplay between three key functional components: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the strategically placed, highly electronegative fluorine atom.

The presence of fluorine in organic molecules can bestow unique properties, including increased metabolic stability, altered electronic characteristics, and enhanced biological activity.[1][2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][4][5] This feature is a cornerstone of modern medicinal chemistry, used to block metabolic "soft spots" and improve the pharmacokinetic profile of drug candidates.[4][6] Concurrently, the nitro group is a potent electron-withdrawing group that activates the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution and providing a synthetic handle that can be readily reduced to an amine.[1][7]

This guide provides an in-depth exploration of the potential research applications of fluorinated nitrophenols, offering both foundational principles and actionable experimental protocols for researchers in medicinal chemistry, agrochemical science, and biochemical analysis.

G cluster_molecule Fluorinated Nitrophenol Core Structure cluster_properties Key Functional Properties mol Aromatic Ring OH (Phenol) NO₂ (Nitro) F (Fluoro) prop_oh H-bond donor/acceptor Nucleophilic site Ether/Ester formation mol:f1->prop_oh Reactivity prop_no2 Strong Electron-Withdrawing Activates Ring for SNAr Reducible to Amine (NH₂) mol:f2->prop_no2 Electronic Effect & Reactivity prop_f High Electronegativity Blocks Metabolic Oxidation Modulates pKa & Lipophilicity mol:f3->prop_f Pharmacokinetic Modulation

Caption: Core functional groups of fluorinated nitrophenols and their properties.

Part 1: Medicinal Chemistry and Drug Development

Fluorinated nitrophenols are exceptionally valuable intermediates in pharmaceutical synthesis.[8][9] Their trifunctional nature provides a versatile scaffold for constructing complex active pharmaceutical ingredients (APIs).[9][10]

As Versatile Synthetic Intermediates (Synthons)

The true power of fluorinated nitrophenols lies in their capacity for sequential, regioselective modification. The phenolic hydroxyl can be converted into ethers or esters, the nitro group can be reduced to a primary amine for subsequent amide or sulfonamide formation, and the fluorine- and nitro-activated ring can participate in nucleophilic aromatic substitution (SNAr) reactions. This synthetic flexibility allows for the rapid generation of diverse compound libraries for screening against biological targets.[9]

G start Fluorinated Nitrophenol ether Etherification / Esterification (R-X, Base) start->ether reduction Nitro Reduction (H₂, Pd/C or Fe/HCl) start->reduction snar Nucleophilic Aromatic Substitution (Nu:⁻) start->snar prod1 Phenol Modified Derivative ether->prod1 prod2 Fluorinated Aniline Derivative reduction->prod2 prod3 SNAr Product snar->prod3 final_prod Complex API Scaffold prod1->final_prod prod2_further Amide / Sulfonamide Formation prod2->prod2_further prod3->final_prod prod2_further->final_prod

Caption: Synthetic pathways originating from a fluorinated nitrophenol scaffold.

Application in Enzyme Inhibitor Design

The incorporation of fluorine is a well-established strategy in the design of potent and selective enzyme inhibitors.[11][12] Fluorinated organic molecules can function as competitive, non-competitive, or mixed-type inhibitors.[11] The fluorine atom can enhance binding affinity through favorable interactions like halogen bonding and can alter the acidity (pKa) of nearby functional groups, which may improve interactions with active site residues.[4][11]

Why use a fluorinated compound? The high electronegativity of fluorine can create a stabilized tetrahedral intermediate when the inhibitor binds to the active site of certain enzymes, such as serine proteases, mimicking the transition state of the natural substrate.[13][14] This leads to tight-binding inhibition. Furthermore, the C-F bond is metabolically stable, preventing the inhibitor from being rapidly degraded and prolonging its therapeutic effect.[3][15]

This protocol describes a generalized procedure for determining the inhibitory potential of a fluorinated nitrophenol derivative against a target enzyme using a spectrophotometric assay.

Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a colored product. The rate is monitored in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates its inhibitory activity.[16]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Fluorinated nitrophenol inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (optimized for enzyme pH and stability)

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)[16]

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Rationale: Accurate concentrations are critical for reliable kinetic data.

    • Prepare a series of dilutions of the fluorinated nitrophenol inhibitor from the stock solution using the assay buffer. A common approach is to use half-log or two-fold serial dilutions (e.g., 100 µM, 30 µM, 10 µM... or 100 µM, 50 µM, 25 µM...).[17]

    • Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution at a concentration relevant to its Kₘ value (e.g., at Kₘ for competitive inhibitor screening).

  • Assay Setup (96-well plate):

    • Rationale: Including proper controls is a self-validating step to ensure the observed effect is due to enzyme inhibition.[18]

    • Test Wells: Add assay buffer, a specific volume of each inhibitor dilution, and the enzyme solution.

    • Positive Control (100% activity): Add assay buffer, DMSO (inhibitor vehicle), and the enzyme solution.

    • Negative Control (0% activity/blank): Add assay buffer, DMSO, and substrate, but no enzyme. This corrects for non-enzymatic substrate degradation.

  • Pre-incubation:

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for inhibitors that bind slowly.

    • Mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[16]

  • Initiation and Monitoring of Reaction:

    • Rationale: Starting the reaction with the substrate ensures that all other components are equilibrated.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin monitoring the change in absorbance at the appropriate wavelength over time (kinetic mode).[16]

  • Data Analysis:

    • Rationale: This quantifies the inhibitor's potency.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibitor Concentration (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)50.20%
0.145.110.2%
130.539.2%
524.950.4%
1015.369.5%
1002.195.8%
Hypothetical IC₅₀ ≈ 5 µM

Part 2: Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. Fluorinated nitrophenols serve as key building blocks for modern herbicides, pesticides, and fungicides.[8][19][20]

  • Enhanced Efficacy: The inclusion of fluorine can increase the biological activity of an agrochemical, allowing for lower application rates.[21] This is often due to improved binding to target enzymes or receptors in the pest or weed.[21][22]

  • Metabolic Stability: Just as in humans, pests and plants have metabolic pathways that can deactivate foreign compounds. The strength of the C-F bond enhances the metabolic stability of the agrochemical, leading to improved persistence and effectiveness.[21]

  • Physicochemical Properties: Fluorination can modulate lipophilicity, which affects how the chemical penetrates the waxy cuticle of plant leaves or the exoskeleton of insects.[21][22]

3-Fluoro-4-nitrophenol, for example, is explicitly cited as a key intermediate in the synthesis of potent herbicides and pesticides.[19] The synthetic routes often involve leveraging the phenol and nitro groups as handles to build the final active molecule, while the fluorine atom imparts the desired physicochemical and metabolic properties.[19]

Part 3: Application as Biochemical and Analytical Probes

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to its local chemical environment.[23]

¹⁹F NMR in Studying Molecular Interactions

Fluorinated nitrophenols can be used as reporter molecules to study protein-ligand interactions or to probe the microenvironment of an enzyme's active site.

Workflow Concept:

  • Synthesize a Probe: A fluorinated nitrophenol is incorporated into a ligand known to bind a target protein.

  • Acquire ¹⁹F NMR Spectrum: A ¹⁹F NMR spectrum of the free ligand in solution is recorded. This provides a reference chemical shift.

  • Introduce Target: The target protein is added to the solution containing the fluorinated ligand.

  • Monitor Spectral Changes: A new ¹⁹F NMR spectrum is acquired. A change in the chemical shift, line broadening, or the appearance of new signals indicates that the ligand has bound to the protein. The magnitude of the change can provide information about the nature of the binding event and the environment of the fluorine atom within the binding pocket.[13][23]

This technique is powerful because most biological systems lack fluorine, so the ¹⁹F NMR spectrum is free of background signals, allowing for clear observation of the probe molecule.[13]

Caption: Workflow for using a fluorinated molecule as a ¹⁹F NMR probe.

Part 4: Synthesis and Characterization Protocols

The reliable synthesis of high-purity fluorinated nitrophenols is the foundation for all subsequent research applications. Purity of at least 98% is often required for pharmaceutical and agrochemical synthesis.[8][9]

Protocol: Synthesis of 2-Fluoro-4-nitrophenol

This protocol is based on the direct nitration of 2-fluorophenol.

Causality: The hydroxyl group is an ortho-, para-director. Nitration of 2-fluorophenol can yield both 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol.[24] Using controlled, low-temperature conditions is crucial to maximize the yield of the desired 4-nitro isomer and simplify purification.[25]

Materials:

  • 2-Fluorophenol

  • 90% Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methylcyclohexane (for recrystallization)

  • Ice-salt bath

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 2-fluorophenol (e.g., 0.288 mol) in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.[25]

    • Cool the solution to -10 °C using an ice-salt bath. Rationale: Low temperature is critical to control the exothermic reaction and improve regioselectivity.

  • Nitration:

    • Slowly add 90% nitric acid (e.g., 0.31 mol) dropwise to the cooled solution.[25]

    • Carefully control the addition rate to maintain the internal reaction temperature at approximately -5 °C. The addition should take about 1 hour.[25] Rationale: Rapid addition can lead to overheating, reduced yield, and the formation of dangerous, unstable byproducts.

  • Reaction Completion:

    • After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction goes to completion.[25]

  • Work-up and Purification:

    • Collect the resulting precipitate by filtration and wash it several times with cold dichloromethane.[25]

    • Dissolve the collected solid in diethyl ether, wash with water to remove residual acid, and dry the organic layer over anhydrous magnesium sulfate.[25]

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the resulting crude solid from methylcyclohexane to yield pure 2-fluoro-4-nitrophenol as a pale yellow solid.[25]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

CompoundCAS No.Molecular FormulaM.W. ( g/mol )Melting Point (°C)Appearance
2-Fluoro-4-nitrophenol403-19-0C₆H₄FNO₃157.10117 - 121Off-white to yellow crystalline powder
3-Fluoro-4-nitrophenol394-41-2C₆H₄FNO₃157.1093 - 95Light yellow crystalline powder
4-Fluoro-2-nitrophenol394-33-2C₆H₄FNO₃157.1075 - 77Yellow crystalline solid
5-Fluoro-2-nitrophenol446-36-6C₆H₄FNO₃157.1034 - 38Yellow to brown solid

Data sourced from references[7][8][26][27][28].

Analytical Techniques:

  • ¹H and ¹⁹F NMR: Confirms the chemical structure and isomeric purity.[29][30][31]

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines chemical purity.

Conclusion

Fluorinated nitrophenols are far more than simple chemical intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their unique combination of reactivity and modifiability allows for the creation of novel pharmaceuticals with improved pharmacokinetic profiles, the development of more effective agrochemicals, and the design of sophisticated probes for studying complex biological systems. A thorough understanding of their underlying chemistry and the application of robust, well-controlled experimental protocols are key to unlocking their full research potential.

References

An In-depth Technical Guide to the Predicted Stability and Degradation Profile of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its chemical structure, featuring a phenol ring substituted with electron-withdrawing nitro and fluoro groups and an electron-donating methyl group, suggests a complex reactivity profile. Understanding the stability and degradation of this molecule is paramount for professionals in drug development, process chemistry, and quality control to ensure the development of stable formulations, define appropriate storage conditions, and establish robust analytical methods.

This guide provides a comprehensive, in-depth predictive analysis of the stability and degradation profile of this compound. In the absence of extensive specific literature for this exact molecule, this document leverages established principles of physical organic chemistry and draws upon authoritative data from structurally analogous compounds, such as other halogenated nitrophenols.[1][2] It is designed to serve as a foundational resource for researchers, enabling them to anticipate potential stability liabilities and to design focused, efficient experimental studies. We will explore the molecule's intrinsic stability and delineate its predicted degradation pathways under standard forced degradation conditions, including hydrolysis, oxidation, and photolysis.[3][4]

Physicochemical Properties and Intrinsic Stability Analysis

The stability of this compound is dictated by the interplay of its constituent functional groups. A summary of its key computed properties is provided below.

PropertyValueSource
Molecular FormulaC₇H₆FNO₃PubChem[5]
Molecular Weight171.13 g/mol PubChem[5]
XLogP31.9PubChem[5]
pKa (Predicted)~7.0 - 8.0Inferred from nitrophenol analogues[6][7]

Structural Influences on Reactivity:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and susceptible to oxidation. The pKa is predicted to be lower (more acidic) than phenol itself due to the electron-withdrawing effects of the nitro and fluoro groups.[7]

  • Nitro (-NO₂) Group: As a strong electron-withdrawing group, it significantly increases the acidity of the phenolic proton and deactivates the aromatic ring toward electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, although this is generally less common. The nitro group itself can be a chromophore, making the molecule susceptible to photodegradation.[8][9]

  • Fluoro (-F) Group: The carbon-fluorine (C-F) bond is exceptionally strong, making it the least likely point of cleavage under typical degradation conditions.[10][11] Its high electronegativity contributes to the overall electron-deficient nature of the aromatic ring. While reductive defluorination can occur under specific anaerobic microbial conditions, it is generally considered recalcitrant.[12][13]

  • Methyl (-CH₃) Group: This electron-donating group has a modest activating effect on the aromatic ring, opposing the deactivating effects of the nitro and fluoro groups. It can be a site for oxidative attack under aggressive conditions, though ring-based reactions are generally more probable.

Forced Degradation: A Predictive Assessment

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[14][15][16] The following sections predict the behavior of this compound under standard stress conditions.

Hydrolytic Degradation

Predicted Pathway & Rationale: Hydrolysis involves the reaction of the molecule with water, which can be catalyzed by acid or base.

  • Neutral Conditions: The molecule is expected to be largely stable. Aromatic C-F and C-N bonds are not readily hydrolyzed without significant activation or harsh conditions.

  • Acidic Conditions (H⁺ catalysis): Stability is predicted to be high. The electron-deficient ring is resistant to electrophilic attack, and protonation-assisted cleavage is unlikely.

  • Alkaline Conditions (OH⁻ catalysis): This condition presents the highest potential for degradation. While direct nucleophilic displacement of the fluoride or nitro group is possible, it typically requires more forcing conditions. A more likely pathway is the ionization of the phenolic hydroxyl group to form a phenoxide. This phenoxide is more susceptible to oxidation if air is present. Studies on other halogenated nitrophenols show that hydrolysis rates are generally low across the pH spectrum.[1]

Proposed Experimental Protocol for Hydrolytic Degradation:

  • Preparation: Prepare three solutions of this compound (e.g., at 1 mg/mL) in:

    • 0.1 N HCl (acidic)

    • Purified Water (neutral)

    • 0.1 N NaOH (alkaline)

  • Incubation: Store aliquots of each solution at a controlled elevated temperature (e.g., 60-80°C) and protect from light.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: Immediately neutralize the acidic and alkaline samples. Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Predicted Pathway & Rationale: Phenols are known to be susceptible to oxidation. The reaction is often initiated by an electron transfer mechanism.[3] The presence of hydrogen peroxide or other oxidizing agents can lead to the formation of hydroxyl radicals, which can attack the aromatic ring.

  • Primary Degradation Products: The most probable pathway involves the hydroxylation of the aromatic ring to form catechol or hydroquinone derivatives.

  • Secondary Degradation: These hydroxylated intermediates are often more reactive than the parent compound and can be rapidly oxidized further, potentially leading to the formation of quinones.

  • Ring Opening: Under more aggressive oxidative stress, cleavage of the aromatic ring can occur, ultimately leading to mineralization into smaller organic acids, CO₂, and water.

Proposed Experimental Protocol for Oxidative Degradation:

  • Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1 mg/mL.

  • Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂). The reaction is typically conducted at room temperature.

  • Incubation: Store the solution, protected from light, for a defined period.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method. Monitor for the appearance of more polar degradation products (hydroxylated species) and less polar products (quinones).

Photodegradation

Predicted Pathway & Rationale: Nitroaromatic compounds are often photosensitive. The absorption of UV or visible light can promote the molecule to an excited state, initiating degradation. The mechanism for related compounds like 4-nitrophenol often involves the generation of highly reactive species such as hydroxyl radicals (•OH) in aqueous media.[17]

  • Mechanism: The degradation is expected to proceed via photo-oxidative hydroxylation, similar to the oxidative pathway, leading to hydroxylated intermediates.[18]

  • Degradation Products: Subsequent reactions can lead to ring cleavage and eventual mineralization. It is noteworthy that intermediate degradation products of nitrophenols can sometimes exhibit higher toxicity than the parent compound.[8]

Proposed Experimental Protocol for Photostability Testing (ICH Q1B):

  • Sample Preparation: Expose the solid-state drug substance and a solution (e.g., 1 mg/mL in a quartz cuvette) to a light source.

  • Control: Prepare a parallel set of samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber calibrated to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method. Compare the chromatograms to identify photodegradants.

Visualizing Predicted Degradation and Experimental Workflow

The following diagrams illustrate the conceptual framework for the degradation of this compound and the general workflow for its analysis.

G cluster_0 Forced Degradation Study Workflow prep Sample Preparation (1 mg/mL Solution) stress Application of Stress Condition (Hydrolysis, Oxidation, Photolysis) prep->stress sample Time-Point Sampling (e.g., 0, 6, 12, 24h) stress->sample neutralize Quenching/Neutralization (If Applicable) sample->neutralize analysis Analysis by Stability-Indicating HPLC-UV/MS neutralize->analysis report Characterization & Reporting (Mass Balance, Pathway ID) analysis->report DegradationPathways parent This compound hydrolysis Hydrolysis (Alkaline) parent->hydrolysis Low Reactivity oxidation Oxidation (H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis p4 No Significant Degradation hydrolysis->p4 p1 Hydroxylated Derivatives (e.g., Catechols) oxidation->p1 Primary photolysis->p1 p2 Quinone-like Species p1->p2 Secondary p3 Ring-Opened Products p2->p3 Tertiary

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-4-methyl-5-nitrophenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of fluoro, methyl, and nitro functionalities on the phenol scaffold makes it a versatile building block for the synthesis of novel bioactive molecules. This document delves into the synthetic pathways for this compound, its key chemical transformations, and the rationale behind the inclusion of its structural motifs in drug design. We will explore the conversion of this core compound into valuable derivatives, such as 2-fluoro-4-methyl-5-aminophenol, and discuss their potential applications, drawing on established principles of medicinal chemistry and citing relevant examples from the scientific literature.

Introduction: The Strategic Importance of Fluorinated Phenolic Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When combined with a phenolic hydroxyl group, a common pharmacophore in many natural products and synthetic drugs, the resulting fluorinated phenolic scaffold becomes a powerful tool for drug design.

This compound is a prime example of such a strategic building block. Its structure is characterized by:

  • A Phenolic Hydroxyl Group: This functional group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. It also provides a reactive handle for further chemical modifications.

  • A Fluoro Group: Positioned ortho to the hydroxyl group, the fluorine atom can modulate the acidity of the phenol, influence its conformation, and block metabolic oxidation at that position.

  • A Methyl Group: This group can provide steric bulk, influence lipophilicity, and potentially engage in hydrophobic interactions with the target protein.

  • A Nitro Group: This strong electron-withdrawing group significantly impacts the electronic properties of the aromatic ring. It can be a pharmacophore in its own right or serve as a versatile synthetic precursor, most notably for the corresponding amino group.[3]

This guide will provide a detailed exploration of the synthesis and potential applications of this valuable, yet not widely documented, chemical entity.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial one-step process. A strategic, multi-step approach is required to achieve the desired substitution pattern on the aromatic ring. A plausible and documented synthetic route involves the nitration of a protected 2-methyl-4-fluorophenol.[4]

Synthesis of the Precursor: 2-Methyl-4-fluorophenol

The starting material for the synthesis is 2-methyl-4-fluorophenol. This compound can be prepared from 2-methyl-4-fluoroaniline via a diazotization-hydrolysis reaction.[5]

Experimental Protocol: Synthesis of 2-Methyl-4-fluorophenol [5]

  • Diazotization: 2-methyl-4-fluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid. The solution is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Hydrolysis: The resulting diazonium salt solution is then carefully added to a boiling aqueous solution of a strong acid. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield crude 2-methyl-4-fluorophenol. Further purification can be achieved by distillation or chromatography.

Protection of the Phenolic Hydroxyl Group

Direct nitration of 2-methyl-4-fluorophenol can lead to a mixture of products and potential oxidation of the phenol. Therefore, it is crucial to protect the hydroxyl group before the nitration step. A variety of protecting groups for phenols are available, including ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[6][7][8][9] The choice of protecting group depends on its stability under the nitration conditions and the ease of its subsequent removal. For this synthesis, a robust protecting group that is stable in the presence of strong acids is required. A methyl ether is a suitable choice.[7][8]

Experimental Protocol: Protection of 2-Methyl-4-fluorophenol (as a Methyl Ether)

  • Deprotonation: 2-methyl-4-fluorophenol is dissolved in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the phenol and form the corresponding phenoxide.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the protected phenol, 1-fluoro-4-methoxy-2-methylbenzene.

Nitration of the Protected Phenol

With the hydroxyl group protected, the aromatic ring can be nitrated. The directing effects of the existing substituents (fluoro, methyl, and methoxy) will determine the position of the incoming nitro group. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group and also an ortho-, para-director. The fluoro group is a deactivating group but is also an ortho-, para-director. The nitration is expected to occur at the position most activated and sterically accessible.

Experimental Protocol: Nitration of 1-Fluoro-4-methoxy-2-methylbenzene

  • The protected phenol is dissolved in a suitable solvent, such as dichloromethane or acetic acid.

  • The solution is cooled to a low temperature (e.g., 0 °C).

  • A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while carefully controlling the temperature.

  • The reaction is stirred at low temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is carefully poured onto ice-water and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and the solvent evaporated. The crude product, 2-fluoro-1-methoxy-4-methyl-5-nitrobenzene, can be purified by recrystallization or column chromatography.

Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the protecting group to unveil the desired this compound. The cleavage of a methyl ether requires harsh conditions, typically using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[7][8]

Experimental Protocol: Deprotection of 2-Fluoro-1-methoxy-4-methyl-5-nitrobenzene

  • The protected nitrophenol is dissolved in a dry, inert solvent such as dichloromethane.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A solution of boron tribromide (BBr₃) in dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the deprotection is complete.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water or methanol. The product is then extracted, washed, dried, and purified to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Methyl-4-fluoroaniline B 2-Methyl-4-fluorophenol A->B 1. Diazotization (NaNO₂, H₂SO₄) 2. Hydrolysis (H₂O, heat) C Protected 2-Methyl-4-fluorophenol (e.g., Methyl Ether) B->C Protection (e.g., NaH, CH₃I) D Protected this compound C->D Nitration (HNO₃, H₂SO₄) E This compound D->E Deprotection (e.g., BBr₃)

Caption: Synthetic pathway to this compound.

Key Derivatives and Their Synthetic Transformations

The true value of this compound as a building block lies in its potential for further chemical transformations. The nitro group, in particular, is a versatile functional group that can be readily converted into other functionalities.

Reduction of the Nitro Group: Synthesis of 2-Fluoro-4-methyl-5-aminophenol

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group. This reaction opens up a vast array of possibilities for derivatization, as the resulting aniline is a key intermediate in the synthesis of many pharmaceuticals.

Experimental Protocol: Reduction of this compound

  • Catalytic Hydrogenation: this compound is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reduction is complete.

  • Work-up and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 2-fluoro-4-methyl-5-aminophenol.

Alternative Reduction Methods: Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed for this transformation.

Derivatization Pathway Diagram

Derivatization A This compound B 2-Fluoro-4-methyl-5-aminophenol A->B Reduction (e.g., H₂, Pd/C) C Amides B->C Acylation (RCOCl, base) D Sulfonamides B->D Sulfonylation (RSO₂Cl, base) E Ureas/Thioureas B->E Reaction with isocyanates/isothiocyanates F Heterocycles B->F Cyclization reactions

Caption: Key derivatization pathways from this compound.

Applications in Drug Discovery and Development

The derivatives of this compound, particularly the corresponding aminophenol, are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Rationale for Use in Medicinal Chemistry
  • Improved Pharmacokinetic Properties: The presence of a fluorine atom can block metabolic attack at the adjacent position, leading to increased metabolic stability and a longer half-life of the drug.[1][2] It can also modulate the pKa of nearby functional groups, which can affect the drug's absorption and distribution.

  • Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased binding affinity and potency.

  • Bioisosteric Replacement: The fluoro-substituted phenyl ring can act as a bioisostere for other aromatic systems, allowing for the fine-tuning of a drug's properties while maintaining its overall shape and size.

Potential Therapeutic Areas

While specific drugs directly derived from this compound are not widely reported in publicly available literature, the structural motifs present in its derivatives are found in a variety of therapeutic agents.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[10] The nitro group can be reduced within microbial cells to form reactive species that damage cellular components. While the nitro group itself can be a pharmacophore, the corresponding anilines are also key components of many antibacterial and antifungal drugs.

  • Anticancer Agents: The aminophenol scaffold is present in a number of anticancer drugs. For example, some kinase inhibitors utilize the aminophenol moiety for key hydrogen bonding interactions with the enzyme's active site.

  • CNS-Active Agents: The ability of fluorine to increase brain penetration makes fluorinated compounds attractive for the development of drugs targeting the central nervous system.

  • pH Sensors: Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH, highlighting the utility of this scaffold in developing research tools.[11]

Spectroscopic and Physicochemical Data

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₆FNO₃--INVALID-LINK--
Molecular Weight 171.13 g/mol --INVALID-LINK--
CAS Number 110298-75-4--INVALID-LINK--
Appearance Yellow solid (predicted)
Predicted XLogP3 1.9--INVALID-LINK--

Conclusion and Future Perspectives

This compound represents a strategically designed building block with significant potential in drug discovery and development. Its synthesis, though multi-stepped, is achievable through established organic chemistry methodologies. The true power of this compound lies in its ability to be transformed into a variety of derivatives, most notably the corresponding aminophenol, which serves as a versatile platform for the introduction of diverse pharmacophoric groups.

The strategic incorporation of fluorine in this scaffold offers the potential to fine-tune the physicochemical and pharmacokinetic properties of new drug candidates, a critical aspect of modern drug design. While the direct application of this compound derivatives in marketed drugs is not yet widely documented, the prevalence of its structural motifs in a range of bioactive compounds underscores its importance for future research.

Further exploration of the derivatization of this core structure and the biological evaluation of the resulting compounds are warranted. Such studies could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles across various disease areas. This in-depth technical guide serves as a foundational resource for researchers embarking on the synthesis and application of this promising chemical entity.

References

Methodological & Application

Analytical methods for 2-Fluoro-4-methyl-5-nitrophenol characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2-Fluoro-4-methyl-5-nitrophenol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring hydroxyl, fluoro, methyl, and nitro groups, imparts specific chemical properties that require a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework of analytical methodologies for researchers, quality control scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the compound's properties is paramount before commencing any analytical work. This knowledge informs safe handling procedures and the selection of appropriate analytical conditions.

Table 1: Physicochemical and Safety Profile of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 110298-75-4[1][2]
Molecular Formula C₇H₆FNO₃[1][3]
Molecular Weight 171.13 g/mol [1][2]
Appearance Solid (Expected)
GHS Hazard Statements Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][4][1][4]
Safety Precautions Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Avoid inhalation of dust and contact with skin and eyes.[2][4] Store in a tightly closed container in a cool, dry place.[5][2][4][5]

A Holistic Analytical Strategy

No single technique can fully characterize a molecule. A comprehensive approach, integrating both chromatographic and spectroscopic methods, is essential. Chromatographic methods assess purity and quantify the analyte, while spectroscopic methods provide definitive structural elucidation.

cluster_0 Purity & Quantification cluster_1 Structural Elucidation & Identity HPLC HPLC-UV/PDA MS Mass Spectrometry (MS) HPLC->MS LC-MS GCMS_Quant GC-MS GCMS_Quant->MS Shared Technique NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FTIR FTIR Spectroscopy UVVIS UV-Vis Spectroscopy Analyte 2-Fluoro-4-methyl- 5-nitrophenol Sample Analyte->HPLC Purity Assay Quantification Analyte->GCMS_Quant Orthogonal Purity Check Trace Impurities Analyte->NMR Definitive Structure Isomer Confirmation Analyte->MS Molecular Weight Fragmentation Pattern Analyte->FTIR Functional Group ID Analyte->UVVIS Chromophore Analysis

Caption: Integrated workflow for compound characterization.

Part 1: Chromatographic Purity and Quantification

Chromatography is the cornerstone for determining the purity of a chemical substance. By separating the analyte from potential impurities, starting materials, and by-products, it provides a quantitative measure of its composition.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar to moderately non-polar compounds like nitrophenols. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The nitro and hydroxyl groups on the phenol ring make it highly responsive to UV detection.

Protocol: Isocratic RP-HPLC Method for Purity Determination

This protocol is adapted from established methods for analyzing nitrophenols and serves as a robust starting point.[6][7][8][9]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment). For Mass-Spec compatibility, formic acid is preferred.[10]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v).

    • Acidify the aqueous portion slightly with phosphoric acid or formic acid to a final concentration of 0.1% to ensure the phenol is in its protonated state, leading to sharper peaks.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard and Sample Preparation:

    • Stock Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL solution.

    • Working Standard: Dilute the stock solution to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Sample Solution: Prepare the test sample at the same concentration as the working standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 290 nm (or PDA scan from 200-400 nm)
Run Time ~10-15 minutes
  • Data Analysis:

    • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay vs. Standard: Quantify the sample by comparing its peak area to that of a reference standard of known concentration.

Caption: Standard HPLC workflow from preparation to analysis.

Part 2: Spectroscopic Structural Elucidation

Spectroscopy provides the "fingerprint" of a molecule, confirming its atomic connectivity and functional groups.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. Electron Ionization (EI) is a common technique for GC-MS analysis of small molecules.[11]

Expected Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular weight is 171.13. The exact mass is 171.0332 Da.[1] A strong peak at m/z 171 is expected.

  • Key Fragments: Fragmentation patterns can be predicted. Loss of the nitro group (-NO₂, 46 Da) would yield a fragment at m/z 125. Loss of a methyl radical (-CH₃, 15 Da) is also possible. Further fragmentation of the aromatic ring would produce characteristic ions.

Table 2: Predicted Mass Spectrometry Data

Adduct TypePredicted m/z
[M+H]⁺172.04045
[M+Na]⁺194.02239
[M-H]⁻170.02589
Molecular Ion (M⁺•)171.03262

(Data sourced from PubChemLite predictions)[12]

Protocol: GC-MS Analysis

Gas chromatography is a viable technique for separating nitrophenols, though high boiling points and polarity can sometimes pose challenges.[13] Coupling with MS provides excellent sensitivity and specificity.

  • Instrumentation: GC-MS system with an EI source.

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. It probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Will show signals for the two aromatic protons and the methyl group protons. Their chemical shifts, integration, and splitting patterns reveal their connectivity.

  • ¹³C NMR: Will show seven distinct signals, one for each unique carbon atom in the molecule.

  • ¹⁹F NMR: Will show a single signal for the fluorine atom. Its coupling to nearby protons (³JHF) will confirm its position on the aromatic ring. This is a key technique for analyzing fluorinated compounds.[14][15][16]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationCoupling Notes
-OH> 9.0 (broad)Singlet1HShift is concentration and solvent dependent.
Aromatic H (C3-H)7.5 - 8.0Singlet (or d)1HMay show small coupling to Fluorine (⁴JHF).
Aromatic H (C6-H)7.0 - 7.5Singlet (or d)1HMay show small coupling to Fluorine (³JHF).
-CH₃2.2 - 2.5Singlet3H

Protocol: NMR Sample Preparation and Acquisition

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignments.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & Vibration
3500 - 3200 (broad)O-H stretch (phenolic)
3100 - 3000C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1590, ~1480C=C stretch (aromatic ring)
~1520N-O asymmetric stretch (nitro group)
~1340N-O symmetric stretch (nitro group)
~1250C-O stretch (phenolic)
~1200C-F stretch

(Assignments based on typical values for substituted nitrophenols)[11][17][18]

Protocol: FTIR-ATR Analysis

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The nitrophenol chromophore exhibits characteristic absorption bands that are sensitive to the solvent and pH.

Expected Spectrum: Nitrophenols typically show two main absorption bands. For this compound, expect a strong absorption maximum (λmax) in the range of 270-350 nm in a neutral solvent like ethanol.[19] In an alkaline solution, deprotonation of the phenolic hydroxyl group will cause a bathochromic (red) shift to a longer wavelength (~390-420 nm) due to increased conjugation.

Protocol: UV-Vis Spectrum Acquisition

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition:

    • Blank the spectrophotometer using the pure solvent.

    • Scan the sample solution from 200 to 500 nm to determine the λmax.

Conclusion

The characterization of this compound requires a systematic and orthogonal analytical approach. By combining the separatory power of chromatography (HPLC, GC) with the detailed structural insights from spectroscopy (MS, NMR, IR, UV-Vis), one can confidently establish the identity, purity, and structure of this important chemical intermediate. The protocols and data presented in this application note provide a comprehensive and reliable framework for achieving this goal, ensuring data integrity for research, development, and quality control applications.

References

Application Note: A Validated Protocol for the Regioselective Nitration of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated experimental protocol for the regioselective nitration of 2-fluoro-4-methylphenol to synthesize 2-fluoro-4-methyl-6-nitrophenol. Nitrated phenolic compounds are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This protocol emphasizes safety, control over reaction parameters to ensure high yield and purity, and detailed methods for product characterization. The causality behind critical experimental steps is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and scalability.

Introduction and Scientific Background

The electrophilic aromatic substitution of phenols is a cornerstone of organic synthesis.[2] The nitration of 2-fluoro-4-methylphenol is of particular interest as the resulting product, 2-fluoro-4-methyl-6-nitrophenol, serves as a versatile building block in medicinal chemistry. The substituents on the aromatic ring—a strongly activating hydroxyl group, a moderately activating methyl group, and a deactivating but ortho-, para-directing fluorine atom—present a challenge in achieving high regioselectivity.

The hydroxyl and methyl groups are ortho-, para-directing, while the fluorine atom also directs to the ortho and para positions.[3] The position ortho to the hydroxyl group and meta to the methyl group (C6) is sterically and electronically favored for electrophilic attack. This protocol is optimized to favor substitution at this position, minimizing the formation of isomeric byproducts.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[4] First, the nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, typically sulfuric acid.[5] The electron-rich phenol then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] Finally, a weak base, such as the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[4]

Reaction_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4_1 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O Phenol 2-Fluoro-4-methylphenol Nitronium->Phenol H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) Phenol->Sigma_Complex + NO₂⁺ Product 2-Fluoro-4-methyl-6-nitrophenol Sigma_Complex->Product + HSO₄⁻ H2SO4_2 H₂SO₄ (Catalyst Regenerated)

Caption: The mechanism for the nitration of 2-fluoro-4-methylphenol.

Materials and Equipment

Reagents
  • 2-Fluoro-4-methylphenol (≥98% purity)

  • Dichloromethane (CH₂Cl₂, ACS grade, anhydrous)

  • Nitric Acid (HNO₃, 90%, fuming)

  • Sulfuric Acid (H₂SO₄, 98%, concentrated)

  • Ice (from deionized water)

  • Rock Salt (NaCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes (for recrystallization, HPLC grade)

  • Ethyl Acetate (for TLC, HPLC grade)

Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, chemical-resistant lab coat.[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous fluorinated phenols.[8][9]

Preparation of the Nitrating Mixture

Causality: Preparing the nitrating mixture separately in an ice bath allows for pre-cooling and controlled generation of the nitronium ion before its introduction to the sensitive substrate. This minimizes temperature spikes and potential side reactions.

  • In a small, clean, and dry Erlenmeyer flask, carefully add 5.0 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly and dropwise , add 2.5 mL of 90% nitric acid (HNO₃) to the sulfuric acid with gentle swirling. Caution: This mixing is highly exothermic.[10] Maintain the temperature below 10 °C.

  • Keep the prepared nitrating mixture in the ice bath until use.

Nitration Reaction

Experimental_Workflow Start Weigh Substrate & Prepare Reagents Dissolve Dissolve 2-fluoro-4-methylphenol in Dichloromethane Start->Dissolve Cool Cool Reaction Mixture to -10 °C in Ice-Salt Bath Dissolve->Cool Add_Nitrating_Agent Add Nitrating Mixture Dropwise (Keep T < -5 °C) Cool->Add_Nitrating_Agent Stir Stir at 0 °C for 1 hour Add_Nitrating_Agent->Stir Monitor Monitor Progress by TLC Stir->Monitor Quench Quench Reaction by Pouring onto Ice Monitor->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with NaHCO₃ (aq) then Brine Separate->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Concentrate in vacuo (Rotary Evaporator) Dry->Evaporate Purify Purify Crude Product (Recrystallization from Hexanes) Evaporate->Purify Characterize Characterize Pure Product (NMR, IR, MS, MP) Purify->Characterize End Pure 2-fluoro-4-methyl- 6-nitrophenol Characterize->End

Caption: Step-by-step workflow for the synthesis of 2-fluoro-4-methyl-6-nitrophenol.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-fluoro-4-methylphenol (5.0 g, 39.6 mmol).

  • Add 100 mL of dichloromethane (CH₂Cl₂) and stir until the solid is fully dissolved.

  • Prepare an ice-salt bath and cool the reaction flask to an internal temperature of -10 °C.

  • Once the temperature is stable, begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel.

    • Causality & Control: The rate of addition is the most critical parameter. It must be controlled to maintain the internal reaction temperature at or below -5 °C.[8] This prevents thermal runaway and minimizes the formation of dinitrated and other isomeric byproducts. The reaction is exothermic.[10]

  • The addition process should take approximately 1 hour. The solution will typically turn a yellow or orange color.

  • After the addition is complete, remove the ice-salt bath and allow the reaction to stir at 0 °C (in a standard ice bath) for an additional hour.

  • Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

Workup and Purification
  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This quenches the reaction by hydrolyzing any remaining nitrating agent.

  • Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (CH₂Cl₂) layer.

  • Wash the organic layer sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acids; Caution: CO₂ evolution may occur).

    • 100 mL of saturated brine solution (to remove excess water).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid should be purified by recrystallization. Dissolve the crude product in a minimal amount of boiling hexanes, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.

  • Collect the yellow crystalline solid by vacuum filtration and dry under vacuum.

Characterization and Expected Results

The identity and purity of the final product, 2-fluoro-4-methyl-6-nitrophenol, must be confirmed through rigorous analytical methods.[11]

ParameterExpected Value
Product Name 2-Fluoro-4-methyl-6-nitrophenol
CAS Number 73450-90-5
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance Yellow crystalline solid
Expected Yield 75-85%
Melting Point 70-73 °C (literature values may vary)
TLC Rf ~0.4 (9:1 Hexanes:Ethyl Acetate)
  • ¹H NMR (CDCl₃): Confirm the presence and integration of aromatic and methyl protons, noting shifts due to the nitro group.

  • ¹³C NMR (CDCl₃): Confirm the number of unique carbons and their chemical environments.

  • FT-IR (KBr): Identify characteristic peaks for O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretch (~1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular ion peak (M⁺) corresponding to the molecular weight.

Safety Precautions

Nitration reactions are potentially hazardous and must be performed with extreme caution.[7][12]

  • Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[13][14] They can cause severe burns upon contact. Fuming nitric acid releases toxic nitrogen oxide fumes.[14]

  • Reaction Hazards: The reaction is highly exothermic and can lead to thermal runaway if the addition of the nitrating agent is too fast or cooling is insufficient.[10] Nitrated organic compounds can be thermally unstable.

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes.[7] An emergency eyewash and safety shower must be readily accessible.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Waste Disposal: Quench the reaction mixture on ice before workup. Neutralize acidic aqueous waste with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[12]

Troubleshooting and Discussion

  • Low Yield: May result from incomplete reaction or loss during workup/recrystallization. Ensure the starting material is fully consumed via TLC before quenching. Optimize recrystallization solvent volume to prevent product loss in the mother liquor.

  • Formation of Isomers: The formation of 2-fluoro-4-methyl-5-nitrophenol or other isomers can occur if the temperature is not strictly controlled. Maintaining a low temperature (-10 to -5 °C) is critical for regioselectivity.

  • Dinitration: If the reaction temperature is too high or excess nitrating agent is used, dinitration can occur. Using a slight excess (1.1-1.2 equivalents) of the nitrating agent is usually sufficient.

  • Alternative Methods: For substrates sensitive to strong acids, alternative nitrating agents like metal nitrates (e.g., ferric nitrate) or milder conditions can be explored to improve selectivity and safety.[2][15] A two-step nitrosation followed by oxidation is another effective method for achieving high regioselectivity.[16]

References

Application Notes and Protocols for the Purification of 2-Fluoro-4-methyl-5-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound with significant utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processing. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[1][2]

This document provides a comprehensive guide to the purification of this compound using recrystallization. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific principles that govern the process. We will explore solvent selection strategies, a detailed experimental workflow, methods for purity verification, and troubleshooting advice to ensure a robust and reproducible purification process.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1][3] The core strategy involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.

The success of this technique hinges on the following conditions:

  • The impurities present are either much more soluble in the solvent than the target compound (remaining in the cooled solution, known as the mother liquor) or are insoluble in the hot solvent (allowing for their removal via hot filtration).[4]

  • The crystal lattice of the desired compound forms in an orderly manner, selectively incorporating molecules of its own kind while excluding the differently shaped impurity molecules.

Physicochemical Characteristics and Solvent Selection Rationale

Understanding the properties of this compound is critical for developing an effective recrystallization protocol.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₇H₆FNO₃[5]
Molecular Weight 171.13 g/mol [5]
Appearance Yellow crystalline solid (typical for nitrophenols)[6][7]
Polarity PolarInferred from structure

The molecule's polarity is dictated by the presence of a hydroxyl (-OH), a nitro (-NO₂), and a fluoro (-F) group. These functional groups make the compound significantly polar, guiding the choice of solvent based on the "like dissolves like" principle.[8] Polar solvents are therefore the primary candidates for this purification.

The Ideal Solvent System:

An ideal recrystallization solvent should exhibit:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures (e.g., 0-4 °C) to maximize recovery.[4][9]

  • Favorable solubility for impurities, keeping them dissolved even at low temperatures.

  • Chemical inertness towards the compound.[9]

  • A relatively low boiling point to facilitate easy removal from the purified crystals.[8]

For a polar molecule like this compound, alcohols (methanol, ethanol), acetone, and potentially ethyl acetate are excellent starting points for screening.[10] Often, a mixed solvent system, such as ethanol-water, provides superior results. In this system, the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "anti-solvent" (water) is added to decrease the overall solubility and induce crystallization upon cooling.[4][11]

A Note on Decolorizing Carbon: While activated charcoal is often used to remove colored impurities, it should be used with caution or avoided entirely for phenolic compounds. It has been reported that ferric ions present in some grades of charcoal can form colored complexes with phenols, potentially introducing a new impurity.[9]

Experimental Protocol: Purification via Recrystallization

This protocol details the purification of crude this compound using an ethanol/water mixed solvent system, which is often effective for nitrophenolic compounds.[12]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Watch glass

  • Spatula and glass rod

Step 1: Dissolution
  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask—just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. The goal is to use the minimum volume of hot solvent necessary to create a saturated solution; using an excessive amount will reduce the final yield.[3]

Step 2: Addition of Anti-Solvent
  • While keeping the ethanol solution hot and stirring, slowly add deionized water dropwise.

  • Continue adding water until a persistent slight turbidity (cloudiness) is observed. This indicates that the solution is saturated and approaching the point of crystallization.

  • Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear. This step is crucial for preventing premature "oiling out" of the compound.

Step 3: Crystallization
  • Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly to room temperature on a benchtop.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[11]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

Step 4: Isolation and Washing
  • Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized filter paper.

  • Wet the filter paper with a small amount of ice-cold ethanol-water mixture (in the approximate final ratio) to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Wash the collected crystals with a small portion of ice-cold ethanol-water.

    • Causality: The wash solvent must be cold to minimize the redissolving of the purified product, which would lower the yield. The wash removes the impurity-laden mother liquor adhering to the crystal surfaces.

Step 5: Drying
  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

  • Transfer the purified crystals to a pre-weighed watch glass and spread them out.

  • Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid melting or decomposition.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_waste Byproducts Start Crude Solid Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve AddWater Add Hot Water to Turbidity Dissolve->AddWater Redissolve Add Ethanol to Clear Solution AddWater->Redissolve Cool Slow Cool to RT, then Ice Bath Redissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol/Water Filter->Wash MotherLiquor Impurity-Rich Mother Liquor Filter->MotherLiquor Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of this compound.

Purity Assessment and Troubleshooting

Purity Verification:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available. A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the purified product and multiple spots (or a spot corresponding to the product plus others) for the crude material and mother liquor.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent was used; the compound is highly soluble even when cold.Boil off some of the solvent to concentrate the solution and attempt cooling again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
"Oiling Out" The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) and allow it to cool much more slowly.
Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimal solvent is used. Always use ice-cold solvent for washing. If hot filtration is necessary, ensure the apparatus is pre-heated.
Colored Crystals Colored impurities are co-crystallizing with the product.If the impurity is known to be non-polar, try a more polar solvent system. If applicable and deemed safe for the compound, a different purification method like column chromatography may be necessary.[12]

References

Application Notes and Protocols for Determining the Solubility of 2-Fluoro-4-methyl-5-nitrophenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in a Promising Molecule

2-Fluoro-4-methyl-5-nitrophenol (CAS No. 110298-75-4) is a substituted aromatic compound with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] Its unique structure, featuring a phenol backbone modified with an electron-withdrawing nitro group, an activating methyl group, and a highly electronegative fluorine atom, makes it a molecule of significant interest in medicinal chemistry and materials science. As with any compound destined for these fields, a thorough understanding of its solubility profile is a cornerstone for its successful application. Solubility data is paramount for designing synthetic routes, developing purification strategies like recrystallization, creating formulations for biological screening, and ensuring consistent and reproducible experimental results.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule, we present a predictive analysis based on its structural features and a detailed, field-proven protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. The structure of this compound suggests a nuanced solubility profile:

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, both as a donor and an acceptor. The nitro group (-NO₂) is highly polar and can act as a hydrogen bond acceptor. These features suggest solubility in polar solvents.

  • Aromatic Ring and Methyl Group: The benzene ring and the methyl group (-CH₃) contribute to the molecule's nonpolar character, suggesting some solubility in less polar or nonpolar organic solvents.

  • Fluorine Substitution: The fluorine atom is highly electronegative and can participate in weak hydrogen bonding. Its presence can alter the molecule's overall polarity and its interactions with solvents.[3] Generally, fluorination can increase solubility in some organic solvents while potentially decreasing it in water.[3]

Based on these structural attributes and the known solubility of related nitrophenols, we can predict the following general solubility trends for this compound[4][5][6][7]:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can engage in strong hydrogen bonding with the hydroxyl and nitro groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High to Moderate These solvents are polar and can interact with the polar regions of the molecule. Acetone and acetonitrile are good general solvents for nitrophenols.[5]
Less Polar Dichloromethane (DCM), Ethyl AcetateModerate to Low These solvents offer a balance of polarity and nonpolar character that can accommodate the different functional groups of the molecule. p-Nitrophenol shows solubility in DCM, ethyl acetate, and chloroform.[7][8]
Nonpolar Hexane, TolueneLow to Insoluble The strong polar nature of the nitro and hydroxyl groups will likely dominate, leading to poor compatibility with nonpolar solvents. Hexane is generally a poor solvent for nitrophenols.[5]
Ethers Diethyl EtherModerate to Low Diethyl ether can act as a hydrogen bond acceptor, but its overall nonpolar character may limit solubility. Nitrophenols are known to be soluble in ether.[6][7]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following protocol describes a reliable and accurate method for determining the solubility of this compound in a given solvent at a specific temperature. This method relies on achieving a saturated solution at equilibrium and then quantifying the dissolved solute.

I. Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes

II. Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solid solute to a vial B Add a known volume of solvent A->B Step 1 C Seal vial and place in thermostatic shaker B->C Step 2 D Agitate at constant temperature (e.g., 24-48h) C->D Step 3 E Allow solids to settle D->E Step 4 F Withdraw supernatant with a syringe E->F Step 5 G Filter supernatant into a pre-weighed vial F->G Step 6 H Determine mass of the filtered solution G->H Step 7 I Evaporate solvent to isolate the solute H->I Step 8 J Determine mass of the dried solute I->J Step 9 K Calculate solubility (e.g., g/100mL or mg/mL) J->K Step 10

Caption: Isothermal Saturation Workflow

III. Step-by-Step Procedure
  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a scintillation vial. The excess is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume (e.g., 2 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solute is completely dry (constant weight), re-weigh the vial. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

  • Data Analysis and Reporting:

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Calculate the solubility in the desired units, for example:

      • mg/mL: (mass of solute in mg) / (volume of solvent in mL)

      • g/100 g solvent: (mass of solute in g / mass of solvent in g) * 100

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][9]

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood.[9]

  • Hazard Statements for Related Compounds: Nitrophenols are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][10]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Note & Protocols: 2-Fluoro-4-methyl-5-nitrophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-nitrophenol (CAS No: 110298-75-4), a highly functionalized aromatic building block crucial for modern pharmaceutical development. We will explore its synthesis, key chemical transformations, and strategic applications in the construction of complex active pharmaceutical ingredients (APIs). The protocols herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility and success. This document serves as a practical guide to leveraging the unique electronic and steric properties of this intermediate for the synthesis of novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted phenol that offers a convergence of strategically important functional groups on a single aromatic scaffold. Its utility in drug discovery stems from the unique contributions of each substituent:

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The strong carbon-fluorine bond can block sites of metabolic oxidation, and its high electronegativity can modulate the pKa of nearby functional groups and influence intermolecular interactions.

  • Nitro Group: A powerful electron-withdrawing group, the nitro moiety is a versatile synthetic handle. It can be readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and participation in the synthesis of heterocyclic systems.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group provides a site for O-alkylation or O-acylation, enabling the synthesis of ethers and esters.[1] This is often used to modulate solubility, create prodrugs, or establish key binding interactions with biological targets.

  • Methyl Group: This group provides steric bulk and lipophilicity, which can be fine-tuned to optimize the pharmacokinetic profile of a final drug molecule.

The specific arrangement of these groups on the benzene ring presents a unique platform for constructing complex molecular architectures, making it an invaluable intermediate for pharmaceutical R&D.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 110298-75-4 [2][3]
Molecular Formula C₇H₆FNO₃ [3][4]
Molecular Weight 171.13 g/mol [4][5]
IUPAC Name This compound [4]
Appearance Pale yellow solid (typical) [N/A]

| Storage | Store at room temperature in a dry, well-ventilated place. |[2][5] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis of this compound

The synthesis of this intermediate is typically achieved via a multi-step process starting from commercially available 2-methyl-4-fluorophenol. The key challenge is to control the regioselectivity of the nitration reaction. Direct nitration of the starting phenol would likely lead to a mixture of products due to the strong ortho-, para-directing nature of the hydroxyl group. A protection-nitration-deprotection sequence is therefore the preferred and more controlled method.[8][9]

G cluster_0 Step 1: Protection of Phenol cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Deprotection A 2-Methyl-4-fluorophenol B Methyl 2-methyl-4-fluorophenyl carbonate A->B Methyl Chloroformate, Pyridine, DCM, 0°C to RT C Methyl 2-fluoro-4-methyl-5-nitrophenyl carbonate B->C HNO₃ / H₂SO₄, 0-10°C D This compound C->D Acidic Hydrolysis (e.g., HCl/H₂O), Reflux

Caption: Workflow for the synthesis of this compound.

Protocol 3.1: Synthesis via Protection-Nitration-Deprotection

Principle: The phenolic hydroxyl group is a powerful activating group. To prevent uncontrolled nitration and achieve the desired regiochemistry, it is first protected as a methyl carbonate ester. This ester group is less activating and directs the incoming nitro group to the position ortho to the methyl group. The protecting group is then easily removed by acid-catalyzed hydrolysis.[8][9]

Step 1: Protection of 2-Methyl-4-fluorophenol

  • To a stirred solution of 2-methyl-4-fluorophenol (1.0 eq) in dichloromethane (DCM, ~5 mL/g) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-4-fluorophenyl carbonate, which can often be used in the next step without further purification.

Step 2: Nitration

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

  • Cool the solution of methyl 2-methyl-4-fluorophenyl carbonate (from Step 1) in concentrated sulfuric acid to 0°C.

  • Add the cold nitrating mixture dropwise to the carbonate solution, maintaining the temperature between 0-10°C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl 2-fluoro-4-methyl-5-nitrophenyl carbonate.

Step 3: Deprotection (Hydrolysis)

  • To the crude product from Step 2, add a mixture of water and a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approx. 100°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • Collect the solid by filtration. If no solid forms, extract the mixture with ethyl acetate.

  • Wash the organic layer (or the dissolved solid) with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to afford pure this compound.

Core Applications & Synthetic Protocols

The true value of this compound lies in its capacity for selective, high-yield transformations at its key functional groups. Below are protocols for its most common and impactful applications in pharmaceutical synthesis.

G cluster_0 Reduction cluster_1 O-Alkylation cluster_2 Further Derivatization A This compound B 5-Amino-2-fluoro-4-methylphenol A->B H₂, Pd/C, MeOH or SnCl₂·2H₂O, EtOH C 2-Fluoro-1-(alkoxy)-4-methyl-5-nitrobenzene A->C R-X, K₂CO₃, Acetone D Amide/Sulfonamide Derivatives B->D RCOCl or RSO₂Cl, Base

Caption: Key synthetic transformations of this compound.

Protocol 4.1: Reduction of the Nitro Group to an Amine

Principle: The conversion of the nitro group to an aniline is one of the most fundamental and critical steps. Catalytic hydrogenation is a clean and efficient method, while metal-acid systems like tin(II) chloride are robust alternatives suitable for substrates that may be sensitive to hydrogenation. The resulting aminophenol is a key precursor for building amides, sulfonamides, and heterocycles.

Method A: Catalytic Hydrogenation

  • Charge a flask with this compound (1.0 eq) and a solvent such as methanol or ethanol (~10 mL/g).

  • Carefully add Palladium on carbon (10% Pd, ~5-10 mol% catalyst loading) under an inert atmosphere.

  • Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-fluoro-4-methylphenol, which is often used directly or can be purified by column chromatography if necessary.

Method B: Tin(II) Chloride Reduction

  • Dissolve this compound (1.0 eq) in ethanol (~15 mL/g) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the solution.

  • Heat the mixture to reflux (~78°C) and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through Celite® to remove the inorganic solids.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminophenol.

Protocol 4.2: O-Alkylation of the Phenolic Hydroxyl

Principle: The Williamson ether synthesis is a reliable method for converting the phenolic hydroxyl group into an ether. The phenol is first deprotonated with a mild base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. This reaction is essential for introducing alkyl chains that can improve cell permeability or act as linkers.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF (~10 mL/g), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the desired alkyl halide (R-X, e.g., methyl iodide, ethyl bromide; 1.2 eq).

  • Heat the mixture to 50-80°C and stir for 4-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting ether by flash column chromatography on silica gel.

Conclusion

This compound is a quintessential example of a modern pharmaceutical building block. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for synthetic chemists. The protocols outlined in this guide demonstrate its utility in key transformations—namely, the synthesis of the intermediate itself and its subsequent conversion into versatile aminophenol and ether derivatives. By understanding the principles behind these reactions, researchers can effectively integrate this valuable intermediate into their synthetic strategies to accelerate the discovery and development of next-generation therapeutics.

References

Reaction kinetics of 2-Fluoro-4-methyl-5-nitrophenol in substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Kinetics of 2-Fluoro-4-methyl-5-nitrophenol in Nucleophilic Aromatic Substitution Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Analysis for a Versatile Intermediate

This compound is a substituted aromatic compound whose structural motifs—a reactive fluoride, an activating nitro group, and a phenolic hydroxyl group—make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficiency, safety, and scalability of processes involving this molecule are directly dependent on a thorough understanding of its reaction kinetics. This guide provides a comprehensive overview of the theoretical principles and practical protocols for studying the kinetics of nucleophilic aromatic substitution (SNAr) reactions involving this compound. A deep dive into its reactivity empowers researchers to optimize reaction conditions, predict outcomes, and elucidate mechanistic pathways, thereby accelerating development timelines and ensuring process robustness.

Theoretical Framework: Unpacking the SNAr Mechanism

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 and SN2 reactions common to aliphatic systems, the SNAr mechanism is a two-step addition-elimination process.[2][3]

  • Step 1 (Rate-Determining): Nucleophilic Attack and Formation of the Meisenheimer Intermediate. A nucleophile attacks the carbon atom bearing the leaving group (fluorine). This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Step 2 (Fast): Elimination and Restoration of Aromaticity. The aromaticity is restored through the rapid expulsion of the leaving group, in this case, the fluoride ion.

The reactivity of the substrate is dictated by the substituents on the aromatic ring:

  • Nitro Group (-NO₂): This powerful electron-withdrawing group is essential for the reaction to proceed efficiently. Located para to the fluorine leaving group, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining step.[2]

  • Fluorine (-F): In the context of SNAr, fluorine is an excellent leaving group. While this seems counterintuitive given fluoride's poor leaving group ability in other substitution reactions, its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. Since the attack is the rate-determining step, this inductive effect accelerates the reaction.[2]

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group has a slight deactivating effect on the ring for SNAr reactions. Its influence is generally minor compared to the powerful activation provided by the nitro group.

  • Hydroxyl Group (-OH): The phenolic proton is acidic and its state of protonation is critical. In basic conditions, it will deprotonate to a phenoxide (-O⁻), a strong electron-donating group that would significantly deactivate the ring towards nucleophilic attack. Therefore, pH control is a crucial experimental parameter.

Below is a diagram illustrating the general SNAr pathway for this molecule.

SNAr_Mechanism sub    this compound meisenheimer    Meisenheimer Intermediate sub->meisenheimer + Nu⁻ (k₁, slow) nu Nu⁻ prod    Substitution Product meisenheimer->prod (k₂, fast) f_ion F⁻ meisenheimer->f_ion

References

Scale-up synthesis of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Fluoro-4-methyl-5-nitrophenol

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound (CAS No: 110298-75-4), a key intermediate in the development of pharmaceuticals and other fine chemicals. The described method is based on the regioselective nitration of 2-Fluoro-4-methylphenol. Emphasis is placed on process control, operational safety, and scalability to guide researchers and chemical engineers in achieving high-yield, high-purity production. The causality behind critical process parameters is explained to ensure robust and reproducible outcomes.

Introduction and Scientific Background

This compound is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science.[1][2] Its synthesis is a critical step in the manufacturing of more complex molecules. The primary synthetic route involves the electrophilic aromatic substitution, specifically the nitration, of 2-Fluoro-4-methylphenol.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring:

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para- directing group.

  • Methyl (-CH3) group: An activating, ortho-, para- directing group.

  • Fluorine (-F) atom: A deactivating, ortho-, para- directing group.

The concerted effect of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is ortho to the hydroxyl group and meta to the fluorine and methyl groups, yielding the desired product. Controlling the reaction conditions, particularly temperature, is paramount to prevent the formation of undesired isomers and oxidation byproducts.[3]

Process Overview and Workflow

The synthesis can be visualized as a multi-step workflow, beginning with the preparation of the nitrating agent and culminating in the purification of the final product.

Synthesis_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage A 1. Reactor Setup & Inerting B 2. Prepare Substrate Solution (2-Fluoro-4-methylphenol in H₂SO₄) A->B D 4. Controlled Addition of Nitrating Agent at <0°C B->D C 3. Prepare Nitrating Mixture (HNO₃ in H₂SO₄) C->D E 5. Reaction Monitoring (TLC/HPLC) D->E F 6. Reaction Quench (Pour onto Ice-Water) E->F G 7. Product Isolation (Filtration or Extraction) F->G H 8. Recrystallization G->H I 9. Drying Under Vacuum H->I J 10. QC Analysis (NMR, HPLC, MP) I->J

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Materials
Chemical NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Role
2-Fluoro-4-methylphenol452-81-3C₇H₇FO126.13Starting Material
Concentrated Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Solvent / Catalyst
Fuming Nitric Acid (90%)7697-37-2HNO₃63.01Nitrating Agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Ethanol64-17-5C₂H₅OH46.07Recrystallization Solvent
Deionized Water7732-18-5H₂O18.02Quenching / Washing
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Equipment
  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and pressure-equalizing addition funnel.

  • Circulating chiller/heater capable of maintaining temperatures between -15°C and 100°C.

  • Large Büchner funnel with vacuum flask for filtration.

  • Rotary evaporator with vacuum pump and water bath.

  • Laboratory oven (vacuum-capable).

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer, Melting Point Apparatus.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): See Section 6 for details.

Detailed Scale-Up Protocol

This protocol describes a synthesis yielding approximately 170 g of the target compound.

Step 1: Reactor Preparation and Charging
  • Ensure the 10 L jacketed reactor is clean, dry, and properly assembled in a certified chemical fume hood.

  • Set the circulator to cool the reactor jacket to -10°C.

  • Charge the reactor with concentrated sulfuric acid (98%, 1.5 L). Begin stirring at a moderate speed (e.g., 150 RPM).

Step 2: Substrate Dissolution
  • Once the sulfuric acid has cooled to below 10°C, slowly add 2-Fluoro-4-methylphenol (252 g, 2.0 mol) in portions to the stirring acid.

  • Rationale: Portion-wise addition is necessary to control the initial exotherm from the dissolution of the phenol in concentrated acid.

  • After the addition is complete, cool the resulting solution to -10°C.

Step 3: Nitration
  • In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (90%, 154 mL, ~3.5 mol) to concentrated sulfuric acid (500 mL) while cooling in an ice bath.

  • Transfer this nitrating mixture to the pressure-equalizing addition funnel mounted on the reactor.

  • Add the nitrating mixture dropwise to the stirred substrate solution over 2-3 hours.

  • CRITICAL STEP: Meticulously maintain the internal reaction temperature between -10°C and -5°C throughout the addition.[4] A temperature increase above 0°C can lead to the formation of dinitrated byproducts and oxidative decomposition (tarring).[5][6]

  • After the addition is complete, allow the reaction to stir at -5°C for an additional hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Step 4: Reaction Quench and Product Isolation
  • In a separate large vessel (e.g., a 20 L bucket or reactor), prepare a slurry of crushed ice and water (approx. 8 kg).

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic process and should be performed with caution.

  • The crude product will precipitate as a pale yellow solid.

  • Allow the slurry to stir until all the ice has melted and the mixture has reached room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the washings are neutral (pH ~7). This removes residual acids.

Step 5: Purification by Recrystallization
  • Transfer the damp filter cake to a suitable flask.

  • Add ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Use the minimum amount of hot ethanol necessary to achieve full dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the cake with a small amount of ice-cold ethanol.

  • Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Theoretical Yield 342.2 g
Actual Yield ~275 - 290 g
Percent Yield 80 - 85%
Appearance Pale yellow crystalline solid
Melting Point 119 - 121 °C[4]
Purity (HPLC) >98%

¹H NMR (400 MHz, CDCl₃): δ 10.5 (s, 1H, -OH), 7.95 (d, 1H), 7.20 (d, 1H), 2.35 (s, 3H, -CH₃).

Critical Safety and Hazard Management

Nitration reactions are highly energetic and require strict adherence to safety protocols to prevent thermal runaway, explosions, or chemical exposure.[5][7]

  • Hazard Identification: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[8][9] They can cause severe burns upon contact.[9] Mixing them is highly exothermic. Nitration reactions themselves are highly exothermic and can accelerate uncontrollably if cooling fails.[5]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood.[7] The use of a jacketed reactor with an automated cooling system is mandatory for temperature control. An emergency quench bath (ice/water) should be readily available.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[7]

    • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection: Wear a chemical-resistant lab coat or an acid-proof apron over a fire-retardant lab coat.[7]

  • Spill & Emergency Procedures:

    • Have spill kits containing a neutralizer (such as sodium bicarbonate) readily accessible.[10]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9]

    • An emergency safety shower and eyewash station must be within immediate proximity.[7]

  • Waste Disposal: Acidic aqueous waste must be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal. Organic solvent waste should be collected in appropriately labeled containers. Do not mix nitric acid waste with organic solvent waste streams.[10]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield - Temperature too high during nitration, causing side reactions. - Incomplete reaction. - Loss of product during work-up or recrystallization.- Ensure strict temperature control (<0°C). - Monitor reaction to completion via HPLC/TLC. - Minimize the amount of solvent used for recrystallization.
Dark, Tarry Product - Reaction temperature exceeded the safe limit, leading to oxidation and decomposition.[6] - Rate of nitrating agent addition was too fast.- Repeat the reaction with stricter temperature control and a slower addition rate. - A charcoal treatment during recrystallization may help remove some color, but significant tarring indicates a failed reaction.
Formation of Isomers - Incorrect reaction temperature. The ortho/para ratio is temperature-dependent.- Maintain the recommended low temperature (-10°C to -5°C). - Isomers may be separated by column chromatography if recrystallization is ineffective, though this is less practical on a large scale.
Product Fails to Solidify - High level of impurities depressing the melting point.- Confirm product identity via NMR. - Attempt purification via column chromatography on a small scale to isolate the pure compound and identify impurities. Re-evaluate the recrystallization solvent system.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of this compound. The cornerstone of this process is the meticulous control of the reaction temperature during the nitration step, which is essential for achieving high yield and purity while ensuring operational safety. By understanding the chemical principles and adhering strictly to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their downstream applications.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 2-fluoro-4-methylphenol nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 2-fluoro-4-methylphenol. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during this critical synthetic step. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this reaction, optimize your yields, and minimize byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the nitration of 2-fluoro-4-methylphenol, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired 2-Fluoro-4-methyl-5-nitrophenol

Question: My reaction is resulting in a significantly lower than expected yield of the target product, this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the nitration of 2-fluoro-4-methylphenol can stem from several factors, primarily related to reaction conditions and the purity of starting materials. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring are activating, making the molecule highly susceptible to electrophilic aromatic substitution.[1][2][3] However, this high reactivity can also lead to undesired side reactions if not properly controlled.

Probable Causes & Solutions:

  • Over-Nitration (Polynitration): The high activation of the phenol ring can lead to the formation of dinitro or even trinitro products, consuming your starting material and reducing the yield of the desired mononitrated product.[2][4][5]

    • Solution: Carefully control the stoichiometry of the nitrating agent. Use of dilute nitric acid is often preferred over a concentrated mixture of nitric and sulfuric acids to avoid polynitration.[2][6][7] A two-step process involving initial nitrosation followed by oxidation can also provide better selectivity for mononitration.[8][9]

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under harsh nitrating conditions (e.g., concentrated nitric acid), leading to the formation of colored, tarry byproducts and benzoquinone derivatives.[1][10] This significantly reduces the amount of starting material available for the desired nitration.

    • Solution: Maintain a low reaction temperature, typically between -10°C and 5°C, to minimize oxidative side reactions.[8][11] The slow, dropwise addition of the nitrating agent is crucial to dissipate heat and prevent localized overheating.

  • Formation of Isomeric Byproducts: The directing effects of the hydroxyl and methyl groups can lead to the formation of other isomers, such as 2-fluoro-4-methyl-6-nitrophenol. While the desired product is often the major isomer, the formation of others can complicate purification and lower the isolated yield.[8]

    • Solution: The choice of solvent and temperature can influence the regioselectivity of the reaction. Experimenting with different solvent systems may help to favor the formation of the desired isomer. A patent for a similar compound, 2-fluoro-4-nitrophenol, suggests that a nitrosation-oxidation route can yield up to 90% of the desired isomer.[8]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the reaction has gone to completion before workup. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocol: Selective Mononitration via Nitrosation-Oxidation

This two-step protocol is designed to enhance the yield and selectivity of this compound.

Step 1: Nitrosation

  • Dissolve 2-fluoro-4-methylphenol in a suitable solvent (e.g., dilute hydrochloric acid).

  • Cool the solution to between -5°C and 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.

  • Stir the reaction mixture for 1-2 hours at this temperature.

  • Monitor the formation of the nitrosophenol intermediate by TLC.

Step 2: Oxidation

  • To the nitrosophenol mixture, slowly add dilute nitric acid.

  • Allow the reaction to gradually warm to a controlled temperature (e.g., 40°C) and stir for 1 hour.[9]

  • Cool the reaction mixture and collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[9]

Issue 2: Formation of Dark, Tarry Byproducts

Question: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of intractable tar. What is causing this, and how can I prevent it?

Answer:

The formation of dark, tarry substances is a classic indicator of oxidative decomposition of the phenol starting material and/or the nitrated products.[1] Phenols are electron-rich and can be easily oxidized by nitric acid, which is a strong oxidizing agent.[4][10]

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures accelerate the rate of oxidation reactions.

    • Solution: Strict temperature control is paramount. Employing an efficient cooling bath (e.g., ice-salt or dry ice-acetone) and slow addition of the nitrating agent are critical to keep the reaction temperature low.

  • Concentrated Nitrating Agents: The use of concentrated nitric acid, especially in the presence of sulfuric acid, creates a highly oxidative environment.[12]

    • Solution: Utilize milder nitrating conditions. Dilute nitric acid is often sufficient for the nitration of activated phenols.[2][7] Alternative nitrating systems, such as sodium nitrite in the presence of an acid, can also be employed to reduce oxidative side reactions.[13]

  • Presence of Impurities: Impurities in the starting material or solvent can catalyze decomposition pathways.

    • Solution: Ensure the use of high-purity 2-fluoro-4-methylphenol and anhydrous solvents.

Visual Troubleshooting Workflow

G start Reaction Turning Dark/Tarry cause1 High Reaction Temperature start->cause1 cause2 Concentrated Nitrating Agent start->cause2 cause3 Impure Starting Materials start->cause3 solution1 Maintain Low Temperature (-10°C to 5°C) cause1->solution1 solution2 Use Dilute Nitric Acid or Alternative Nitrating Agents cause2->solution2 solution3 Use High-Purity Reagents and Anhydrous Solvents cause3->solution3 outcome Reduced Tarry Byproducts & Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for tar formation.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid often used in nitration reactions, and is it necessary for 2-fluoro-4-methylphenol?

A1: Sulfuric acid typically serves as a catalyst in the nitration of less reactive aromatic compounds. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[14][15][16] However, for highly activated rings like phenols, the use of concentrated sulfuric acid is often unnecessary and can lead to undesired side reactions, including oxidation and polysulfonation.[6][12] For 2-fluoro-4-methylphenol, which is already activated, nitration can often be achieved with dilute nitric acid alone.[6][7]

Q2: What is ipso-nitration, and is it a concern in this reaction?

A2: Ipso-nitration is an electrophilic aromatic substitution where the incoming nitro group displaces a substituent already present on the aromatic ring, rather than a hydrogen atom.[17] In the case of 2-fluoro-4-methylphenol, ipso-attack could potentially occur at the methyl-substituted position. This can lead to the formation of a nitrocyclohexadienone intermediate, which may then rearrange.[18][19] While this is a possibility, controlling the reaction conditions, particularly temperature, can help to minimize this side reaction.

Reaction Pathways: Desired vs. Side Reactions

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions start 2-Fluoro-4-methylphenol + HNO₃ product This compound start->product Mononitration byproduct1 Isomeric Byproducts (e.g., 6-nitro) start->byproduct1 Alternative Regiochemistry byproduct2 Polynitrated Products start->byproduct2 Over-Nitration byproduct3 Oxidation Products (Tars, Quinones) start->byproduct3 Oxidation byproduct4 Ipso-Substitution Products start->byproduct4 Ipso-Attack

Caption: Desired and side reaction pathways.

Q3: How can I effectively separate the desired product from isomeric byproducts?

A3: The separation of nitrophenol isomers can be challenging due to their similar chemical properties.

  • Recrystallization: This is often the most effective method for purifying the solid product. Experimenting with different solvent systems (e.g., ethanol, methylcyclohexane) can help to selectively crystallize the desired isomer.[11]

  • Steam Distillation: For isomers with different volatilities, steam distillation can be an effective separation technique. For example, ortho-nitrophenols are often more volatile than their para-isomers due to intramolecular hydrogen bonding.[2]

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the isomers based on their different polarities.

Q4: What are the key safety precautions to take during this nitration?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood, as nitrogen oxides, which are toxic, can be evolved, especially if oxidation occurs.[12]

  • Exothermic Reaction: The nitration of phenols is a highly exothermic reaction. Use an ice bath to control the temperature and add the nitrating agent slowly to prevent a runaway reaction.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care.

Summary of Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Nitrating Agent Dilute Nitric Acid or NaNO₂/AcidMinimizes oxidation and over-nitration.[6][7][8]
Temperature -10°C to 5°CSuppresses exothermic side reactions and decomposition.[8][11]
Addition of Reagents Slow, dropwise additionPrevents localized overheating and improves control.
Stirring Vigorous and constantEnsures a homogeneous reaction mixture.
Monitoring TLC or GCTo determine reaction completion and profile.

References

Technical Support Center: Optimizing Yield and Purity of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Fluoro-4-methyl-5-nitrophenol (CAS No. 110298-75-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms

Q1: What is the most logical and common synthetic route for this compound?

A1: The most direct and logical approach is the electrophilic aromatic substitution (nitration) of 4-Fluoro-3-methylphenol.[1] The starting phenol has three potential sites for nitration. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, the methyl (-CH3) group is a weakly activating ortho-, para-director, and the fluorine (-F) atom is a deactivating yet ortho-, para-director. The position para to the methyl group and ortho to the hydroxyl group (C5) is sterically accessible and electronically activated, making it the favored site for nitration to yield the desired this compound.

Q2: Why is strict temperature control (e.g., 0-5 °C) so critical during the nitration step?

A2: Phenolic rings are highly activated towards electrophilic substitution, but they are also extremely susceptible to oxidation by nitric acid, especially in the presence of a strong acid catalyst like sulfuric acid.[2][3] Failure to maintain low temperatures can lead to several undesirable outcomes:

  • Oxidation: The phenol can be oxidized, resulting in the formation of complex, tarry by-products and benzoquinone derivatives, which impart a dark color to the reaction mixture and are difficult to remove.[2]

  • Reduced Selectivity: Higher temperatures provide more energy for the electrophile to overcome the activation barriers at less-favored positions, leading to an increased proportion of unwanted isomeric byproducts.

  • Polynitration: The reaction is highly exothermic. A runaway temperature increase can lead to the formation of dinitrated products.[3]

Q3: What are the primary isomeric impurities I should expect, and why do they form?

A3: Besides the target this compound, you can expect the formation of other isomers due to the directing effects of the substituents. The most likely isomers are:

  • 2-Fluoro-4-methyl-6-nitrophenol: Nitration occurs at the other position ortho to the powerful hydroxyl activating group.

  • 4-Fluoro-3-methyl-2-nitrophenol: Nitration occurs ortho to the fluorine and meta to the methyl group. The formation of these byproducts is a kinetic and thermodynamic competition. While the 5-nitro isomer is generally favored, reaction conditions can influence the final isomer ratio.

Purification & Analysis

Q4: My crude product is a dark, oily substance instead of a solid. What does this indicate?

A4: An oily or dark, tarry crude product is a common issue in phenol nitrations and typically points to two problems.[4] First, the dark color is indicative of oxidative side-products formed during the reaction.[2] Second, the failure to solidify suggests the presence of significant impurities, particularly isomeric byproducts, which depress the melting point of the desired product. This necessitates a robust purification strategy, such as column chromatography, to isolate the target compound.[4]

Q5: What are the most effective methods for purifying the crude product?

A5: The two most effective and widely used purification techniques are recrystallization and column chromatography.[5]

  • Recrystallization: This is an excellent method if the crude product is relatively clean (>85% purity). It is scalable and efficient for removing small amounts of impurities. The key is selecting a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Column Chromatography: This is the preferred method for separating complex mixtures, especially for removing isomeric impurities that have similar polarities.[4] While highly effective, it can be less practical for very large-scale purifications.

Q6: How can I assess the purity of my final product?

A6: High-Performance Liquid Chromatography (HPLC) is the most reliable and common method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective.[6] A UV or Photodiode Array (PDA) detector can be used for quantification. Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), can also be used to assess purity and identify any volatile impurities or byproducts.[5][6]

Experimental Protocols & Workflows

Overall Synthesis and Purification Workflow

The following diagram outlines the complete workflow from starting material to the final, purified product.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start 4-Fluoro-3-methylphenol (Starting Material) Nitration Nitration Reaction (HNO3 / H2SO4, 0-5 °C) Start->Nitration Step 1 Workup Aqueous Work-up (Quenching & Extraction) Nitration->Workup Step 2 Crude Crude Product (Solid/Oil) Workup->Crude Step 3 Purify Purification Method Crude->Purify Recrystal Recrystallization Purify->Recrystal High Crude Purity Chrom Column Chromatography Purify->Chrom Low Crude Purity/ Isomer Removal Pure Pure 2-Fluoro-4-methyl- 5-nitrophenol Recrystal->Pure Chrom->Pure Analysis Purity & Identity Check (HPLC, NMR, MS) Pure->Analysis

Caption: Workflow for synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol is based on established procedures for phenol nitration. Strict adherence to temperature control is crucial for success.

Materials:

  • 4-Fluoro-3-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-Fluoro-3-methylphenol (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not rise above 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the cold nitrating mixture to the dropping funnel and add it to the reaction flask dropwise over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture over a beaker of crushed ice with vigorous stirring to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethanol/water mixtures). An ideal solvent will dissolve the crude product when hot but allow for crystal formation upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities or tar are present, perform a rapid gravity filtration of the hot solution to remove them. This step helps prevent the impurities from being incorporated into the final crystals.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide

This section addresses common problems, their probable causes, and recommended solutions to optimize your experimental outcomes.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product Oxidation of Phenol: Reaction temperature was too high.[7]Maintain strict temperature control, ideally between 0-5 °C, during the addition of the nitrating mixture.[4] Use efficient stirring to dissipate heat.
Incomplete Reaction: Insufficient reaction time or stoichiometry.Monitor the reaction closely with TLC until the starting material is fully consumed. Ensure accurate measurement of reagents.
Formation of Isomers: Non-selective reaction conditions.Consider alternative, milder nitrating agents (e.g., NaNO₃ with Mg(HSO₄)₂) which can improve regioselectivity under heterogeneous conditions.[8][9]
Reaction Mixture Turns Dark/Tarry Oxidative Side Reactions: Temperature exceeded the optimal range.[4]Immediately check and adjust the cooling bath. Ensure the nitrating agent is added slowly and subsurface if possible.
Product is an Oil, Fails to Crystallize High Impurity Content: Presence of isomeric byproducts or residual solvent lowers the melting point.[4]The product requires further purification. Column chromatography is highly recommended to separate isomers.[5] Ensure all extraction solvent is removed under high vacuum.
Poor Separation on Column Chromatography Incorrect Eluent System: Polarity of the mobile phase is too high or too low.Perform TLC analysis with different solvent systems (e.g., varying ratios of Hexane/Ethyl Acetate) to find the optimal mobile phase for separation.
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or load a smaller amount of the crude mixture. The sample should be applied to the column in a narrow, concentrated band.[4]
Final Product is Colored (Yellow/Brown) Presence of Oxidized Impurities: Small amounts of colored byproducts (e.g., quinones) co-crystallized with the product.[2]During recrystallization, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[4] Note: This may slightly reduce overall yield.

Troubleshooting Logic Diagram

Troubleshooting P1 Low Yield C1 Oxidation (Temp > 5°C) P1->C1 C2 Isomer Formation P1->C2 C4 Incomplete Reaction P1->C4 P2 Dark/Tarry Mixture P2->C1 P3 Oily Product C3 High Impurity Content P3->C3 S1 Maintain Temp 0-5°C Add Reagents Slowly C1->S1 S2 Use Milder Nitrating Agent C2->S2 S3 Purify via Column Chromatography C2->S3 C3->S3 S4 Monitor with TLC Increase Reaction Time C4->S4

Caption: Cause-and-effect troubleshooting diagram.

References

Degradation pathways of nitrophenols under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of Nitrophenols

Welcome to the technical support center for researchers engaged in the experimental degradation of nitrophenols. This guide is designed to provide in-depth, field-proven insights into the complexities of nitrophenol degradation pathways. As a class of compounds listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence, understanding their fate under various experimental conditions is critical.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation of nitrophenols, providing a foundational understanding for designing and interpreting experiments.

Q1: What are the primary degradation pathways for p-nitrophenol (PNP) under different experimental systems?

A1: The degradation of p-nitrophenol (PNP) proceeds through distinct pathways depending on the chosen method. The three most common experimental systems are biodegradation, photocatalysis, and chemical oxidation.

  • Biodegradation: Microbial degradation of PNP typically follows two main aerobic pathways, largely dependent on the microbial species (e.g., Gram-positive vs. Gram-negative bacteria).[4][5]

    • Hydroquinone Pathway: This is common in Gram-negative bacteria. The nitro group is initially removed by a monooxygenase to form hydroquinone, which is then subject to ring cleavage and enters the central metabolism.[4][6][7]

    • 1,2,4-Benzenetriol (BT) Pathway: This pathway is often observed in Gram-positive bacteria, such as Arthrobacter species.[5][8] PNP is first hydroxylated to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol (BT). The aromatic ring of BT is subsequently cleaved.[5][8]

  • Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like TiO₂ or ZnO and a suitable light source (e.g., UV or solar), degradation is primarily initiated by highly reactive hydroxyl radicals (•OH).[9][10][11] These radicals attack the aromatic ring, leading to hydroxylation, followed by ring opening and eventual mineralization into CO₂, H₂O, and inorganic ions like NO₃⁻.[9][10]

  • Chemical Oxidation (e.g., Ozonation): Ozone attacks the PNP molecule, and the reaction mechanism is heavily influenced by pH.[12] The process can involve direct electrophilic attack by ozone on the aromatic ring or indirect attack by hydroxyl radicals formed from ozone decomposition at higher pH values.[12][13] This leads to hydroxylated intermediates and ring cleavage.

Nitrophenol_Degradation_Overview cluster_bio Biodegradation cluster_photo Photocatalysis cluster_chem Chemical Oxidation PNP p-Nitrophenol Bio Microbial Action PNP->Bio Photo Catalyst (e.g., TiO₂) + Light PNP->Photo Chem Oxidant (e.g., O₃) PNP->Chem HQ_path Hydroquinone Pathway (Gram-Negative) Bio->HQ_path Forms Hydroquinone BT_path Benzenetriol Pathway (Gram-Positive) Bio->BT_path Forms 4-Nitrocatechol Metabolites Central Metabolism (e.g., β-Ketoadipate) HQ_path->Metabolites BT_path->Metabolites OH_rad Hydroxyl Radicals (•OH) Photo->OH_rad Generates Intermediates_P Hydroxylated Intermediates OH_rad->Intermediates_P Attacks PNP Mineralization_P Mineralization (CO₂, H₂O, NO₃⁻) Intermediates_P->Mineralization_P Intermediates_C Hydroxylated Intermediates Chem->Intermediates_C Attacks PNP Mineralization_C Mineralization / Byproducts Intermediates_C->Mineralization_C

Caption: Overview of major nitrophenol degradation strategies.

Q2: How does solution pH critically affect nitrophenol degradation experiments?

A2: Solution pH is one of the most critical parameters in nitrophenol degradation for several reasons:

  • Substrate Speciation: p-Nitrophenol has a pKa of approximately 7.15.[14] Below this pH, it exists predominantly in its protonated, molecular form (C₆H₅NO₃). Above this pH, it deprotonates to form the p-nitrophenoxide anion, which is bright yellow. This change affects its reactivity, solubility, and interaction with catalyst surfaces.

  • Catalyst Surface Charge: In photocatalysis, the surface charge of metal oxide catalysts like TiO₂ and ZnO is pH-dependent. For example, the point of zero charge (pzc) for TiO₂ is around pH 6.2-6.8. At pH values below the pzc, the surface is positively charged, while at higher pH, it's negatively charged. This influences the adsorption of the charged nitrophenoxide anion onto the catalyst surface, thereby affecting degradation efficiency.[14]

  • Oxidant Chemistry:

    • Ozonation: The decomposition of ozone to form highly reactive hydroxyl radicals is significantly accelerated at high pH values (alkaline conditions).[12][15] Therefore, ozonation efficiency for PNP degradation is often observed to increase with pH, with some studies finding optimal rates around pH 9.2.[12]

    • Photocatalysis: An increased concentration of hydroxide ions (OH⁻) at higher pH can enhance the formation rate of •OH radicals, which are the primary oxidizing species, leading to more efficient degradation.[16] However, excessively high pH can lead to repulsion between the negatively charged catalyst surface and the nitrophenoxide anion, potentially reducing the rate.[14]

Q3: What are the best analytical methods for monitoring the degradation process and identifying intermediates?

A3: A multi-faceted approach is recommended for comprehensive analysis.

  • UV-Vis Spectrophotometry: This is the most common and straightforward method for tracking the disappearance of the parent nitrophenol compound.[17] Due to the pH-dependent spectral shift, measurements are typically taken at the wavelength of maximum absorbance (λmax), which is ~317 nm in acidic/neutral solutions and shifts to ~400 nm in alkaline solutions (pH > 8) due to the formation of the yellow nitrophenoxide ion.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent nitrophenol from its degradation intermediates.[20] It provides much higher specificity than UV-Vis and is essential for kinetic studies and for tracking the formation and decay of intermediate products.[7][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying unknown intermediates.[8] Volatile and semi-volatile degradation products can be identified by their mass spectra. For non-volatile intermediates, derivatization may be required to increase their volatility for GC analysis.[20]

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC over the course of the experiment is a direct measure of mineralization (the conversion of organic pollutants to CO₂), providing a crucial indicator of complete degradation rather than just transformation.[21]

Analytical Method Primary Use Advantages Limitations
UV-Vis Spectrophotometry Monitoring parent compound concentrationRapid, inexpensive, simple procedure[17]Low specificity, interference from intermediates[19]
HPLC Quantifying parent compound and intermediatesHigh selectivity and sensitivity, good for kinetics[20]More complex, requires method development
GC-MS Identifying unknown intermediatesProvides structural information for identification[8]May require derivatization for non-volatile compounds[20]
TOC Analysis Measuring extent of mineralizationDirect measure of complete degradation to CO₂[21]Does not identify specific compounds

Section 2: Troubleshooting Guide

This section is formatted to directly address specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Photocatalysis Troubleshooting

Q: My photocatalytic degradation of 4-nitrophenol is slow or appears to stop before completion. What are the likely causes?

A: This is a common issue that can stem from several factors. A systematic check is required.

  • Catalyst Deactivation: The catalyst surface can be "poisoned" by strongly adsorbed intermediates or byproducts, blocking active sites. In some cases, photocorrosion of the catalyst can also occur.

    • Solution: Try washing the catalyst with distilled water or a suitable solvent between runs. If deactivation persists, thermal regeneration (calcination) may be necessary, though this can alter catalyst properties. Also, ensure your catalyst loading is optimal; too much catalyst can increase turbidity and light scattering, reducing efficiency.[22]

  • Formation of Recalcitrant Intermediates: The degradation of 4-nitrophenol proceeds through various intermediates (e.g., hydroquinone, benzoquinone, organic acids).[16] Some of these intermediates can be more resistant to further oxidation than the parent compound, causing the overall degradation rate to slow down.

    • Solution: Monitor the reaction for a longer duration. Complete mineralization, as confirmed by TOC analysis, often requires more time than the initial disappearance of the parent compound.[21] Also, consider adding an additional oxidant like hydrogen peroxide (H₂O₂) to increase the concentration of hydroxyl radicals.[22]

  • Sub-Optimal pH: As discussed in the FAQ, pH is critical. If the pH is not optimal for your specific catalyst and substrate, the reaction rate will be low.

    • Solution: Perform a pH optimization study for your system. The degradation efficiency of 4-nitrophenol often increases with pH, but this is not universal for all catalysts.[16] Note that as degradation proceeds, the formation of acidic intermediates can cause the solution pH to drop, which may inhibit the reaction.[16] Consider using a buffered solution or adjusting the pH during the experiment.

  • Insufficient Light Penetration: If the solution is too concentrated or the catalyst loading is too high, the light may not penetrate the full volume of the solution, creating a "dead zone" where no reaction occurs.

    • Solution: Optimize the initial concentration of 4-nitrophenol and the catalyst loading. Ensure the reactor design allows for efficient mixing and uniform illumination.

Troubleshooting_Photocatalysis cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Problem: Slow/Incomplete Photocatalysis Check_pH Is pH optimal? (Check literature & test) Start->Check_pH Check_Catalyst Is catalyst active? (Check loading & reuse) Start->Check_Catalyst Check_Light Is light penetrating? (Check concentration) Start->Check_Light Check_TOC Is it mineralization? (Run TOC analysis) Start->Check_TOC Sol_pH Adjust/Buffer pH Check_pH->Sol_pH No Sol_Catalyst Optimize loading Regenerate catalyst Check_Catalyst->Sol_Catalyst No Sol_Light Dilute sample Optimize reactor Check_Light->Sol_Light No Sol_TOC Increase reaction time Add co-oxidant (H₂O₂) Check_TOC->Sol_TOC No

Caption: Workflow for troubleshooting slow photocatalysis.

Q: I am observing an increase in the toxicity of my sample after partial photocatalytic treatment. Why is this happening?

A: This is a critical and often overlooked phenomenon. While the ultimate goal of photocatalysis is complete mineralization to harmless products, the process generates a cascade of intermediate compounds. It has been shown that some of these intermediates can be more toxic than the parent 4-nitrophenol compound.[13][21] For example, hydroxylated and quinone-like intermediates formed during the initial stages of ring attack can exhibit higher biological toxicity.[21][23]

  • Scientific Rationale: The toxicity is a function of chemical structure. The initial steps of oxidation introduce new functional groups (like hydroxyl groups) onto the aromatic ring, which can alter the compound's interaction with biological systems before the ring is cleaved and mineralized.

  • Recommendation: It is imperative to couple degradation studies with toxicity assessments (e.g., using Daphnia magna or zebrafish embryos) to ensure the treatment process is truly detoxifying the water.[21][24] If increased toxicity is observed, the treatment must be continued until these toxic intermediates are themselves degraded, which can be confirmed by both chemical analysis (HPLC) and a return to baseline (or lower) toxicity levels.[21]

Biodegradation Troubleshooting

Q: My microbial culture is showing very low or no degradation of p-nitrophenol. What should I investigate?

A: The success of biodegradation hinges on creating an optimal environment for the specific microorganisms. Here are the primary factors to check:

  • Inoculum Acclimation: Microorganisms sourced from environments not previously exposed to nitrophenols may lack the necessary enzymatic machinery to degrade them. An adaptation or acclimation period is often required.[25]

    • Solution: Pre-adapt your inoculum by gradually exposing it to increasing, sub-lethal concentrations of p-nitrophenol over several days or weeks before starting the main experiment. This selects for and enriches the population of competent degraders.[25]

  • Substrate Toxicity: Although the goal is to degrade it, p-nitrophenol is toxic to many microorganisms, especially at high concentrations.[26] This can inhibit microbial growth and metabolic activity, leading to a lag phase or complete failure.

    • Solution: Start with a lower concentration of PNP (e.g., 20-50 mg/L) and gradually increase it as the culture adapts. Studies have shown that even robust strains like P. putida can be inhibited at very high concentrations.[7][26]

  • Lack of Essential Nutrients or Co-substrates: Biodegradation is a biological process that requires essential nutrients. A proper carbon-to-nitrogen (C/N) ratio is crucial for microbial growth.[6] Sometimes, a readily available carbon source (co-substrate) like glucose is needed to support the microbial population and provide the energy/reducing power to degrade the more complex PNP molecule.[6]

    • Solution: Ensure your minimal medium is not deficient in nitrogen, phosphorus, or other essential trace elements. Investigate the effect of adding a co-substrate. An optimal glucose-to-PNP ratio can significantly enhance degradation, but excessive glucose can sometimes be preferentially consumed, slowing PNP removal.[6]

  • Non-Optimal Physicochemical Conditions: Microbes have optimal ranges for pH and temperature. Deviations from these ranges can drastically reduce their metabolic rate.

    • Solution: Optimize the pH and temperature for your specific microbial consortium or isolate. For many PNP-degrading bacteria, a neutral pH (~7.0-7.5) and a temperature of 30-37°C are effective.[26][27]

Parameter Optimal Range (Typical) Rationale
PNP Concentration < 100-150 mg/L (initially)Avoids substrate toxicity and inhibition[26]
pH 7.0 - 7.5Maintains enzymatic activity of degrading microbes[27]
Temperature 30 - 37 °CSupports optimal microbial growth and metabolism[26][27]
Co-substrate Ratio Varies (e.g., Glucose:PNP of 6:1)Provides energy and carbon for microbial growth[6]
C/N Ratio Varies (e.g., 10:1)Ensures sufficient nitrogen for biomass production[6]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific materials and objectives.

Protocol 1: General Procedure for Photocatalytic Degradation of 4-Nitrophenol

This protocol describes a typical batch reactor experiment using a semiconductor photocatalyst.

  • Reactor Setup:

    • Use a Pyrex or quartz reactor to allow for UV/Visible light transmission.

    • Incorporate a magnetic stirrer for continuous mixing to keep the catalyst in suspension.

    • Position a light source (e.g., a UV lamp or a solar simulator) at a fixed distance from the reactor. The system may require a cooling jacket to maintain a constant temperature.

  • Reagent Preparation:

    • Prepare a stock solution of 4-nitrophenol (e.g., 100 mg/L) in deionized water.

    • Weigh the desired amount of photocatalyst (e.g., TiO₂ P25). A typical starting concentration is 0.5-1.0 g/L.[14]

  • Experimental Procedure:

    • Add a specific volume of the 4-nitrophenol solution to the reactor.

    • Add the pre-weighed catalyst to the solution to create a slurry.

    • Adjust the initial pH of the slurry to the desired value using dilute NaOH or HCl.

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the 4-nitrophenol and the catalyst surface.

    • Take an initial sample (t=0) immediately before turning on the light. This is your baseline concentration.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

    • Immediately filter each aliquot through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove the catalyst particles and stop the reaction.

  • Analysis:

    • Analyze the filtrate for the remaining 4-nitrophenol concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration (at t=0) and Cₜ is the concentration at time t.

Protocol 2: Monitoring Nitrophenol Concentration using UV-Vis Spectrophotometry

This protocol is for quantifying 4-nitrophenol in the aqueous samples generated from your degradation experiment.

  • Wavelength Selection:

    • Determine the pH of your filtered samples.

    • If the pH is acidic or neutral (< 7), set the spectrophotometer to measure absorbance at ~317 nm.

    • If the pH is alkaline (> 8), the solution will be yellow. Set the spectrophotometer to measure absorbance at ~400 nm.[19] For consistency, you can adjust all samples to a high pH (e.g., pH 10) by adding a drop of concentrated NaOH before measurement to ensure all PNP is in the phenoxide form.

  • Calibration Curve:

    • Prepare a series of standard solutions of 4-nitrophenol with known concentrations (e.g., 0, 2, 5, 10, 15, 20 mg/L) in the same matrix (e.g., deionized water, buffered solution) as your samples.

    • If you are adjusting sample pH, adjust the pH of the standards in the same way.

    • Measure the absorbance of each standard at the selected wavelength.

    • Plot a graph of absorbance versus concentration. The result should be a linear plot that follows the Beer-Lambert law. Determine the equation of the line (y = mx + c).

  • Sample Measurement:

    • Measure the absorbance of your filtered experimental samples (the filtrate from Protocol 1).

    • Use the equation from your calibration curve to calculate the unknown concentration of 4-nitrophenol in each sample.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Fluoro-4-methyl-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue in High-Performance Liquid Chromatography (HPLC): peak tailing. An ideal chromatographic peak is symmetrical (Gaussian), and deviations from this symmetry, such as tailing, can significantly compromise resolution, accuracy, and the reliability of quantification.[1][2][3]

This document provides a structured, in-depth approach to troubleshooting, moving from common, easily addressable issues to more complex chemical and systemic problems. Each section is presented in a question-and-answer format, explaining the scientific principles behind the recommended actions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for this compound is tailing. Where should I start my investigation?

A1: A systematic approach is crucial. Before delving into complex chemical optimizations, it's essential to rule out systemic and basic methodological issues. The first step is to determine if the problem is specific to your analyte or affects all peaks in the chromatogram.

  • If all peaks are tailing: This typically points to a physical or systemic issue, such as a problem at the column inlet or extra-column volume.[2][4][5][6]

  • If only the this compound peak (and perhaps other polar analytes) is tailing: This suggests a specific chemical interaction between your analyte and the stationary phase or an issue with the mobile phase conditions.[4][5][6]

The following flowchart provides a logical troubleshooting workflow.

G start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks system_issue Systemic Issue Likely: - Check for column void/blockage - Inspect tubing and connections - Minimize extra-column volume all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue Likely: Proceed to Chemical Troubleshooting all_peaks->analyte_specific No G cluster_column Stationary Phase Analyte This compound C18 C18 Chains (Primary Hydrophobic Interaction) Analyte->C18 Desired Retention Silanol Ionized Silanol (Si-O⁻) Causes Secondary Ionic Interaction Analyte->Silanol:f0 Peak Tailing Metal Metal Impurity (M⁺) Causes Chelation Analyte->Metal:f0 Peak Tailing

References

Technical Support Center: Regioselective Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective nitration of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of nitro group installation on phenolic substrates. The high reactivity of the phenol ring, while advantageous, often leads to issues with selectivity, oxidation, and over-reaction. This resource provides in-depth, mechanistically grounded troubleshooting advice and validated protocols to address these common problems.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is producing low yields of the desired nitrophenol and a significant amount of dark, tarry material. What is causing this and how can I prevent it?

A1: Understanding and Preventing Oxidative Degradation

This is a classic and frequent issue in phenol nitration. The formation of dark, often intractable, polymeric tars is a strong indicator of oxidative side reactions.

  • The Underlying Science: Phenols are highly electron-rich aromatic systems, making them exceptionally susceptible to oxidation, especially under the acidic and oxidizing conditions of nitration.[1] The hydroxyl group powerfully activates the ring, but also makes the molecule sensitive to single-electron transfer (SET) processes. Reagents like concentrated nitric acid are strong oxidants and can oxidize phenol to phenoxy radicals. These radicals can couple to form polymeric tars or be further oxidized to benzoquinone derivatives, which are also highly reactive and contribute to the formation of colored, complex byproducts.[2][3] Using a strong acid catalyst like sulfuric acid with concentrated nitric acid exacerbates this problem.[3]

  • Troubleshooting & Recommended Solutions:

    • Avoid Concentrated Nitric Acid: For most phenolic substrates, the classic "mixed acid" (conc. HNO₃/conc. H₂SO₄) is too harsh. It almost invariably leads to oxidation and/or over-nitration to products like picric acid.[4][5] Unless exhaustive nitration is the goal, this method should be avoided.

    • Use Dilute Nitric Acid: The reaction of phenol with dilute nitric acid at room temperature is a standard method to produce a mixture of mononitrophenols while minimizing oxidation.[1][4]

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C or even lower) to decrease the rate of the oxidative side reactions, which typically have a higher activation energy than the desired nitration pathway.

    • Employ Milder, "Transfer" Nitrating Agents: Instead of using nitric acid directly, consider reagents that generate the active nitrating species in situ under milder conditions. Excellent results are often achieved with metal nitrates or by generating nitric acid from a salt.[6]

  • Workflow for Minimizing Oxidation

    G start Start: Low yield, tar formation check_reagents Check Reagents: Are you using conc. HNO3 / H2SO4? start->check_reagents sol_dilute Switch to dilute HNO3 (aq.) at room temp or below. check_reagents->sol_dilute Yes check_temp Is reaction temperature controlled? check_reagents->check_temp No outcome Outcome: Clean reaction, improved yield of mononitrophenols. sol_dilute->outcome sol_metal_nitrate Use a milder nitrating system: - NaNO3 / Solid Acid [17] - Fe(NO3)3 or Cu(NO3)2 [2] sol_metal_nitrate->outcome check_temp->sol_metal_nitrate Yes, but still issues sol_temp Lower temperature to 0-5 °C to slow oxidation. check_temp->sol_temp No sol_temp->outcome

    Caption: Decision workflow for troubleshooting oxidative side reactions.

Q2: I'm trying to synthesize a mononitrophenol, but I'm getting significant amounts of di- or tri-nitrated products. How can I improve selectivity for monosubstitution?

A2: Taming the Reactivity of the Phenolic Ring

The exceptional activating nature of the hydroxyl group is the root cause of over-nitration.[7] The first nitro group introduced is strongly deactivating, but often not deactivating enough to prevent further reaction on the still highly activated ring.

  • The Underlying Science: The hydroxyl group is a powerful ortho, para-director and activating group due to the resonance donation of its lone pair electrons into the aromatic π-system.[8][9] This increases the electron density of the ring, making it highly nucleophilic and reactive toward electrophiles like the nitronium ion (NO₂⁺).[10][11] This high reactivity can lead to multiple nitration events before the reaction can be stopped.[7]

  • Troubleshooting & Recommended Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to the phenol. Add the nitrating agent slowly and with efficient stirring to avoid localized areas of high concentration.

    • Use Milder Conditions: As with preventing oxidation, milder conditions are key. Dilute nitric acid, lower temperatures, and shorter reaction times will favor mononitration.[12][13]

    • Consider Heterogeneous Systems: Using a solid-supported reagent or catalyst can moderate reactivity. For example, nitration using a combination of NaNO₃ and a solid acid like silica-supported sulfuric acid or Mg(HSO₄)₂ can provide excellent selectivity for mononitration under mild, heterogeneous conditions.[6][14] This approach often simplifies workup as well.

  • Data Summary: Impact of Conditions on Polysubstitution

ConditionReagentsTypical OutcomeRationale
Harsh Conc. HNO₃ / Conc. H₂SO₄2,4,6-Trinitrophenol (Picric Acid)[4]High concentration of NO₂⁺ overwhelms the deactivating effect of the first nitro group.
Standard Dilute HNO₃ (aq.), 298KMixture of 2- and 4-nitrophenol[4]Lower NO₂⁺ concentration allows for controlled monosubstitution.
Controlled 1.05 eq. NaNO₃ / Mg(HSO₄)₂ / wet SiO₂High yield of mononitrophenols[6]In situ generation of HNO₃ in low concentration on a solid surface provides excellent control.
Q3: My reaction yields a mixture of ortho and para isomers. How can I selectively synthesize the para-nitrophenol?

A3: Strategies for Directing Substitution to the Para Position

Achieving high para-selectivity often requires exploiting steric hindrance or employing an alternative reaction mechanism.

  • The Underlying Science: While the hydroxyl group directs to both ortho and para positions, the para position is often sterically more accessible.[15] However, for phenol itself, the ortho product can be favored due to intramolecular hydrogen bonding.[16] A distinct and highly effective route to the para-product proceeds through an initial para-nitrosation, followed by oxidation. The nitrosonium ion (NO⁺) is a bulkier and less reactive electrophile than NO₂⁺, and its attack is highly selective for the para position to avoid steric clash with the hydroxyl group in the dienone-like transition state.[2][17]

  • Troubleshooting & Recommended Solutions:

    • Nitrosation-Oxidation Pathway: This is the most reliable method for achieving high para-selectivity.

      • Step 1 (Nitrosation): React the phenol with nitrous acid (generated in situ from NaNO₂ and a mineral acid like dilute H₂SO₄) at low temperature (0-5 °C). This forms the p-nitrosophenol.[18]

      • Step 2 (Oxidation): The intermediate p-nitrosophenol is then oxidized to p-nitrophenol using an oxidizing agent, such as dilute nitric acid.[5][18]

    • Use of Sterically Hindered Catalysts: Solid acid catalysts with defined pore structures, such as certain zeolites, can sterically block the ortho positions, thereby favoring substitution at the more accessible para position.[19]

    • Phase-Transfer Catalysis: In some systems, the choice of phase-transfer catalyst can influence the ortho/para ratio. For instance, using NaBr as a catalyst with dilute nitric acid under sonication has been shown to favor the p-nitrophenol.[20]

  • Para-Selective Nitration Mechanism

    G cluster_0 Pathway 1: Direct Nitration cluster_1 Pathway 2: Para-Selective Route A1 Phenol + HNO3 A2 Ortho/Para Mixture A1->A2 [NO2+] B1 Phenol + HNO2 B2 p-Nitrosophenol (Major Intermediate) [4] B1->B2 [NO+] B3 p-Nitrophenol (Major Product) B2->B3 [Oxidation, e.g., HNO3] [16]

    Caption: Comparison of direct nitration vs. the nitrosation-oxidation pathway.

Q4: My goal is the ortho-nitrophenol. What methods provide the highest ortho-selectivity?

A4: Leveraging Chelation and Reaction Media for Ortho-Direction

High ortho-selectivity can be achieved by taking advantage of intramolecular hydrogen bonding or by using metal-based nitrating agents that chelate to the phenolic oxygen.

  • The Underlying Science: In many nitrations with dilute nitric acid, the ortho-isomer is the major product. This is often attributed to the stabilization of the transition state leading to the ortho product via an intramolecular hydrogen bond between the phenolic proton and an oxygen of the incoming nitro group.[16] Furthermore, certain metal nitrates can act as directing groups. The metal ion coordinates to the phenolic oxygen, delivering the nitrate (or nitronium ion) directly to the adjacent ortho position.

  • Troubleshooting & Recommended Solutions:

    • Standard Dilute Nitric Acid: For simple phenols, reaction with dilute nitric acid often gives a synthetically useful amount of the ortho isomer, which can be easily separated from the para isomer by steam distillation due to its volatility (a result of the same intramolecular hydrogen bonding).[4][21]

    • Metal Nitrate Reagents: This is a highly effective modern approach. The choice of metal can be tailored to the electronic nature of the phenol.

      • For electron-rich phenols , Fe(NO₃)₃·9H₂O in acetonitrile can provide exclusively ortho-nitration products.[22]

      • For electron-deficient phenols , Cu(NO₃)₂·6H₂O is reported to be highly ortho-selective.[22]

    • Use of Co-catalysts: The combination of a metal nitrate with a catalytic amount of an acid like p-toluenesulfonic acid has been shown to result in exclusive ortho-selectivity with excellent yields.[23]

    • Reaction in Microemulsions: Performing the nitration in a microemulsion system can create a unique reaction environment at the oil-water interface that imparts high regioselectivity, often favoring the ortho product.[24]

  • Troubleshooting Table: Improving Regioselectivity

Desired IsomerSymptomProbable CauseRecommended Action
Para Low para:ortho ratioDirect nitration pathway is dominant.Switch to a two-step nitrosation-oxidation protocol.[18] Consider using a zeolite catalyst to sterically block ortho sites.[19]
Ortho Low ortho:para ratioSteric hindrance or reaction conditions favoring the para product.Use dilute HNO₃ and separate by steam distillation.[4] For higher selectivity, employ a metal nitrate reagent like Fe(NO₃)₃ or Cu(NO₃)₂.[22]

Experimental Protocols

Protocol 1: High Para-Selectivity via Nitrosation-Oxidation

This protocol is adapted from the general principles of nitrosation followed by oxidation.[2][18]

  • Nitrosation:

    • Dissolve the substituted phenol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask to 0-5 °C in an ice-water bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

    • Slowly add a solution of dilute sulfuric acid (or HCl) to the phenol solution, followed by the dropwise addition of the sodium nitrite solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The formation of the p-nitrosophenol is often indicated by a color change.

  • Oxidation:

    • To the reaction mixture containing the crude p-nitrosophenol, slowly add dilute nitric acid (e.g., 30-50%, ~1.5-2.0 eq) dropwise, while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates complete conversion of the nitroso intermediate.

  • Workup:

    • Pour the reaction mixture into cold water or onto crushed ice.

    • Collect the precipitated p-nitrophenol by filtration.

    • Wash the solid with cold water to remove residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure p-nitrophenol.

Protocol 2: High Ortho-Selectivity Using Iron(III) Nitrate

This protocol is based on the method reported for ortho-selective nitration of electron-rich phenols.[22]

  • Reaction Setup:

    • To a solution of the electron-rich phenol (1.0 eq) in acetonitrile (CH₃CN), add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 1.2 eq).

    • Equip the flask with a condenser and heat the reaction mixture to a gentle reflux (or 80-90 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the pure ortho-nitrophenol.

References

Removal of residual starting material from 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual starting material from the synthesis of 2-Fluoro-4-methyl-5-nitrophenol. Our goal is to equip you with the expertise and practical insights needed to overcome common purification challenges and ensure the integrity of your final product.

I. Understanding the Chemistry: Likely Starting Materials and Impurities

The most common synthetic route to this compound is the direct nitration of 2-Fluoro-4-methylphenol. This electrophilic aromatic substitution reaction, while effective, can lead to several impurities that require careful separation.

Common Starting Material:

  • 2-Fluoro-4-methylphenol: The primary unreacted starting material you will likely encounter.

Potential Byproducts and Impurities:

  • Isomeric Nitrophenols: Nitration can also occur at other positions on the aromatic ring, leading to isomers such as 2-Fluoro-4-methyl-3-nitrophenol and 2-Fluoro-4-methyl-6-nitrophenol.

  • Oxidation Byproducts: Phenols are susceptible to oxidation during nitration, which can result in the formation of colored impurities like benzoquinone derivatives.[1]

  • Di-nitrated Products: Under harsh reaction conditions, over-nitration can occur, leading to di-nitro derivatives.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: My crude product is a dark, oily substance instead of a solid. What does this indicate?

A1: The presence of an oil often suggests a significant amount of impurities, which can depress the melting point of your product.[2] This is a common issue when residual starting material and isomeric byproducts are present. We recommend first confirming the presence of your desired product via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with a purification strategy.

Q2: I'm observing multiple spots on my TLC plate. How can I identify which spot is my product and which is the starting material?

A2: Your product, this compound, is more polar than the starting material, 2-Fluoro-4-methylphenol, due to the presence of the nitro group. Therefore, on a normal-phase silica TLC plate, the product will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the starting material.

Q3: Can I use acid-base extraction to remove the unreacted 2-Fluoro-4-methylphenol?

A3: Yes, acid-base extraction is an excellent initial purification step. Both the product and the starting material are phenolic and therefore acidic. They will both be deprotonated by a strong base like sodium hydroxide and move into the aqueous layer. However, this technique is highly effective for separating your acidic phenolic compounds from any neutral organic impurities.[3][4]

Q4: What is the most effective method for separating the isomeric nitrophenol byproducts?

A4: Flash column chromatography is generally the most effective technique for separating isomers with different polarities.[2] Recrystallization can also be effective if the isomers have significantly different solubilities in a particular solvent system, but chromatography often provides superior resolution.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Troubleshooting
Problem Potential Cause Solution
The compound "oils out" instead of crystallizing. The solution is supersaturated and has been cooled too quickly. High concentration of impurities is lowering the melting point.Reheat the solution to redissolve the oil. Allow it to cool more slowly. Consider adding a seed crystal or scratching the inside of the flask to induce crystallization. If impurities are high, a preliminary purification by column chromatography may be necessary.[5]
Poor recovery of the purified compound. Too much solvent was used during dissolution. The crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored impurities persist in the crystals. Oxidation byproducts are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[2]
Flash Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of product and starting material. The solvent system (eluent) is too polar. The column was not packed properly.Decrease the polarity of your eluent. A common starting point for nitrophenols is a mixture of hexane and ethyl acetate. Ensure your column is packed uniformly to avoid channeling.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[7]
Streaking or tailing of spots on TLC. The compound may be acidic and interacting strongly with the silica gel.Add a small amount of acetic acid (e.g., 1%) to your eluent system to improve the peak shape of acidic compounds.

IV. Experimental Protocols

Here are detailed, step-by-step protocols for the key purification techniques.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.

  • Extraction: Add a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated phenolic compounds (product and starting material) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). Your purified phenolic compounds will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture. Dry the purified crystals in a vacuum oven or desiccator.[5]

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into your column. Allow the silica to pack under gentle pressure, ensuring a level surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (Product, Starting Material, Isomers, Oxidation Byproducts) extraction Acid-Base Extraction (Removal of Neutral Impurities) crude->extraction phenolic_mixture Mixture of Phenolic Compounds extraction->phenolic_mixture column Flash Column Chromatography phenolic_mixture->column For complex mixtures and isomer separation recrystallization Recrystallization phenolic_mixture->recrystallization For less complex mixtures pure_product Pure this compound column->pure_product impurities Separated Impurities column->impurities recrystallization->pure_product

Caption: A typical purification workflow for this compound.

VI. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree start Crude Product Analysis (TLC, NMR) oily_product Is the product an oil? start->oily_product multiple_spots Multiple spots on TLC? oily_product->multiple_spots No high_impurities High impurity content. Consider preliminary purification. oily_product->high_impurities Yes optimize_column Optimize column conditions: - Adjust eluent polarity - Check column packing multiple_spots->optimize_column Yes proceed_purification Proceed with selected purification method multiple_spots->proceed_purification No poor_separation Poor separation by column? poor_separation->optimize_column Yes oiling_out Oiling out during recrystallization? slow_cooling Recrystallization issue: - Reheat and cool slowly - Use seed crystal oiling_out->slow_cooling Yes proceed_purification->poor_separation proceed_purification->oiling_out

Caption: A decision tree for troubleshooting purification issues.

VII. References

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 19). Acid-base extraction. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, October 29). 2.2: Step-by-Step Procedures for Extraction. Retrieved from --INVALID-LINK--

  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, March 21). 4.5: Running a Flash Column. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-4-fluoro-5-nitrophenol synthesis. Retrieved from --INVALID-LINK--

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • University of Massachusetts. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How can 2-chloro-4-fluoro-5-nitrophenol be synthesized?. Retrieved from --INVALID-LINK--

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from --INVALID-LINK--

  • Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Retrieved from --INVALID-LINK--

  • Abovchem. (n.d.). This compound - CAS:110298-75-4. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from --INVALID-LINK--

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitrated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of nitrated compounds is a cornerstone of many chemical, pharmaceutical, and materials science endeavors. However, the inherent exothermicity of nitration reactions presents significant safety and operational challenges.[1] Uncontrolled heat release can lead to runaway reactions, diminished yields, and the formation of hazardous byproducts.[2][3] This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on managing these exothermic events. Through a detailed troubleshooting guide and a comprehensive FAQ section, this document aims to equip you with the knowledge to conduct nitration reactions safely and efficiently.

Troubleshooting Guide

This section addresses specific issues that may arise during nitration experiments, offering immediate actions and preventative measures in a user-friendly question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and is unresponsive to my cooling system. What immediate steps should I take, and what are the underlying causes?

Answer: A rapid and uncontrolled temperature increase is a clear indicator of a thermal runaway reaction, a dangerous situation that requires immediate and decisive action.[4]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent or any other reactants.[5]

  • Maximize Cooling: Enhance the efficiency of your cooling system by adding more ice, lowering the temperature of the cooling bath, or increasing the flow of coolant.[6]

  • Prepare for Quenching (Last Resort): As a final measure, be prepared to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[5] Caution: Quenching can be hazardous due to the highly exothermic nature of diluting strong acids. This should only be performed if you are certain it is safe and part of your established emergency protocol.[5]

  • Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency procedures. If the reaction cannot be brought under control, evacuate the immediate area.

Potential Causes and Preventative Measures:

CausePreventative Measure
Inadequate Cooling Ensure your cooling bath has sufficient capacity and is at an appropriate temperature (e.g., ice-salt bath for sub-zero temperatures).[7]
Rapid Addition of Nitrating Agent Add the nitrating agent slowly and dropwise, allowing the heat to dissipate.[6] Continuous monitoring of the internal reaction temperature is crucial.[7]
Poor Agitation Use a powerful overhead stirrer or an appropriately sized magnetic stir bar to ensure vigorous and uniform mixing, preventing the formation of localized "hot spots."[6]
Incorrect Reagent Concentration Use reagents of the correct concentration and ratio to avoid an excessively fast and exothermic reaction.[6]
Accumulation of Unreacted Reagents Maintain a reaction temperature that is sufficient for the reaction to proceed, preventing the buildup of unreacted nitrating agent that could later react rapidly.[8]
Issue 2: Formation of Brown/Yellow Gas (NO₂) from the Reactor

Question: I am observing the evolution of a brown or yellow gas from my reaction vessel. What does this signify, and what should I do?

Answer: The evolution of brown/yellow gas is indicative of nitrogen dioxide (NO₂) formation, which signals a decomposition reaction.[4] This is a highly exothermic process and a strong precursor to a thermal runaway.[4]

Immediate Actions:

  • Do Not Inhale: Nitrogen dioxide is highly toxic.[4] Do not approach the reactor without appropriate respiratory protection.

  • Follow Runaway Reaction Protocol: Immediately implement the steps outlined in "Issue 1" for managing a runaway reaction. This is a critical situation.

Causality: The formation of NO₂ is often a result of excessive temperatures or localized hot spots within the reaction mixture, leading to the decomposition of nitric acid.[9]

Issue 3: Low Yield of the Desired Nitrated Product

Question: My nitration reaction has resulted in a disappointingly low yield. What are the potential reasons for this?

Answer: Low yields in nitration reactions can be attributed to several factors, many of which are related to suboptimal reaction conditions.

Potential Causes and Solutions:

CauseSolution
Incomplete Reaction The reaction time may be too short or the temperature too low.[5] Consider extending the reaction time or cautiously increasing the temperature in small increments while closely monitoring the exotherm.[9]
Side Reactions Elevated temperatures can lead to the formation of byproducts.[9] Improve temperature control through a more efficient cooling bath or a slower addition rate of the nitrating agent.[7]
Loss of Product During Work-up Product can be lost during quenching, washing, and extraction steps.[5] Ensure the pH is carefully controlled during neutralization and that an appropriate solvent is used for extraction.[10]
Poor Phase Mixing For heterogeneous reactions where the substrate is not soluble in the acid mixture, inefficient mixing can limit the reaction rate.[5] Increase the stirring speed to improve mass transfer between the phases.
Issue 4: High Percentage of Dinitro- or Polynitrated Byproducts

Question: My reaction is producing a significant amount of dinitro- or other polynitrated compounds. How can I improve the selectivity for the desired mononitrated product?

Answer: The formation of polynitrated products is a common challenge, particularly with activated aromatic substrates.

Potential Causes and Solutions:

CauseSolution
High Reaction Temperature Higher temperatures favor polynitration.[9] Maintain a lower reaction temperature, often at or below 0°C for activated substrates.[11]
Excess Nitrating Agent Using a large excess of the nitrating agent can drive the reaction towards multiple nitrations.[5] Carefully control the stoichiometry of your reactants.
Substrate Reactivity Aromatic compounds with activating groups are more susceptible to polynitration. For these substrates, employ milder reaction conditions, such as lower temperatures and less concentrated acids.[5]

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction and why is it a major concern in nitration synthesis?

A1: A thermal runaway is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[6] This creates a dangerous positive feedback loop, leading to a rapid increase in temperature and pressure that can result in explosions, fires, and the release of toxic materials.[4][6] Nitration reactions are often highly exothermic, making them particularly susceptible to runaway conditions if not properly controlled.[1][12]

Q2: How does the choice of solvent affect the exothermicity and safety of a nitration reaction?

A2: Solvents can play a crucial role in managing the exothermicity of a nitration reaction. Some solvents can help to dilute the reactants and act as a heat sink, absorbing some of the heat generated.[13] However, the choice of solvent must be made carefully, as some organic solvents can react with the nitrating agents, leading to hazardous side reactions. The solubility of the reactants and products in the chosen solvent will also affect the reaction rate and heat generation.[14]

Q3: What is the importance of agitation in preventing thermal runaway?

A3: Vigorous and consistent agitation is critical for ensuring a uniform temperature distribution throughout the reaction mixture and for efficient heat transfer to the cooling system.[4] Inadequate stirring can lead to the formation of localized concentrations of reactants and "hot spots," which are common precursors to thermal runaway events.[6]

Q4: What are the best practices for preparing and adding the nitrating mixture?

A4: The preparation of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is itself an exothermic process. It is crucial to add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath.[5] When adding the prepared nitrating mixture to the substrate, a slow, dropwise addition with continuous monitoring of the internal reaction temperature is essential to prevent a sudden and uncontrolled exotherm.[7]

Q5: What is the difference between batch and continuous flow nitration, and what are the safety advantages of continuous flow?

A5: Batch nitration is the traditional method where reactants are combined in a stirred vessel.[5] While versatile for small-scale synthesis, scaling up can be challenging due to difficulties in heat management.[5] Continuous flow nitration involves pumping the reactants through a reactor with a small internal volume.[15] This method offers superior heat transfer due to a high surface-area-to-volume ratio, allowing for precise temperature control and enhanced safety, especially for highly exothermic reactions.[15]

Visualizing Safety Protocols

Decision Workflow for a Temperature Excursion

The following diagram illustrates a logical workflow for responding to an unexpected temperature increase during a nitration reaction.

G start Temperature Rise Detected stop_addition Immediately Cease Reagent Addition start->stop_addition enhance_cooling Enhance Cooling System stop_addition->enhance_cooling monitor_temp Monitor Internal Temperature enhance_cooling->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized continue_monitoring Continue Monitoring temp_stabilized->continue_monitoring  Yes prepare_quench Prepare to Quench (Last Resort) temp_stabilized->prepare_quench No   follow_emergency Follow Emergency Protocols (Alert, Evacuate) continue_monitoring->follow_emergency If temp rises again prepare_quench->follow_emergency

Caption: Emergency response workflow for a temperature excursion.

Interplay of Safety Measures in Nitration Reactions

This diagram illustrates the interconnectedness of various safety parameters in managing exothermic nitration reactions.

G center Safe Nitration Process temp_control Temperature Control (Cooling Bath) center->temp_control addition_rate Controlled Addition Rate (Dropwise) center->addition_rate agitation Vigorous Agitation (Uniform Mixing) center->agitation concentration Correct Reagent Concentration center->concentration monitoring Continuous Monitoring (Internal Temp, Gas) center->monitoring ppe Appropriate PPE (Gloves, Goggles, Lab Coat) center->ppe temp_control->addition_rate addition_rate->monitoring agitation->temp_control

Caption: Key safety parameters for managing exothermic nitrations.

Experimental Protocol Example: Mononitration of Toluene

This protocol provides a general methodology for the mononitration of toluene, emphasizing critical temperature control steps.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Toluene

  • Ice-salt bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Preparation of Nitrating Acid: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[5] Cool the resulting mixture to -5°C.[5]

  • Reaction Setup: Place the toluene in a separate round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask in an ice-salt bath.

  • Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[5] The addition should take approximately 1.5 hours.[5]

  • Warming and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.[5]

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolation: Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.

References

Validation & Comparative

A Spectroscopic Guide to the Isomers of Fluoro-Methyl-Nitrophenol: Differentiating Key Structural Variants for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of bioactive molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide offers a detailed spectroscopic comparison of three isomers of fluoro-methyl-nitrophenol, a class of compounds with potential applications as intermediates in the synthesis of novel therapeutic agents. We will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, providing a robust framework for their unambiguous identification.

The three isomers under investigation are:

  • Compound A: 2-Fluoro-4-methyl-5-nitrophenol

  • Compound B: 2-Fluoro-4-methyl-3-nitrophenol

  • Compound C: 4-Fluoro-2-methyl-5-nitrophenol

The distinct positioning of the fluoro, methyl, and nitro substituents on the phenol ring creates unique electronic environments, leading to characteristic spectroscopic signatures that allow for their differentiation.

Molecular Structures and Isomeric Relationship

The structural differences between the three isomers are visualized below. These seemingly minor positional shifts have profound effects on the molecules' spectroscopic properties.

Figure 1. Molecular structures of the three fluoro-methyl-nitrophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons and carbons, as well as the coupling constants (J) between them and with the fluorine atom, provide a detailed map of the electronic environment within each molecule.

¹H NMR Spectroscopy

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum are highly informative. The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups tend to shield nearby protons (shifting them upfield to lower ppm values), while the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups deshield them (shifting them downfield to higher ppm values).

Predicted ¹H NMR Data:

CompoundProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
A: this compound H-3~7.3-7.5dJ(H-F) ≈ 8-10
H-6~7.8-8.0s
-CH₃~2.3-2.5s
-OH~10.0-11.0br s
B: 2-Fluoro-4-methyl-3-nitrophenol H-5~7.0-7.2dJ(H-H) ≈ 8-9
H-6~7.6-7.8dJ(H-H) ≈ 8-9
-CH₃~2.4-2.6s
-OH~10.5-11.5br s
C: 4-Fluoro-2-methyl-5-nitrophenol H-3~7.1-7.3s
H-6~7.9-8.1s
-CH₃~2.2-2.4s
-OH~9.5-10.5br s

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can exchange with the phenolic proton, often leading to a broad singlet that can be confirmed by a D₂O exchange experiment. The high magnetic field strength (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is essential for resolving the complex splitting patterns in the aromatic region.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling, which is a key diagnostic feature.

Predicted ¹³C NMR Data:

CompoundPredicted Chemical Shifts (ppm)
A: this compound ~16.0 (-CH₃), ~115-155 (aromatic carbons)
B: 2-Fluoro-4-methyl-3-nitrophenol ~18.0 (-CH₃), ~118-160 (aromatic carbons)
C: 4-Fluoro-2-methyl-5-nitrophenol ~15.0 (-CH₃), ~110-165 (aromatic carbons)

Key Differentiating Features:

  • ¹J(C-F) Coupling: The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (typically >200 Hz), appearing as a doublet. The position of this doublet will differ for each isomer.[2]

  • Substituent Effects: The electron-withdrawing nitro group will cause a downfield shift for the carbon it is attached to and the carbons ortho and para to it. Conversely, the electron-donating methyl and hydroxyl groups will cause upfield shifts for the carbons they are attached to and those at their ortho and para positions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the -OH, aromatic C-H, C=C, and -NO₂ groups, the precise frequencies and shapes of these bands can offer clues to the substitution pattern.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
~2950C-H stretchMethyl
1600-1450C=C stretchAromatic ring
~1530 & ~1350Asymmetric & Symmetric N-O stretchNitro group
~1250C-O stretchPhenolic
~1200C-F stretchFluoroaromatic

Isomer-Specific Insights: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents. The presence of the nitro and hydroxyl groups, which can participate in resonance, significantly affects the electronic structure.[4]

Expected UV-Vis Absorption Maxima (in Ethanol):

CompoundExpected λ_max (nm)
A: this compound ~280-290 and ~340-360
B: 2-Fluoro-4-methyl-3-nitrophenol ~270-280 and ~330-350
C: 4-Fluoro-2-methyl-5-nitrophenol ~285-295 and ~350-370

Influence of pH: In a basic solution, the phenolic proton is removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen and extends the conjugation, resulting in a bathochromic (red) shift to a longer wavelength. This pH-dependent shift is a characteristic feature of nitrophenols.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For all three isomers, the molecular ion peak (M⁺) will be observed at m/z = 171, corresponding to the molecular formula C₇H₆FNO₃.[6][7]

Expected Fragmentation Patterns:

The fragmentation of these isomers under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment at M-46 (m/z 125).

  • Loss of NO: Loss of nitric oxide (•NO) can also occur, leading to a fragment at M-30 (m/z 141).

  • Loss of CO: Subsequent fragmentation of phenolic compounds often involves the loss of carbon monoxide (CO), leading to a fragment at M-28 from a previous fragment.

  • Loss of H₂O: The phenolic hydroxyl group can be involved in rearrangements, leading to the loss of a water molecule (M-18).

The relative intensities of these fragment ions can vary between the isomers due to the different stabilities of the resulting carbocations and radical ions, which are influenced by the positions of the substituents.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Data Data Analysis & Comparison NMR->Data FTIR->Data UVVis->Data MS->Data ID Isomer Identification Data->ID

Figure 2. A generalized workflow for the spectroscopic identification of fluoro-methyl-nitrophenol isomers.

Conclusion

The differentiation of this compound and its isomers, 2-Fluoro-4-methyl-3-nitrophenol and 4-Fluoro-2-methyl-5-nitrophenol, is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data through unique chemical shifts and coupling patterns. FTIR confirms the presence of key functional groups, while UV-Vis spectroscopy offers insights into the electronic structure and its response to environmental changes like pH. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through characteristic fragmentation patterns. By carefully analyzing and comparing the data from these techniques, researchers can confidently identify and characterize these important pharmaceutical intermediates.

References

A Comparative Analysis of Synthesis Routes for Fluorinated Nitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, fluorinated nitrophenols represent a class of highly valuable synthetic intermediates. The strategic placement of a fluorine atom and a nitro group on a phenolic ring significantly modulates a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparative analysis of the primary synthetic routes to these crucial building blocks, offering in-depth technical insights and experimental data to inform your selection of the most appropriate methodology for your research and development endeavors.

Nitration of Fluorophenols: The Direct Approach

The electrophilic nitration of a fluorophenol precursor is often the most straightforward and atom-economical approach to synthesizing fluorinated nitrophenols. This method leverages the directing effects of the hydroxyl and fluorine substituents on the aromatic ring to achieve regioselectivity.

Mechanistic Considerations and Regioselectivity

The hydroxyl group is a potent activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The regiochemical outcome of the nitration is therefore a result of the interplay between these electronic effects and steric hindrance. For instance, in the nitration of 4-fluorophenol, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the strongly activating hydroxyl group.[1]

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenol and 4-Fluoro-2-nitrophenol

A common procedure for the nitration of fluorophenols involves the use of nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. However, milder and more regioselective methods have been developed.

Protocol: Nitration of 2-Fluorophenol to Synthesize 2-Fluoro-4-nitrophenol and 2-Fluoro-6-nitrophenol [2]

  • Dissolve 2-fluorophenol (32.3 g, 0.288 mol) in dichloromethane and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add 90% nitric acid (22 g, 0.31 mol HNO₃) while maintaining the reaction temperature at approximately -5 °C. The addition should take about 1 hour.

  • After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

  • Collect the precipitate by filtration and wash it with cold dichloromethane.

  • The solid product, primarily 2-fluoro-4-nitrophenol, can be further purified by recrystallization from methylcyclohexane.

  • The dichloromethane mother liquor contains the 2-fluoro-6-nitrophenol isomer, which can be isolated by washing with water, drying, and evaporating the solvent, followed by purification.

Advantages and Disadvantages
  • Advantages: This method is often high-yielding and utilizes readily available starting materials. The procedures can be relatively simple to perform.

  • Disadvantages: A significant drawback is the potential for the formation of regioisomers, which may require challenging separation procedures.[3] The use of strong acids like nitric and sulfuric acid also presents safety and environmental concerns, and can lead to oxidative side products.[4]

Nucleophilic Aromatic Substitution (SNAr): Activating the Ring

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of fluorinated nitrophenols, particularly when a suitable precursor with a good leaving group is available. The presence of one or more strongly electron-withdrawing nitro groups is crucial for activating the aromatic ring towards nucleophilic attack.

The SNAr Mechanism: A Stepwise Process

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism A Aryl Halide (with EWG) C Meisenheimer Complex (Resonance Stabilized) A->C Attack by Nucleophile B Nucleophile (Nu⁻) D Product C->D Elimination of Leaving Group E Leaving Group (X⁻)

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 5-Fluoro-2-nitrophenol via SNAr

This protocol details the synthesis of 5-fluoro-2-nitrophenol starting from 2,4-difluoronitrobenzene, where one of the fluorine atoms is displaced by a hydroxyl group.

Protocol: Two-Step Synthesis of 5-Fluoro-2-nitrophenol [5][6]

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

  • In a reaction flask, add concentrated ammonia water (127.5 g) and then 2,4-difluoronitrobenzene (159 g, 1 mol) at room temperature.

  • Stir the mixture and slowly raise the temperature to 40°C for 3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the mixture to 5-10°C with stirring to induce crystallization.

  • Filter the solid to obtain 5-fluoro-2-nitroaniline (yield: ~98%).

Step 2: Diazotization and Hydrolysis to 5-Fluoro-2-nitrophenol

  • Dissolve the 5-fluoro-2-nitroaniline in an aqueous sulfuric acid solution.

  • Cool the solution to 0-10°C and add an aqueous solution of sodium nitrite dropwise.

  • Stir the reaction mixture at 0-10°C for 0.5-1 hour.

  • Over a period of 1-2 hours, raise the temperature to 90-95°C and maintain it for 1 hour to effect hydrolysis of the diazonium salt.

  • The product, 5-fluoro-2-nitrophenol, can then be isolated and purified.

Advantages and Disadvantages
  • Advantages: SNAr reactions are often highly regioselective, as the position of substitution is determined by the location of the leaving group. This method can be very efficient when a suitable activated precursor is available.

  • Disadvantages: The synthesis of the required starting materials can sometimes be multi-step and complex. The reactivity of the substrate is highly dependent on the nature and position of the electron-withdrawing groups.

Diazotization-Fluorination (Balz-Schiemann Reaction): A Classic Transformation

The Balz-Schiemann reaction provides a reliable method for introducing a fluorine atom into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[7] This is particularly useful for synthesizing fluorinated nitrophenols from the corresponding aminonitrophenols.

The Balz-Schiemann Reaction Mechanism

The reaction begins with the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form an aryl diazonium tetrafluoroborate. This salt is often stable enough to be isolated. Gentle heating of the dried diazonium salt leads to the loss of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate counterion.

Diagram: The Balz-Schiemann Reaction Pathway

Balz_Schiemann A Aromatic Amine (Ar-NH₂) B Diazonium Tetrafluoroborate (Ar-N₂⁺ BF₄⁻) A->B Diazotization (NaNO₂, HBF₄) C Aryl Fluoride (Ar-F) B->C Thermal Decomposition (Δ) D N₂ + BF₃

Caption: Key steps of the Balz-Schiemann reaction.

Application in Fluorinated Nitrophenol Synthesis

While a specific, detailed protocol for a fluorinated nitrophenol via the Balz-Schiemann reaction was not found in the immediate search results, the general principle applies. An aminonitrophenol would be the starting material. The hydroxyl group would likely require protection prior to the diazotization step to prevent unwanted side reactions.

Advantages and Disadvantages
  • Advantages: The Balz-Schiemann reaction is known for its high regioselectivity. It is a well-established and reliable method.

  • Disadvantages: The thermal decomposition of diazonium salts can be hazardous and requires careful temperature control to prevent explosive decomposition. The yields can be variable, and the use of fluoroboric acid can be costly.

Comparative Summary of Synthesis Routes

Synthesis Route Typical Starting Materials Key Reagents Typical Yields Regioselectivity Advantages Disadvantages
Nitration of Fluorophenols FluorophenolsNitric acid, Sulfuric acidModerate to High[2]Variable, depends on substrate[3]Atom economical, simple procedure.Formation of isomers, harsh conditions.
Nucleophilic Aromatic Substitution (SNAr) Dihalogenated nitroaromaticsNucleophile (e.g., H₂O, ROH), BaseHigh[5][6]HighHigh regioselectivity, often high yielding.Multi-step synthesis of precursors may be required.
Diazotization-Fluorination (Balz-Schiemann) AminonitrophenolsSodium nitrite, Fluoroboric acidModerate to High[7]HighHigh regioselectivity, well-established.Potentially hazardous, variable yields, costly reagents.

Conclusion and Future Outlook

The synthesis of fluorinated nitrophenols can be achieved through several distinct and effective routes. The choice of the optimal method depends on a variety of factors, including the desired regiochemistry of the final product, the availability and cost of starting materials, scalability requirements, and safety considerations.

  • Nitration of fluorophenols is a direct and often high-yielding approach, but can be plagued by issues of regioselectivity.

  • Nucleophilic aromatic substitution offers excellent regiocontrol and is highly efficient when a suitable activated precursor is accessible.

  • The Balz-Schiemann reaction remains a valuable tool for the regioselective introduction of fluorine, despite some of the associated hazards.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is paramount. Future developments in this field will likely focus on the development of more sustainable and selective catalysts for both electrophilic nitration and nucleophilic fluorination, as well as safer and more efficient alternatives to the classical Balz-Schiemann reaction. The continued exploration of novel fluorinated building blocks will undoubtedly fuel further innovation in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Biological Efficacy of 2-Fluoro-4-methyl-5-nitrophenol and Other Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. Among the vast chemical landscape, nitrophenols and their derivatives have garnered significant interest due to their broad spectrum of biological activities. This guide provides an in-depth technical comparison of the biological efficacy of 2-Fluoro-4-methyl-5-nitrophenol against other notable nitrophenols, supported by available experimental data and established testing protocols. While direct comparative data for this compound is limited in publicly accessible literature, this guide will extrapolate its potential efficacy based on the well-documented activities of structurally related compounds.

Introduction to Nitrophenols: Structure and General Biological Activity

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. The position and number of these nitro groups, along with other substitutions on the aromatic ring, profoundly influence the compound's chemical properties and biological efficacy. This structural diversity gives rise to a wide range of applications, from pharmaceuticals and antiseptics to herbicides and fungicides.

The biological activity of many nitrophenols is attributed to their ability to act as uncouplers of oxidative phosphorylation. By disrupting the proton gradient across the inner mitochondrial membrane, they inhibit the synthesis of ATP, the primary energy currency of the cell. This disruption of cellular energy metabolism can be cytotoxic and forms the basis for their use as antimicrobial and herbicidal agents.

This guide will focus on a comparative analysis of this compound against two well-studied nitrophenols: 4-Nitrophenol and 2,4-Dinitrophenol.

CompoundChemical Structure
This compound C7H6FNO3
4-Nitrophenol C6H5NO3
2,4-Dinitrophenol C6H4N2O5

Comparative Biological Efficacy

A direct comparison of the biological efficacy of this compound with other nitrophenols is challenging due to the scarcity of published data for this specific compound. However, by examining the structure-activity relationships of related compounds, we can infer its potential activity. The presence of a fluorine atom and a methyl group on the phenol ring of this compound is expected to modulate its lipophilicity and electronic properties, which in turn can influence its uptake by cells and its interaction with target sites.

Antimicrobial Activity

Nitrophenols have demonstrated notable activity against a range of microorganisms. The proposed mechanism often involves the disruption of the cell membrane and the uncoupling of oxidative phosphorylation, leading to a depletion of cellular ATP.

Table 1: Comparative Antimicrobial Activity of Selected Nitrophenol Derivatives

CompoundTarget OrganismMIC (µM)Reference
4-Nitrophenol derivative (Compound 4 from study)Staphylococcus aureus1.23[1]
4-Nitrophenol derivative (Compound 4 from study)Enterococcus faecalis1.23[1]
4-NitrophenolBacillus subtilis>1000[2]
4-NitrophenolEscherichia coli>1000[2]
4-NitrophenolStaphylococcus aureus>1000[2]
4-NitrophenolPseudomonas aeruginosa>1000[2]

Note: Data for this compound is not available in the cited literature. The data for the "4-Nitrophenol derivative" refers to a specific aminobenzylated 4-nitrophenol and highlights the potential for high antimicrobial activity within this class of compounds with appropriate substitutions.

The introduction of a fluorine atom, as in this compound, often enhances the biological activity of organic compounds due to its high electronegativity and ability to form strong bonds. It is plausible that this substitution could lead to increased antimicrobial potency compared to the parent nitrophenol structure.

Antifungal Activity

The fungicidal properties of nitrophenols are also well-documented, with their mechanism of action believed to be similar to their antibacterial effects.

Table 2: Comparative Antifungal Activity of Selected Nitrophenol Derivatives

CompoundTarget OrganismIC50 (µg/mL)Reference
2,4-DinitrophenolNot SpecifiedNot Specified[3]

Note: Specific IC50 values for 2,4-Dinitrophenol were not provided in the abstract, but the study indicates its historical use as a fungicide.[3] Quantitative data for this compound is not available.

The structural modifications in this compound may enhance its ability to penetrate fungal cell walls and disrupt mitochondrial function, potentially leading to significant antifungal activity.

Herbicidal Activity

Nitrophenols, particularly dinitrophenols, have been historically used as herbicides.[4] Their phytotoxicity stems from their ability to uncouple oxidative phosphorylation in plant cells, leading to rapid metabolic disruption and cell death.

Table 3: Comparative Herbicidal Activity of Selected Phenolic Herbicides

CompoundTarget SpeciesEC50 (µM) - Root ElongationReference
DinoterbLepidium sativum1.3[5]
DNOCLepidium sativum11.6[5]
2,4-DinitrophenolLepidium sativum34.2[5]

Note: EC50 values represent the concentration causing 50% inhibition of root elongation. Data for this compound is not available.

The presence of the electron-withdrawing fluorine atom in this compound could enhance its herbicidal potency compared to non-fluorinated analogues by increasing its acidity and ability to disrupt proton gradients.

Proposed Mechanism of Action

The primary mechanism of biological efficacy for many nitrophenols is the uncoupling of oxidative phosphorylation . This process is central to their antimicrobial, antifungal, and herbicidal activities.

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrial Inner Membrane cluster_nitrophenol_action Action of Nitrophenol ETC Electron Transport Chain (ETC) H_in H+ (Protons) pumped out ETC->H_in e- transport H_out High H+ Concentration (Intermembrane Space) H_in->H_out ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force Dissipation Dissipates Proton Gradient H_out->Dissipation ATP ATP ATP_Synthase->ATP drives synthesis ADP ADP + Pi ADP->ATP_Synthase Nitrophenol This compound Proton_Shuttle Acts as a Protonophore (Shuttles H+ across membrane) Nitrophenol->Proton_Shuttle Proton_Shuttle->H_out Bypasses ATP Synthase Antimicrobial_Susceptibility_Testing_Workflow start Start prep_stock Prepare Stock Solution of Test Compound start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Herbicidal_Activity_Assay_Workflow start Start prep_solutions Prepare Test Solutions of Compound start->prep_solutions prep_plates Prepare Petri Dishes with Filter Paper and Test Solutions prep_solutions->prep_plates plate_seeds Plate Seeds on Filter Paper prep_plates->plate_seeds incubate Incubate in Growth Chamber (Controlled Light/Temp) plate_seeds->incubate measure Measure Seed Germination and Root Length incubate->measure analyze Calculate EC50 measure->analyze end End analyze->end

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of 2-Fluoro-4-methyl-5-nitrophenol, a key intermediate in pharmaceutical synthesis. As drug development professionals, our reliance on accurate analytical data is absolute. Therefore, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the method development and validation choices, ensuring a self-validating system that meets rigorous regulatory standards.

The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized international framework for analytical procedure validation.[1][2]

Rationale for Method Development: A Reverse-Phase Approach

This compound (MW: 171.13 g/mol ) is a moderately polar aromatic compound.[3] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a fluorine atom, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.

Our primary objective is to develop a method that is not only accurate and precise but also efficient for high-throughput analysis. We will compare two distinct isocratic RP-HPLC methods:

  • Method A: A standard approach using an Acetonitrile/Water mobile phase, known for its good UV transparency and elution strength.

  • Method B: An alternative using a Methanol/Water mobile phase. Methanol offers different selectivity for polar compounds compared to acetonitrile and can be a cost-effective alternative.

The workflow for developing and validating these analytical methods is a systematic process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Comparison & Implementation Analyte Analyte Characterization (this compound) Selection Technique Selection (RP-HPLC) Analyte->Selection Optimization Parameter Optimization (Column, Mobile Phase, λ) Selection->Optimization Protocol Define Validation Protocol & Acceptance Criteria Optimization->Protocol Finalized Method Execution Execute Experiments (Accuracy, Precision, etc.) Protocol->Execution Data Compare Performance Data (Method A vs. Method B) Execution->Data Validation Results Recommendation Recommend Method for Intended Use Data->Recommendation Report Report Recommendation->Report Final Validation Report

Caption: Workflow from method development to validation and implementation.

Comparative Chromatographic Conditions

The following table outlines the specific conditions for the two methods being evaluated. A C18 column is selected as the stationary phase due to its versatility and effectiveness in retaining moderately polar analytes like nitrophenols.[4] The mobile phase is acidified with phosphoric acid to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 7-8), ensuring a single, non-ionized form of the analyte, which results in improved peak shape and retention time stability.

ParameterMethod AMethod B
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (55:45 v/v) with 0.1% H₃PO₄Methanol : Water (65:35 v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 350 nm (based on UV spectrum)350 nm (based on UV spectrum)
Injection Volume 10 µL10 µL
Run Time ~8 minutes~10 minutes

The Validation Protocol: A Self-Validating System

For an analytical method to be trustworthy, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[5][6] Each validation parameter is assessed against predefined acceptance criteria derived from ICH guidelines.[7][8]

ValidationParameters center Validated Method Specificity Specificity center->Specificity ensures Linearity Linearity & Range center->Linearity demonstrates Accuracy Accuracy center->Accuracy has Precision Precision center->Precision has LOQ LOQ center->LOQ quantifies at Robustness Robustness center->Robustness is Specificity->center Linearity->center LOD LOD Linearity->LOD Linearity->LOQ Accuracy->center Accuracy->Precision Precision->center LOQ->center Robustness->center SystemSuitability System Suitability SystemSuitability->center monitors

Caption: Interrelationship of core analytical method validation parameters.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol: Five replicate injections of a standard solution are made. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[1] Protocol:

  • Analyze a blank sample (diluent) to check for interfering peaks at the analyte's retention time.

  • Analyze a placebo sample (matrix without the analyte).

  • Analyze a spiked placebo sample to confirm the analyte peak is free from co-eluting matrix components.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. The method should resolve the analyte peak from any degradation product peaks.

Acceptance Criteria: No significant interference at the retention time of the analyte peak. Peak purity analysis (using a PDA detector) should pass.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Protocol: Prepare and analyze a minimum of five standard solutions across a range of 80% to 120% of the expected sample concentration.[8] Plot a calibration curve of peak area versus concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Comparative Linearity Data:

Concentration (µg/mL)Method A (Peak Area)Method B (Peak Area)
80798500751200
90899100845500
1001001500940300
11011023001035100
12012036001129800
0.9999 0.9998

Both methods demonstrate excellent linearity within the tested range.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[9] Protocol: Analyze spiked placebo samples at three different concentration levels (n=3 for each level). Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

Comparative Accuracy Data:

Spike LevelMethod A (% Recovery)Method B (% Recovery)
80% 99.5, 100.2, 99.898.9, 99.5, 98.6
100% 100.5, 101.0, 99.9100.2, 99.8, 100.5
120% 100.8, 101.2, 101.5101.3, 100.8, 101.6
Mean Recovery 100.5% 100.0%

Both methods show high accuracy, meeting the acceptance criteria.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: %RSD ≤ 2.0%.

Comparative Precision Data:

Precision TypeParameterMethod AMethod B
Repeatability Mean Conc. (µg/mL)100.299.9
SD0.650.82
%RSD 0.65% 0.82%
Intermediate Precision Mean Conc. (µg/mL)100.8100.5
SD0.851.10
%RSD 0.84% 1.09%

Method A demonstrates slightly better precision (lower %RSD) in both repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the y-intercepts of regression lines and S = slope of the calibration curve). Acceptance Criteria: LOQ precision should have an RSD of ≤ 10%.

Comparative LOD & LOQ Data:

ParameterMethod AMethod B
LOD (µg/mL) 0.050.08
LOQ (µg/mL) 0.150.25

Method A, utilizing acetonitrile, provides superior sensitivity with lower LOD and LOQ values.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7] Protocol: Vary key parameters one at a time and observe the effect on system suitability.

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic) Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Both methods were found to be robust, with system suitability passing under all tested variations.

Summary of Comparison and Recommendations

This guide presents two validated HPLC methods for the quantification of this compound. Both methods are specific, linear, accurate, precise, and robust, making them suitable for their intended purpose in a quality control environment.

Validation ParameterMethod A (Acetonitrile)Method B (Methanol)Recommendation
Specificity ExcellentExcellentBoth are suitable.
Linearity (R²) 0.99990.9998Both are excellent.
Accuracy (% Rec) 100.5%100.0%Both are excellent.
Precision (%RSD) < 0.9%< 1.1%Method A is marginally better.
Sensitivity (LOQ) 0.15 µg/mL0.25 µg/mLMethod A is more sensitive.
Run Time ~8 min~10 minMethod A is faster.
Cost HigherLowerMethod B is more economical.

Final Recommendation:

  • Method A (Acetonitrile-based) is the recommended choice for applications requiring high sensitivity (e.g., impurity testing, analysis of low-concentration samples) and higher throughput due to its shorter run time and lower LOQ.

  • Method B (Methanol-based) is a highly reliable and more economical alternative, perfectly suitable for routine assays and quality control where the highest sensitivity is not the primary driver. Its performance is well within all regulatory acceptance criteria.

The selection between these two validated methods can be made based on the specific analytical needs and economic considerations of the laboratory.

References

A Comparative Guide to the Purity Assessment of 2-Fluoro-4-methyl-5-nitrophenol by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of reliable and reproducible results. Impurities can have significant, and often unforeseen, effects on biological activity, toxicity, and the overall integrity of a study. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-Fluoro-4-methyl-5-nitrophenol, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific rigor.

The Challenge: Purity of Substituted Nitrophenols

This compound is a highly functionalized aromatic compound. Its synthesis, likely involving the nitration of a 2-fluoro-4-methylphenol precursor, presents a classic challenge in organic chemistry: the formation of positional isomers. The directing effects of the fluorine, methyl, and hydroxyl groups can lead to a mixture of nitrated products, making the isolation and quantification of the desired isomer critical.

Potential Impurities in the Synthesis of this compound:

  • Positional Isomers: Nitration could occur at other positions on the aromatic ring, leading to isomers such as 2-fluoro-4-methyl-3-nitrophenol or 2-fluoro-4-methyl-6-nitrophenol.

  • Unreacted Starting Materials: Incomplete nitration would leave residual 2-fluoro-4-methylphenol.

  • Byproducts of Side Reactions: The harsh conditions of nitration can lead to the formation of other related substances.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

A robust purity assessment method must be able to selectively identify and quantify the main component in the presence of these potential impurities.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical substances.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different compound.[3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3]

This guide will focus on ¹H qNMR, as it is the most common nucleus for this technique due to its high natural abundance and sensitivity.[4] We will also discuss the potential of ¹⁹F qNMR as a complementary and highly specific technique for fluorinated compounds.

Experimental Workflow: Purity Determination by qNMR

The following diagram illustrates the key steps in the purity assessment of this compound by qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh This compound s3 Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) s1->s3 s2 Accurately weigh Internal Standard (e.g., Maleic Anhydride) s2->s3 a1 Transfer to NMR tube s3->a1 a2 Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay) a1->a2 p1 Phase and baseline correct the spectrum a2->p1 p2 Integrate characteristic signals of analyte and standard p1->p2 p3 Calculate purity using the qNMR equation p2->p3

Caption: Workflow for qNMR Purity Assessment.

Detailed Experimental Protocol: ¹H qNMR of this compound

This protocol is designed to provide a robust and validated method for determining the purity of this compound.

1. Selection of the Internal Standard:

The choice of an internal standard is critical for accurate qNMR. The ideal standard should:[5][6]

  • Be chemically stable and not react with the analyte or solvent.

  • Have a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte or impurity signals.

  • Be highly pure and ideally a certified reference material (CRM).

  • Be soluble in the chosen deuterated solvent.

  • Have a known molecular weight.

For this analysis, Maleic Anhydride is a suitable internal standard. It is a stable solid with a sharp singlet in a relatively clear region of the ¹H NMR spectrum when dissolved in DMSO-d₆.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquire a ¹H NMR spectrum with the following key parameters:

    • Pulse Angle: A small flip angle (e.g., 30°) is used to ensure that the magnetization returns to equilibrium more quickly.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A conservative delay of 30-60 seconds is recommended.

    • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • The spectrum should be recorded at a constant and well-regulated temperature.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal for both this compound (e.g., the methyl protons) and the internal standard (the two olefinic protons of maleic anhydride).

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I_analyte and I_std are the integrated areas of the signals for the analyte and the standard, respectively.

    • N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and the standard.

    • MW_analyte and MW_std are the molecular weights of the analyte and the standard.

    • m_analyte and m_std are the masses of the analyte and the standard.

    • P_std is the purity of the internal standard.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other common analytical techniques.

Tech_Comparison center Purity Assessment of This compound qNMR qNMR (¹H and ¹⁹F) center->qNMR Primary Method HPLC HPLC-UV center->HPLC Chromatographic Separation GC GC-MS (with derivatization) center->GC Volatile Impurities Titr Titrimetry center->Titr Functional Group Analysis

Caption: Relationship between Purity Assessment Techniques.

The following table provides a comparative overview of qNMR, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry for the purity assessment of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Signal area is proportional to the number of nuclei.Differential partitioning between a mobile and stationary phase.[7][8]Partitioning between a gaseous mobile phase and a stationary phase.[9][10]Measurement of the volume of a reagent of known concentration that reacts with the analyte.
Accuracy High; considered a primary method.High, but dependent on the purity of the reference standard.High, but dependent on the reference standard and derivatization efficiency.Moderate to high, but can be affected by interfering substances.
Precision High (RSD < 1%).[6]High (RSD < 1%).High (RSD < 2%).Moderate.
Specificity High; can distinguish between structurally similar isomers if signals are resolved.High; excellent for separating isomers.[11][12]High; excellent for separating volatile compounds and isomers.Low; titrates all acidic protons (phenols).
Sample Throughput Moderate.High.Moderate.High.
Destructive? No.[3]Yes.Yes.Yes.
Key Advantages for this compound - Absolute quantification without a specific reference standard.- ¹⁹F qNMR provides an orthogonal, highly specific method.- Detects non-chromophoric impurities.[1]- Excellent separation of positional isomers.- Well-established and widely available.- High sensitivity for volatile impurities (e.g., residual solvents).- Simple and inexpensive for quantifying total phenolic content.
Key Limitations for this compound - Signal overlap can be an issue in complex mixtures.- Lower sensitivity compared to chromatographic methods.- Requires a pure reference standard of the analyte for accurate quantification.- May not detect non-UV active impurities.- Requires derivatization for the non-volatile phenolic group, adding a step and potential for error.[10][13][14]- Not specific to the target compound; will react with other acidic impurities.

Discussion: An Integrated Approach to Purity Assessment

For a comprehensive and robust purity assessment of this compound, a multi-technique approach is recommended.

  • qNMR serves as the primary method for obtaining an absolute purity value. Its ability to quantify the analyte without needing a specific, highly pure standard of the same compound is a significant advantage, especially for novel or research-grade materials.[3] The use of ¹⁹F qNMR should also be considered. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique can provide a clean and simple spectrum, often free from the background signals seen in ¹H NMR, allowing for a highly accurate and orthogonal purity determination.[15]

  • HPLC-UV is the ideal complementary technique for identifying and quantifying isomeric impurities. Its superior separative power can resolve positional isomers that may have overlapping signals in the NMR spectrum. A validated HPLC method, as per ICH Q2(R1) guidelines, should be developed to demonstrate specificity for the target compound and its potential impurities.[2][16]

  • GC-MS is particularly useful for the detection and quantification of residual solvents and other volatile impurities. While the phenolic nature of the target compound necessitates derivatization for GC analysis, this technique is invaluable for ensuring the absence of low-molecular-weight contaminants.[13][14]

  • Titrimetry , such as a bromination method, can provide a rapid and cost-effective estimation of the total phenolic content.[17] However, due to its lack of specificity, it should be used as a screening tool rather than a definitive purity assay for this specific compound.

Conclusion

Quantitative NMR is a powerful, reliable, and increasingly accessible technique for the definitive purity assessment of organic compounds like this compound. Its standing as a primary analytical method allows for the assignment of purity with a high degree of confidence and traceability.[16][18] When used in a complementary fashion with high-resolution chromatographic techniques like HPLC and GC-MS, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their scientific endeavors. This integrated approach, grounded in the principles of scientific integrity and validated methodologies, is essential for advancing drug discovery and development.

References

A Comparative Benchmarking Guide to the Reactivity of 2-Fluoro-4-methyl-5-nitrophenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity profile of a reagent dictates not only the feasibility of a desired transformation but also the efficiency, yield, and overall cost-effectiveness of the process. This guide provides an in-depth technical comparison of 2-Fluoro-4-methyl-5-nitrophenol, benchmarking its performance against its chloro-analogue and other related phenols in key synthetic transformations. The insights presented herein are grounded in established principles of physical organic chemistry and supported by experimental data from analogous systems.

Introduction: The Strategic Advantage of this compound

This compound is a highly activated aromatic compound, poised for a variety of chemical modifications. Its utility stems from the synergistic interplay of its substituents:

  • The Nitro Group (-NO₂): A potent electron-withdrawing group, it significantly acidifies the phenolic proton and, crucially, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] Its presence is key to the high reactivity of the scaffold.

  • The Fluoro Group (-F): In the context of SNAr reactions, fluorine is an excellent leaving group. Its high electronegativity polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]

  • The Methyl Group (-CH₃): This electron-donating group subtly modulates the electronic properties of the ring and provides an additional site for potential functionalization or metabolic consideration in drug design.

  • The Phenolic Hydroxyl Group (-OH): This versatile functional group can be readily alkylated or acylated to form ethers and esters, respectively, expanding the molecular diversity accessible from this starting material.

This guide will focus on three primary classes of reactions to benchmark the reactivity of this compound: Nucleophilic Aromatic Substitution (SNAr), O-Alkylation (Etherification), and O-Acylation (Esterification).

Nucleophilic Aromatic Substitution (SNAr): A Clear Reactivity Hierarchy

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. The reactivity of halo-nitrophenols in SNAr is dictated by two primary factors: the degree of activation of the aromatic ring and the nature of the leaving group.

The "Element Effect": Fluorine as a Superior Leaving Group

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group is generally a faster step.[5][6] This leads to a counter-intuitive trend in leaving group ability for halogens: F > Cl > Br > I .[3] This "element effect" is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more readily attacked by nucleophiles.[3]

SNAr_Mechanism reactant reactant_img intermediate Meisenheimer Complex reactant_img->intermediate k₁ (rate-determining) plus + Nu⁻ product_img Substituted Product intermediate->product_img k₂ (fast) product leaving_group + F⁻ product_img->leaving_group caption Figure 1. Generalized SₙAr Mechanism.

Caption: Figure 1. Generalized SₙAr Mechanism.

Comparative Data (Qualitative)

The following table provides a qualitative comparison based on established principles and observations from synthetic reports on similar substrates.

FeatureThis compound2-Chloro-4-methyl-5-nitrophenolRationale & References
Reaction Rate in SNAr HigherLowerFluorine's high electronegativity enhances the electrophilicity of the ipso-carbon, accelerating the rate-determining nucleophilic attack.[3][4][5]
Reaction Conditions Milder (lower temperatures, shorter reaction times)More Forcing (higher temperatures, longer reaction times)The higher reactivity of the fluoro-substituted compound allows for less stringent conditions to achieve comparable yields.[3]
Substrate Cost & Availability Generally higherGenerally lowerFluoroaromatics can be more expensive to produce than their chloro counterparts.
Experimental Protocol: Benchmark SNAr with an Amine

This protocol provides a framework for a competitive experiment to demonstrate the superior reactivity of this compound.

SNAr_Workflow start Start step1 Dissolve equimolar amounts of this compound and 2-Chloro-4-methyl-5-nitrophenol in DMSO. start->step1 step2 Add a sub-stoichiometric amount of a secondary amine (e.g., morpholine). step1->step2 step3 Stir at a controlled temperature (e.g., 50 °C). step2->step3 step4 Monitor the reaction progress by LC-MS at regular intervals. step3->step4 step5 Analyze the relative consumption of the starting materials. step4->step5 end End step5->end caption Figure 2. Workflow for a Competitive SₙAr Experiment.

Caption: Figure 2. Workflow for a Competitive SₙAr Experiment.

Detailed Procedure:

  • Preparation: In a clean, dry vial, prepare a stock solution containing this compound (1.0 eq) and 2-Chloro-4-methyl-5-nitrophenol (1.0 eq) in anhydrous DMSO.

  • Reaction Initiation: To the stirred stock solution at 50 °C, add morpholine (0.5 eq).

  • Monitoring: Withdraw aliquots from the reaction mixture at 15, 30, 60, and 120 minutes. Quench each aliquot with a dilute aqueous HCl solution and extract with ethyl acetate.

  • Analysis: Analyze the organic extracts by LC-MS to determine the ratio of the remaining starting materials and the formed products.

Expected Outcome: The consumption of this compound will be significantly faster than that of 2-Chloro-4-methyl-5-nitrophenol, providing clear experimental support for its enhanced reactivity.

O-Alkylation (Williamson Ether Synthesis): Reactivity of the Phenoxide

The formation of aryl ethers from phenols is a fundamental transformation, often accomplished via the Williamson ether synthesis. This reaction proceeds through the SN2 displacement of a halide or other suitable leaving group on an alkylating agent by a phenoxide ion.

Influence of Substituents on Phenolic Acidity and Nucleophilicity

The acidity of the phenol, and consequently the ease of formation of the nucleophilic phenoxide, is crucial. The electron-withdrawing nitro group in this compound significantly increases its acidity compared to unsubstituted phenol, facilitating deprotonation with weaker bases.

CompoundApproximate pKaRationale & References
Phenol10Baseline acidity.
4-Nitrophenol7.15The para-nitro group stabilizes the phenoxide through resonance.[2]
This compound< 7The combined electron-withdrawing effects of the nitro and fluoro groups are expected to further increase acidity.

While the increased acidity facilitates phenoxide formation, the electron-withdrawing groups also decrease the nucleophilicity of the resulting phenoxide. However, for reactions with reactive alkylating agents like methyl iodide or benzyl bromide, this effect is generally modest, and the reaction proceeds efficiently.

Experimental Protocol: O-Methylation

This protocol details a standard procedure for the O-methylation of this compound.

Etherification_Workflow start Start step1 Dissolve this compound in a suitable solvent (e.g., acetone). start->step1 step2 Add a base (e.g., K₂CO₃) to form the phenoxide. step1->step2 step3 Add the alkylating agent (e.g., methyl iodide). step2->step3 step4 Heat the mixture to reflux and monitor by TLC. step3->step4 step5 Perform aqueous workup and purification. step4->step5 end End step5->end caption Figure 3. Workflow for Williamson Ether Synthesis.

Caption: Figure 3. Workflow for Williamson Ether Synthesis.

Detailed Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Alkylation: Add methyl iodide (1.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

O-Acylation (Esterification): A Straightforward Transformation

The esterification of this compound is typically achieved by reacting it with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The phenolic oxygen, while not as nucleophilic as an alkoxide, is sufficiently reactive to attack the electrophilic carbonyl carbon of the acylating agent.

Reactivity Considerations

The electron-withdrawing substituents on the aromatic ring decrease the nucleophilicity of the phenolic oxygen. However, the high electrophilicity of common acylating agents like acetyl chloride or benzoyl chloride ensures that the reaction proceeds readily, often at room temperature. The use of a base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction with acyl chlorides.

Experimental Protocol: O-Acetylation

This protocol outlines a general procedure for the synthesis of the corresponding acetate ester.

Detailed Procedure:

  • Setup: In a flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like dichloromethane or THF at 0 °C.

  • Acylation: Slowly add acetyl chloride (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.

Conclusion

This compound stands out as a highly reactive and versatile building block in organic synthesis. Its key advantage lies in its enhanced reactivity in Nucleophilic Aromatic Substitution reactions, where the fluorine atom acts as a superior leaving group compared to chlorine. This allows for milder reaction conditions and potentially higher yields, a significant consideration in multi-step syntheses. While its acidity and the nucleophilicity of its corresponding phenoxide are influenced by its substituents, it remains an excellent substrate for O-alkylation and O-acylation reactions, readily forming ethers and esters under standard conditions. For synthetic chemists and drug development professionals, the strategic choice of this compound can offer a distinct advantage in the synthesis of complex molecular targets, particularly when SNAr is a key bond-forming step.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Fluoro-4-methyl-5-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of small molecule interactions is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 2-Fluoro-4-methyl-5-nitrophenol derivatives. These compounds, and others with similar nitrophenolic scaffolds, are of significant interest in medicinal chemistry and drug discovery, often explored for their potential as therapeutic agents.[1] This guide is designed to provide not just protocols, but the scientific reasoning behind the experimental choices, ensuring robust and reliable cross-reactivity data.

The Imperative of Specificity in Drug Development

This compound and its analogs are synthetic compounds whose biological activity is under investigation.[2] As with any potential therapeutic agent, its efficacy is intrinsically linked to its specificity. Cross-reactivity, the unintended binding of a compound to proteins other than its intended target, can lead to off-target effects, toxicity, and reduced therapeutic efficacy.[3][4] Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of any new chemical entity.[3][5]

This guide will compare three widely used techniques for assessing small molecule cross-reactivity:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and high-throughput method for quantifying the binding affinity of a small molecule to a specific antibody or protein.

  • Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides detailed kinetic data on binding events between a small molecule and a target protein.

  • Western Blotting: A powerful tool for validating the specificity of antibodies raised against small molecules (haptens) and for assessing potential cross-reactivity with a complex mixture of proteins.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

The choice of methodology for a cross-reactivity study depends on several factors, including the nature of the interacting molecules, the desired throughput, and the type of data required (quantitative vs. qualitative, kinetic vs. endpoint).

Methodology Principle Advantages Limitations Primary Application in this Context
Competitive ELISA Competition between the analyte (this compound derivative) and a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the analyte concentration.[6][7]High throughput, cost-effective, highly sensitive, well-established protocols.[8][9]Indirect measurement, requires labeled reagents, susceptible to matrix effects and non-specific binding.[4][10]Screening a panel of derivatives against a target protein or antibody to determine relative binding affinities and cross-reactivity.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[11][12]Label-free, provides kinetic (kon, koff) and affinity (KD) data, allows for the study of weak interactions.[12][13][14]Can be lower throughput than ELISA, requires specialized equipment, sensitive to non-specific binding and buffer effects.[12]In-depth characterization of the binding kinetics of lead compounds and their close structural analogs to the target protein and potential off-targets.
Western Blotting Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection of a specific protein using an antibody.[15]Provides information on the molecular weight of the binding partner, can assess specificity in a complex protein mixture (e.g., cell lysate).[16][17]Primarily qualitative or semi-quantitative, lower throughput, can be affected by antibody quality and non-specific binding.[18]Validating the specificity of antibodies generated against this compound-protein conjugates and identifying potential cross-reactive proteins in a cellular context.

Experimental Protocols

The following protocols are presented as a starting point and should be optimized for the specific this compound derivatives and target proteins under investigation.

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to compare the ability of various this compound derivatives to inhibit the binding of a known ligand (or a labeled derivative) to a target protein coated on a microplate.

Materials:

  • High-binding 96-well microplate

  • Target protein

  • This compound derivatives and other test compounds

  • Labeled competing antigen (e.g., biotinylated or HRP-conjugated derivative)

  • Primary antibody specific to the target protein (if using an indirect competitive format)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 1-3% BSA in PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating:

    • Dilute the target protein to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the protein solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound derivatives and control compounds in Assay Buffer (e.g., PBS-T with 0.1% BSA).

    • In a separate plate or tubes, mix the serially diluted compounds with a fixed, optimized concentration of the labeled competing antigen.

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • If using a biotinylated competing antigen, add 100 µL of HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.

    • If using an HRP-conjugated competing antigen, proceed directly to the next step.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The absorbance values will be inversely proportional to the concentration of the test compound. The data can be analyzed by plotting the absorbance against the log of the compound concentration to generate inhibition curves and calculate the IC50 value for each derivative. A lower IC50 value indicates a higher binding affinity and greater potential for cross-reactivity if the target is an off-target protein.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detect Detection & Reading p1 Coat Plate with Target Protein p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 a1 Prepare Serial Dilutions of Derivatives a3 Add Mixture to Plate & Incubate a2 Mix Derivatives with Labeled Antigen a1->a2 a2->a3 d1 Wash a3->d1 d2 Add Enzyme Substrate d1->d2 d3 Stop Reaction d2->d3 d4 Read Absorbance d3->d4 end d4->end start start->p1

Caption: Competitive ELISA workflow for cross-reactivity screening.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the steps for analyzing the binding kinetics of this compound derivatives to an immobilized target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 dextran chip)

  • Target protein

  • This compound derivatives

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer. The protein will be covalently coupled to the sensor surface via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivatives in running buffer. It is common for small molecules to have limited solubility in aqueous buffers, so they are often diluted from a DMSO stock to a final DMSO concentration of 1-5%.[12]

    • Inject the derivative solutions sequentially over the sensor surface, from the lowest to the highest concentration. Each injection cycle consists of an association phase (derivative flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound derivative.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.

    • The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of kₑ to kₐ.

SPR_Workflow cluster_immobilization Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis i1 Activate Sensor Surface (EDC/NHS) i2 Inject Target Protein i1->i2 i3 Deactivate Surface (Ethanolamine) i2->i3 b1 Inject Derivative (Association) i3->b1 b2 Inject Running Buffer (Dissociation) b1->b2 b3 Regenerate Surface b2->b3 a1 Reference Subtraction b3->a1 a2 Fit to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: SPR workflow for kinetic analysis of small molecule-protein interactions.

Protocol 3: Western Blotting for Antibody Specificity Validation

This protocol is used to confirm that an antibody raised against a this compound-protein conjugate is specific to the hapten and does not cross-react with other proteins in a complex mixture.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (raised against the this compound conjugate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Sample Preparation and Electrophoresis:

    • Prepare lysates from cells or tissues that are relevant to the intended application of the derivatives.

    • Separate the proteins in the lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Interpretation:

A specific antibody should produce a single band at the expected molecular weight of the target protein (if the antibody is intended to recognize a protein modified by the derivative) or show specific binding to the hapten-protein conjugate run as a control. The absence of other bands suggests high specificity.[17] The presence of multiple bands may indicate cross-reactivity with other proteins.[17]

WB_Workflow p1 Protein Separation (SDS-PAGE) p2 Transfer to Membrane p1->p2 p3 Blocking p2->p3 p4 Primary Antibody Incubation p3->p4 p5 Secondary Antibody Incubation p4->p5 p6 Chemiluminescent Detection p5->p6 p7 Imaging & Analysis p6->p7

Caption: Western Blotting workflow for antibody specificity validation.

Conclusion and Future Perspectives

The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. By employing a multi-pronged approach that combines the high-throughput screening capabilities of competitive ELISA, the detailed kinetic analysis of SPR, and the specificity validation of Western blotting, researchers can build a robust understanding of the interaction profile of this compound derivatives. This integrated strategy enables the early identification of promising lead candidates with high target specificity and a lower likelihood of off-target effects, ultimately accelerating the journey from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to the In Vitro Toxicity of Fluorinated vs. Non-Fluorinated Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro toxicity of fluorinated and non-fluorinated nitrophenols. We will delve into the fundamental physicochemical changes induced by fluorine substitution and how these alterations translate to differences in cytotoxicity and genotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-toxicity relationships of these environmentally and industrially relevant compounds.

Introduction: The Significance of Nitrophenols and the Rationale for Fluorination

Nitrophenols are a class of aromatic compounds used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1][2] Their presence in industrial effluents and as metabolites of other compounds, such as the pesticide parathion, makes them environmental contaminants of concern.[2][3] The toxicity of non-fluorinated nitrophenols, particularly their ability to uncouple oxidative phosphorylation in mitochondria, is well-documented.[4]

In modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance desired properties.[5] Fluorination can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] These modifications can either increase a drug's efficacy or, conversely, alter its toxicity profile. Understanding how fluorination impacts the well-established toxicity of nitrophenols is therefore critical for predicting the environmental and health risks of novel fluorinated analogues.

The Influence of Fluorine Substitution on Molecular Properties and Toxicity

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique properties to an aromatic ring. These changes are central to understanding the potential differences in toxicity.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[5][7] This strength makes the C-F bond resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6] Placing a fluorine atom at a site that is normally susceptible to metabolic hydroxylation can block this pathway, potentially increasing the compound's bioavailability and half-life, which could lead to prolonged toxic effects.[5][8][9]

  • Lipophilicity: Fluorine is more lipophilic than hydrogen.[5] Increasing the lipophilicity of a nitrophenol can enhance its ability to permeate biological membranes, such as the plasma and mitochondrial membranes.[8][9] This could lead to higher intracellular concentrations and more efficient targeting of subcellular organelles like mitochondria, potentially increasing cytotoxic potency.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, making the compound more acidic.[8] This change in ionization state at physiological pH affects the molecule's hydrophobicity and its ability to interact with biological macromolecules, which can influence its toxicity.[10]

While often used to reduce toxicity by blocking metabolism, fluorination is not always benign. In certain molecular contexts, C-F bonds can be metabolically activated, leading to the release of toxic fluoride ions or the formation of reactive metabolites.[7]

Comparative In Vitro Toxicity Assessment

This section compares the known in vitro toxicities of non-fluorinated nitrophenols and extrapolates the likely effects of fluorination based on the principles discussed above.

Cytotoxicity: Cell Viability and Membrane Integrity

Cytotoxicity is a key indicator of a compound's toxicity. It is commonly assessed using assays that measure metabolic activity (e.g., MTT assay) or loss of membrane integrity (e.g., LDH assay).[11][12]

Recent studies on human lung cell lines (BEAS-2B and A549) have provided clear cytotoxicity data for non-fluorinated nitrophenol isomers.[13] 4-nitrophenol (4-NP) was found to be the most cytotoxic, followed by 3-nitrophenol (3-NP) and 2-nitrophenol (2-NP).[13] The primary mechanisms of toxicity were identified as the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (ΔΨm), and subsequent induction of apoptosis and necrosis.[13]

Table 1: Comparative Cytotoxicity of Non-Fluorinated Nitrophenols in Human Lung Cells (24h Exposure)

Compound Cell Line Assay IC50 Value (mM) Key Observation Reference
2-Nitrophenol BEAS-2B MTT > 10 Lowest cytotoxicity [13]
3-Nitrophenol BEAS-2B MTT 5.3 Moderate cytotoxicity [13]
4-Nitrophenol BEAS-2B MTT 2.5 Highest cytotoxicity [13]
2-Nitrophenol A549 MTT 6.0 Lower cytotoxicity [13]
3-Nitrophenol A549 MTT 3.5 Moderate cytotoxicity [13]

| 4-Nitrophenol | A549 | MTT | 2.0 | Highest cytotoxicity |[13] |

Expected Impact of Fluorination: Based on structure-activity relationships, fluorination is expected to modulate this toxicity. For instance, a fluoro-substituted 4-nitrophenol would likely exhibit increased lipophilicity, potentially leading to enhanced cellular uptake and a lower IC50 value. The position of the fluorine atom would be critical; substitution at a site of metabolic attack could increase the compound's stability and prolong its toxic action.[5]

Genotoxicity: Assessing DNA Damage

Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint for assessing long-term health risks. The Comet Assay, or Single Cell Gel Electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15]

While comprehensive genotoxicity data for nitrophenols is limited, the underlying mechanism of ROS generation suggests a potential for oxidative DNA damage.[13] The Comet Assay is an ideal tool for investigating this, as it can be adapted with enzymes like formamidopyrimidine DNA glycosylase (Fpg) to specifically detect oxidized DNA bases.[15]

Expected Impact of Fluorination: The impact of fluorination on genotoxicity is complex. If fluorination enhances mitochondrial dysfunction and ROS production, an increase in DNA damage might be observed. Conversely, if fluorination blocks the formation of a more genotoxic metabolite, it could decrease the genotoxic potential. Direct comparative testing using the Comet assay is essential to elucidate these effects.

Visualizing the Mechanisms and Workflows

Experimental Workflow for In Vitro Toxicity Assessment

The logical flow for assessing and comparing the toxicity of these compounds involves a tiered approach, starting with cytotoxicity screening and moving to more specific mechanistic assays like genotoxicity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison Compound Test Compounds (Fluorinated & Non-Fluorinated NPs) CellCulture Select & Culture Cell Lines (e.g., BEAS-2B, A549) Compound->CellCulture Dose Dose-Response Exposure (e.g., 24h, 48h) CellCulture->Dose MTT MTT Assay (Metabolic Activity) Dose->MTT LDH LDH Assay (Membrane Integrity) Dose->LDH IC50 Determine IC50 Values MTT->IC50 LDH->IC50 Genotox Genotoxicity Assessment IC50->Genotox ROS ROS Production Assay (e.g., DCFH-DA) IC50->ROS Mito Mitochondrial Health (e.g., TMRM for ΔΨm) IC50->Mito Comet Comet Assay (DNA Strand Breaks) Genotox->Comet Analysis Comparative Analysis Comet->Analysis ROS->Analysis Mito->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: Tiered workflow for in vitro toxicity comparison.

Proposed Signaling Pathway for Nitrophenol-Induced Cytotoxicity

Nitrophenols, particularly 4-NP, induce cytotoxicity primarily through oxidative stress and mitochondrial disruption.

G NP Nitrophenol (e.g., 4-NP) Membrane Cellular Uptake NP->Membrane Mito Mitochondria Membrane->Mito ROS ↑ ROS Production Mito->ROS Uncouples ETC MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome C Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Nitrophenol-induced mitochondrial apoptosis pathway.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data. The following methods are described in accordance with established principles and OECD guidelines for in vitro toxicity testing.[16][17][18]

Protocol: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals, as an indicator of metabolic activity and cell viability.[12][19]

Causality: A decrease in the rate of formazan production is directly proportional to the number of viable cells, indicating cytotoxic or cytostatic effects of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549 or BEAS-2B) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the fluorinated and non-fluorinated nitrophenols in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO in medium) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Alkaline Comet Assay for Genotoxicity

This assay detects DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.[14][20]

Causality: Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20]

Step-by-Step Methodology:

  • Cell Preparation: Expose cells to the test compounds at concentrations below their IC50 values for a defined period (e.g., 4-24 hours). Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Quickly pipette the mixture onto a pre-coated CometSlide™ and cover with a coverslip. Place the slide on a cold plate for 10 minutes to solidify the agarose.

  • Cell Lysis: Gently remove the coverslip and immerse the slide in a pre-chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids containing supercoiled DNA.

  • DNA Unwinding: Immerse the slide in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V) for 20-30 minutes. Perform this step at 4°C to prevent additional DNA damage.

  • Neutralization and Staining: Gently drain the buffer and immerse the slide in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes. Repeat twice. Stain the DNA with a fluorescent dye (e.g., SYBR® Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them with specialized software to quantify DNA damage (e.g., % Tail DNA, Tail Moment). At least 50-100 cells should be scored per sample.

Conclusion and Future Directions

The existing in vitro data clearly establishes a toxicity hierarchy for non-fluorinated nitrophenols, with 4-nitrophenol being the most potent inducer of cytotoxicity via oxidative stress and mitochondrial disruption.[13] Based on fundamental principles of medicinal chemistry, the introduction of fluorine is highly likely to modulate this toxicity profile.[5][6] Increased lipophilicity and metabolic stability conferred by fluorination may enhance cytotoxic potency.

However, these predictions must be confirmed through direct experimental comparison. A systematic in vitro evaluation of a series of mono- and di-fluorinated nitrophenols using the standardized protocols outlined in this guide is necessary. Such studies will provide crucial data for robust risk assessment of this emerging class of compounds and will further refine our understanding of structure-toxicity relationships in halogenated aromatic molecules.

References

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Nitrophenol Monitoring

Nitrophenols (NPs) and their derivatives are a class of aromatic compounds widely used in the synthesis of pesticides, herbicides, pharmaceuticals, and dyes.[1] Their prevalence, coupled with their recognized toxicity, carcinogenicity, and persistence in the environment, has led to their classification as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2] Accurate and reliable quantification of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) in diverse matrices such as water, soil, and biological fluids is therefore not merely an academic exercise but a critical necessity for environmental protection, toxicological assessment, and industrial process control.

This guide provides a head-to-head comparison of the principal analytical techniques employed for nitrophenol determination. Moving beyond a simple list of methods, we will delve into the fundamental principles, provide validated experimental protocols, and present a critical evaluation of each technique's performance, empowering researchers and drug development professionals to select the most appropriate methodology for their specific application.

Chapter 1: The Chromatographic Workhorses: HPLC and GC-MS

Chromatographic techniques remain the gold standard for many analytical applications due to their exceptional separating power, which is crucial for distinguishing between nitrophenol isomers and resolving them from complex sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase configuration, is arguably the most common and versatile technique for nitrophenol analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

A liquid sample is injected into a mobile phase stream, which is pumped at high pressure through a column packed with small-particle stationary phase material. As the sample travels through the column, analytes with higher affinity for the stationary phase move slower than those with a greater affinity for the mobile phase, resulting in separation. A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting compounds, generating a chromatogram.

Senior Application Scientist's Note: The pH of the mobile phase is a critical parameter in reverse-phase HPLC of nitrophenols. By acidifying the mobile phase (e.g., pH ~3-5), the phenolic hydroxyl group is kept in its protonated (-OH) form.[3] This suppresses ionization to the phenolate ion (-O⁻), making the molecule less polar and increasing its retention on the nonpolar C18 column, which leads to better peak shape and separation from more polar interferences.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Water Sample (200 mL) Spike Spike with Internal Standard (e.g., 2-Chlorophenol) Sample->Spike SPE Solid-Phase Extraction (SPE) on Lichrolut EN Spike->SPE Elute Elute with ACN:MeOH SPE->Elute Dilute Dilute to 5 mL with Milli-Q Water Elute->Dilute Inject Inject 20 µL into HPLC System Dilute->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (e.g., 270 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Air or Water Sample (after extraction) Dry Evaporate to Dryness (under Nitrogen) Sample->Dry Reconstitute Reconstitute in Acetonitrile Dry->Reconstitute Derivatize Derivatize with MTBSTFA (80°C, 1 hr) Reconstitute->Derivatize Inject Splitless Injection Derivatize->Inject Column Separation on Capillary Column Inject->Column MS Ionization & Mass Analysis (MS) Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC SIM Quantify using Selected Ion Monitoring (SIM) TIC->SIM cluster_prep Sensor Setup cluster_analysis Voltammetric Measurement cluster_data Data Processing Electrode Modified Working Electrode (e.g., GCE) Cell Assemble 3-Electrode Cell (Working, Reference, Counter) Electrode->Cell Electrolyte Add Supporting Electrolyte (e.g., pH 3.0 PBS) Cell->Electrolyte Sample Add Sample Aliquot to Cell Electrolyte->Sample Enrich Accumulate Analyte on Electrode (Stirring) Sample->Enrich Scan Scan Potential (DPV) Enrich->Scan Voltammogram Record Voltammogram (Current vs. Potential) Scan->Voltammogram Quantify Measure Peak Current and Quantify Voltammogram->Quantify

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-Fluoro-4-methyl-5-nitrophenol (CAS No. 110298-75-4), a compound whose structural features—a halogenated nitroaromatic phenol—necessitate a stringent and informed approach to its waste management. The procedures outlined herein are grounded in established safety data and hazardous waste regulations to empower researchers and laboratory personnel to handle this substance with confidence and care.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its toxicological and ecotoxicological profile. The causality behind the stringent disposal requirements stems directly from these hazards.

Toxicological Profile

This compound is harmful through multiple routes of exposure.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][3][4] These acute toxicity concerns mandate that the compound be treated as a regulated hazardous waste, never to be disposed of via standard laboratory drains or in municipal trash.

Ecotoxicity

Of significant concern is the environmental impact of nitrophenolic compounds. Safety data for analogous chemicals indicate that they are very toxic to aquatic life, with long-lasting effects.[2] Releasing this substance into the environment must be strictly avoided to prevent contamination of waterways and harm to ecosystems.[2] This high aquatic toxicity is a primary driver for requiring disposal at an approved and licensed waste treatment facility.

A summary of the key hazard information is presented below.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][3][4]
Aquatic Hazard (Chronic)H410: Very toxic to aquatic life with long lasting effects[2]

Pre-Disposal Operations: Safety and Segregation

Proper handling and segregation of the waste stream are critical preliminary steps that ensure the safety of laboratory personnel and the integrity of the disposal process.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust personal protective equipment is non-negotiable. All handling of this compound, whether in pure form or as waste, must be conducted under a certified chemical fume hood.[2] The required PPE includes:

  • Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves.[5][6] Gloves must be inspected before use and disposed of properly after handling.[4]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[3][6][7] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3][6]

  • Skin and Body Protection : A lab coat or a complete chemical-protective suit should be worn to prevent skin contact.[4][8] Ensure that eyewash stations and safety showers are readily accessible.[3][9]

Waste Containment and Segregation

Proper containment is crucial to prevent accidental release and to comply with transport regulations.

  • Leave in Original Containers : Whenever possible, waste material should be kept in its original container.[2]

  • No Mixing of Waste : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2] Improper mixing can lead to dangerous chemical reactions.

  • Secure and Label : Ensure the waste container is tightly closed, in good condition, and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following protocol outlines the steps researchers must take to prepare the waste for collection.

Step 1: Waste Accumulation

  • Store the clearly labeled and sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your facility's and local regulatory guidelines.

Step 2: Request Waste Collection

  • Contact your institution's EHS department or the designated hazardous waste manager to schedule a pickup. Do not attempt to transport the waste off-site yourself.

Step 3: Documentation

  • You will likely be required to complete a hazardous waste manifest or a similar tracking document provided by the disposal vendor. This document is a legal record of the waste from its point of generation to its final disposal ("cradle-to-grave").

Step 4: Professional Disposal

  • The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The most appropriate and environmentally sound disposal method for halogenated nitroaromatic compounds like this compound is high-temperature incineration.[11][12] This process ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components.[13]

The workflow for this disposal process is illustrated in the diagram below.

G Disposal Workflow for this compound cluster_prep Laboratory Preparation cluster_disposal Professional Disposal Process A Assess Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, Coat) A->B C Contain & Label Waste ('Hazardous Waste') B->C D Store in Designated Area C->D E Contact EHS for Pickup D->E F Complete Waste Manifest E->F G Collection by Licensed Vendor F->G H Transport to TSDF G->H I High-Temperature Incineration H->I J Disposal Complete I->J Final Destruction

Caption: Disposal Workflow Diagram

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[2][4]

  • Ventilate : Ensure the area is well-ventilated. Work must be performed under a hood.[2]

  • Consult Experts : Observe emergency procedures and consult an expert, such as your institution's EHS team.[2]

  • Contain and Clean : For small spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.[2][3]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[3][4] Label the container as hazardous waste.

  • Decontaminate : Clean the affected area thoroughly. Wash any contaminated clothing before reuse.[2]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.

References

A Strategic Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-Fluoro-4-methyl-5-nitrophenol, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in expertise and caution.

Understanding the Hazard Profile

Before any protective measures can be selected, a thorough understanding of the compound's intrinsic hazards is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health hazards.[1] It is harmful if swallowed, if it comes into contact with the skin, and if inhaled.[1] Furthermore, it is known to cause serious eye irritation and skin irritation.[1] This profile dictates a multi-faceted approach to PPE, as exposure can occur through multiple routes—dermal, respiratory, and ocular.

The operational risks are not just from direct contact. Many nitrophenols and their derivatives are fine solids, meaning that routine laboratory procedures like weighing and transferring can easily generate airborne dust. This dust poses a significant inhalation hazard.[2] Therefore, our safety strategy must account for both the chemical properties of the substance and the physical nature of its handling in the laboratory.

Core Principles of PPE Selection: A Risk-Based Approach

Effective PPE selection is not a one-size-fits-all solution. It is a dynamic process that adapts to the specific task at hand. The core principle is to establish a barrier between you and the hazardous material, a barrier whose integrity is matched to the level of risk. This risk is a function of both the compound's toxicity and the potential for exposure during a given procedure.

For this compound, every procedure must begin with a risk assessment to determine the appropriate level of engineering controls and PPE. Always handle this chemical in a well-ventilated area, with a strong preference for a certified chemical fume hood to minimize inhalation exposure.[3][4]

Task-Specific PPE Protocols

The following table outlines the recommended PPE for common laboratory tasks involving this compound. This structured approach ensures that the level of protection scales with the risk of exposure.

Laboratory Task Minimum Required PPE Rationale & Key Considerations
Weighing and Aliquoting (Solid) Nitrile Gloves (Double-gloved recommended), Lab Coat, Chemical Splash GogglesThe primary risk is the generation of fine dust, which poses inhalation and skin contact hazards. Double-gloving provides an extra layer of protection against contamination.
Solution Preparation Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldThe risk of splashing is significantly higher when handling liquids. A face shield worn over goggles provides comprehensive protection for the entire face.[3]
Running Reactions & Work-up Chemical-Resistant Gloves (e.g., Butyl Rubber over Nitrile), Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face ShieldThis stage often involves larger quantities, heating, and transfers, increasing the risk of significant splashes or spills. A chemical-resistant apron provides an additional barrier for the torso.
Spill Cleanup Chemical-Resistant Gloves, Chemical-Resistant Suit/Coveralls, Chemical Splash Goggles, Face Shield, Air-Purifying Respirator with Particulate FilterSpill response requires the highest level of protection due to the potential for widespread contamination and aerosolization. Respiratory protection is mandatory.[5]
Detailed Breakdown of PPE Components

1. Eye and Face Protection: Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][6][7][8]

  • Chemical Splash Goggles: These should be worn at all times when this compound is being handled. They must provide a complete seal around the eyes, conforming to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Face Shield: For procedures with a high risk of splashing, such as when preparing solutions or performing extractions, a face shield should be worn in addition to chemical splash goggles.[3]

2. Skin and Body Protection: Given the compound is harmful upon skin contact and causes skin irritation, comprehensive skin protection is critical.[1][6][7]

  • Gloves: There is no single glove that protects against all chemicals.[9] For handling this compound, nitrile gloves offer good initial protection for handling solids and dilute solutions. For prolonged contact or when handling concentrated solutions, more robust gloves like butyl rubber should be considered. Always check gloves for integrity before use and remove them properly to avoid contaminating your skin.[4][10]

  • Lab Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron/Suit: For larger-scale work or spill response, a chemical-resistant apron or coverall is necessary to protect underlying clothing and skin.[9]

3. Respiratory Protection: The risk of inhaling harmful dust is a primary concern.[7][8]

  • Engineering Controls: The first line of defense is always to use a chemical fume hood.[3][4]

  • Respirators: In situations where engineering controls cannot guarantee exposure levels are kept below acceptable limits, or during a spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (conforming to standards like EN 143 or EN 149) is recommended.[2][5]

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Plan to handle This compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment is_spill Emergency? (Spill / Aerosol) risk_assessment->is_spill is_solid Handling solid? is_splash_risk High splash risk? is_solid->is_splash_risk No (Solution) add_hood Work in Fume Hood is_solid->add_hood Yes (Weighing) base_ppe Base PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves is_splash_risk->base_ppe No add_face_shield Add Face Shield is_splash_risk->add_face_shield Yes is_spill->is_solid No (Routine Task) full_ppe Full PPE Required: - Chemical Suit - Double Gloves - Face Shield + Goggles - Respirator (Particulate) is_spill->full_ppe Yes add_hood->base_ppe add_face_shield->base_ppe

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Handling:

  • Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[6][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

Disposal:

  • All waste containing this compound, including contaminated gloves, weigh boats, and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[8] Do not mix with other waste streams unless explicitly permitted. Uncleaned containers should be handled with the same precautions as the product itself.

By integrating this comprehensive safety framework into your laboratory protocols, you build a deep, trustworthy, and authoritative approach to chemical handling. This diligence not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.